molecular formula C19H38O2 B116589 Methyl Stearate CAS No. 112-61-8

Methyl Stearate

Cat. No.: B116589
CAS No.: 112-61-8
M. Wt: 298.5 g/mol
InChI Key: HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Description

Methyl stearate (CAS 112-61-8), also known as methyl octadecanoate, is a long-chain fatty acid methyl ester (FAME) with the chemical formula C19H38O2 and a molecular weight of 298.51 g/mol . It is a fully saturated compound that appears as a white solid at room temperature, with a melting point of approximately 37-41°C and a boiling point of 181-182°C at 4 mmHg . In scientific research, this compound serves as a critical model compound and standard. It is a principal saturated component of biodiesel, derived from vegetable oils via transesterification . As such, it is extensively used in combustion kinetics studies to understand the oxidation behavior of biodiesel fuels and to develop detailed chemical kinetic reaction mechanisms . Its crystallization behavior is also a key area of investigation, as the solidification of saturated FAMEs like this compound is a major factor behind the poor cold-flow performance of biodiesel; research into its temperature-induced polymorphism is vital for designing improved biofuels . Beyond biofuels, this compound functions as a versatile intermediate and precursor in organic synthesis. It is used in the production of surfactants, emulsifiers, lubricants, and plasticizers . It also acts as a non-ionic surfactant and emollient in cosmetic and topical pharmaceutical formulations, where it can enhance the solubility of other chemicals . In the laboratory, its high purity (>99.5%) makes it an excellent standard for gas chromatography (GC) analysis . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use. Researchers are advised to store it in a tightly closed container at cool, ambient temperatures.

Properties

IUPAC Name

methyl octadecanoate
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InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3
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InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C19H38O2
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DSSTOX Substance ID

DTXSID2047640
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Molecular Weight

298.5 g/mol
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Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid
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Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg
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Flash Point

307 °F (NTP, 1992), 307 °F (153 °C)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform
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Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C
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Vapor Pressure

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C
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Color/Form

White crystals, Semisolid

CAS No.

112-61-8
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Melting Point

100 °F (NTP, 1992), 39.1 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849) (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a saturated fatty acid ester with significant applications across various industries, including cosmetics, lubricants, and as a raw material in the synthesis of surfactants.[1] Its well-defined physical and chemical characteristics make it a valuable compound for research and development. Recently, stearic acid methyl ester has also been investigated for its potential neuroprotective effects, suggesting a possible role in therapeutic applications.[1][2] This guide provides an in-depth overview of the physicochemical properties of methyl stearate, detailed experimental protocols for their determination, and a summary of its known biological interactions.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in various scientific and industrial fields. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₉H₃₈O₂[3]
Molecular Weight 298.50 g/mol [3]
Appearance White crystals or chunky solid; off-white to cream or light yellow paste
Melting Point 37 - 41 °C
Boiling Point ~215 °C at 20 hPa
Density ~0.85 g/cm³ at 40 °C
Flash Point ~110 °C (closed cup)
Vapor Pressure 0.0002 hPa at 25 °C
Refractive Index ~1.4367 at 40 °C
Solubility Profile
SolventSolubilitySource(s)
Water Insoluble (<1 mg/mL at 22 °C)
Ethanol Soluble
Ether Soluble
Chloroform Soluble
Acetone Soluble
DMSO Slightly Soluble

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following sections detail standardized and widely accepted experimental methodologies.

Determination of Boiling Range by Gas Chromatography (ASTM D7398)

The boiling range distribution of fatty acid methyl esters like this compound can be determined using gas chromatography, following a method adapted from ASTM D7398.

Methodology:

  • Sample Preparation: A sample of this compound is diluted with a viscosity-reducing solvent that does not interfere with the analysis.

  • Gas Chromatograph Setup:

    • Column: A non-polar open tubular (capillary) gas chromatographic column is used.

    • Detector: A flame ionization detector (FID) is required.

    • Injector: The injection port is heated to ensure sample vaporization.

  • Analysis: The diluted sample is injected into the gas chromatograph. The components of the sample are eluted in order of increasing boiling point.

  • Calibration: A calibration table is created by analyzing a mixture of known compounds (e.g., a fatty acid methyl ester mix) and recording the retention time for each component and its corresponding boiling point.

  • Data Interpretation: The boiling range distribution of the this compound sample is determined by comparing the retention times of the sample peaks to the calibration table.

Determination of Density by Digital Density Meter (ASTM D4052)

The density of liquid samples like molten this compound can be accurately measured using a digital density meter according to ASTM D4052.

Methodology:

  • Apparatus: A digital density meter equipped with an oscillating U-tube is used.

  • Sample Preparation: The this compound sample is heated to a temperature where it is a homogenous liquid and free of air bubbles.

  • Measurement: A small volume of the liquid sample is introduced into the oscillating U-tube.

  • Principle: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

  • Calculation: The density of the sample is calculated from the measured frequency change using calibration data.

Determination of Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed cup method as described in ASTM D93.

Methodology:

  • Apparatus: A manual or automated Pensky-Martens closed cup apparatus is used.

  • Procedure: The this compound sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

  • Ignition Source: An ignition source is directed into the cup at regular temperature intervals.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite. For biodiesel, such as this compound, Procedure C of ASTM D93 is often applied.

Determination of Solubility

A general method for determining the solubility of a compound in a specific solvent is as follows:

Methodology:

  • Preparation: A known mass of this compound is placed in a vial.

  • Solvent Addition: A specific volume of the chosen solvent is added incrementally to the vial.

  • Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.

  • Observation: The process is continued until the this compound is completely dissolved.

  • Quantification: The solubility is expressed as the mass of solute that can be dissolved in a given volume or mass of solvent at a specific temperature.

Synthesis and Analysis Workflow

Synthesis of this compound

This compound can be synthesized via the esterification of stearic acid with methanol (B129727).

Protocol:

  • Reactants: Stearic acid and methanol are mixed in a reaction vessel, typically in a molar ratio of 1:1.2 to 1:1.4.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (approximately 1.2% by mass of stearic acid), is added.

  • Reaction: The mixture is heated to a temperature between 95°C and 110°C for 2.5 to 3.5 hours. Methanol is continuously added to maintain the reaction equilibrium.

  • Workup: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution, followed by water until neutral.

  • Purification: The final product is obtained by removing water under reduced pressure.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Esterification cluster_workup Workup cluster_purification Purification Stearic Acid Stearic Acid Reaction Vessel Reaction Vessel Stearic Acid->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Cooling Cooling Reaction Vessel->Cooling Heat (95-110°C) p-toluenesulfonic acid Washing (NaHCO3, H2O) Washing (NaHCO3, H2O) Cooling->Washing (NaHCO3, H2O) Reduced Pressure Distillation Reduced Pressure Distillation Washing (NaHCO3, H2O)->Reduced Pressure Distillation This compound This compound Reduced Pressure Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Gas Chromatography Analysis Workflow

The purity and composition of this compound are typically analyzed by gas chromatography.

Protocol:

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent like heptane.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is passed through a capillary column (e.g., a wax column) where individual components are separated based on their volatility and interaction with the stationary phase.

  • Detection: A Flame Ionization Detector (FID) is commonly used to detect the eluted components.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the components, which are used to identify and quantify the substances present.

G GC Analysis of this compound This compound Sample This compound Sample Dissolution in Heptane Dissolution in Heptane This compound Sample->Dissolution in Heptane Injection into GC Injection into GC Dissolution in Heptane->Injection into GC Prepare Sample Separation on Capillary Column Separation on Capillary Column Injection into GC->Separation on Capillary Column Detection by FID Detection by FID Separation on Capillary Column->Detection by FID Data Analysis (Chromatogram) Data Analysis (Chromatogram) Detection by FID->Data Analysis (Chromatogram) Generate Signal Purity and Composition Report Purity and Composition Report Data Analysis (Chromatogram)->Purity and Composition Report

Caption: Workflow for GC analysis of this compound.

Biological Activity and Potential Applications

While primarily used in industrial applications, recent studies have explored the biological effects of stearic acid methyl ester (SAME).

Neuroprotective Effects

Research has indicated that SAME may have neuroprotective properties in the context of cerebral ischemia.

  • Inhibition of Neuronal Cell Death: Studies have shown that treatment with SAME can inhibit neuronal cell death following oxygen-glucose deprivation in hippocampal slices.

  • Reduction of Neuroinflammation: SAME has been observed to reduce the expression of inflammatory markers in the hippocampus after cardiac arrest.

  • Restoration of Mitochondrial Function: Treatment with SAME has been linked to the restoration of mitochondrial respiration in the hippocampus following ischemic events.

G Neuroprotective Effects of SAME cluster_effects Cellular Effects Cerebral Ischemia Cerebral Ischemia Neuronal Cell Death Neuronal Cell Death Cerebral Ischemia->Neuronal Cell Death Neuroinflammation Neuroinflammation Cerebral Ischemia->Neuroinflammation Mitochondrial Dysfunction Mitochondrial Dysfunction Cerebral Ischemia->Mitochondrial Dysfunction SAME Treatment SAME Treatment SAME Treatment->Neuronal Cell Death Inhibits SAME Treatment->Neuroinflammation Reduces SAME Treatment->Mitochondrial Dysfunction Restores Function Improved Functional Outcomes Improved Functional Outcomes Neuronal Cell Death->Improved Functional Outcomes Neuroinflammation->Improved Functional Outcomes Mitochondrial Dysfunction->Improved Functional Outcomes

Caption: Protective mechanisms of SAME in cerebral ischemia.

Conclusion

This compound is a well-characterized fatty acid ester with a range of established physicochemical properties that make it suitable for numerous industrial applications. Standardized methods for determining these properties ensure consistency and quality control. Furthermore, emerging research into its biological activities, particularly its neuroprotective effects, opens up new avenues for its potential use in the pharmaceutical and drug development sectors. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.

References

A Comprehensive Technical Guide to the Synthesis of Methyl Stearate from Stearic Acid and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl stearate (B1226849), a valuable long-chain fatty acid ester, through the esterification of stearic acid with methanol (B129727). This document details the underlying chemical principles, various catalytic methodologies, experimental protocols, and analytical techniques pertinent to its production and characterization.

Introduction

Methyl stearate (C₁₉H₃₈O₂), also known as methyl octadecanoate, is a fatty acid methyl ester (FAME) with significant applications across various industries.[1] It serves as a key intermediate in the manufacturing of surfactants, lubricants, and biodiesel.[1] In the pharmaceutical and cosmetic sectors, it is utilized as an emollient, thickening agent, and in the formulation of various drug delivery systems. The synthesis of this compound is primarily achieved through the Fischer esterification of stearic acid with methanol, a reaction that is typically catalyzed by an acid.[1][2]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from stearic acid and methanol is a reversible esterification reaction. The overall reaction is as follows:

CH₃(CH₂)₁₆COOH + CH₃OH ⇌ CH₃(CH₂)₁₆COOCH₃ + H₂O (Stearic Acid) + (Methanol) ⇌ (this compound) + (Water)

The reaction is an equilibrium process, and to drive it towards the formation of the product (this compound), it is essential to either use an excess of one reactant (typically methanol) or remove the water produced during the reaction.[2] The reaction is commonly catalyzed by strong acids, which protonate the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_reactants Reactants cluster_products Products SA Stearic Acid (CH₃(CH₂)₁₆COOH) Protonated_SA Protonated Stearic Acid SA->Protonated_SA + H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ (Acid Catalyst) Protonated_SA->SA - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + CH₃OH Tetrahedral_Intermediate->Protonated_SA - CH₃OH Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate + H₂O MS This compound (CH₃(CH₂)₁₆COOCH₃) Protonated_Ester->MS - H⁺ MS->Protonated_Ester + H⁺ Water Water (H₂O) G Reactants Stearic Acid & Methanol Reactor Reaction Vessel (e.g., Round-bottom flask, Microwave reactor) Reactants->Reactor Catalyst Acid Catalyst (Homogeneous or Heterogeneous) Catalyst->Reactor Heating Heating (e.g., Reflux, Microwave) Reactor->Heating Reaction Esterification Reaction Heating->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup Purification Purification (Distillation, Filtration) Workup->Purification Product This compound Purification->Product Analysis Product Analysis (GC-MS, FTIR) Product->Analysis

References

Natural sources and extraction of Methyl Stearate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction of Methyl Stearate (B1226849)

Introduction

Methyl stearate (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a fatty acid methyl ester (FAME) with significant applications across various industries. It serves as a key intermediate in the production of surfactants, lubricants, and biodiesel.[1][2] Its properties, such as excellent permeability, thermal stability, and a high cetane number of 86.9, make it a valuable compound for chemical synthesis and as a fuel additive.[1] This technical guide provides a comprehensive overview of the natural origins of this compound and its precursor, stearic acid, along with detailed methodologies for its extraction and synthesis.

Natural Sources of this compound

This compound occurs naturally in various plant and animal sources, typically as a component of triglycerides (fats and oils). The direct precursor, stearic acid (a saturated fatty acid), is abundant in many natural fats.

Plant-Based Sources

Vegetable oils are a primary source of stearic acid. The triglycerides in these oils can be converted to this compound through transesterification. While many vegetable oils are richer in other fatty acids like oleic or linoleic acid, several contain significant amounts of stearic acid. For instance, this compound is a known component of biodiesels derived from soybean and rapeseed oils.[3] Specific plants where this compound or stearic acid have been identified include Neolitsea daibuensis, Rheum palmatum L., and Codonopsis pilosula.[4]

Animal-Based Sources

Animal fats are a major source of saturated fatty acids, including stearic acid. Lard (pork fat) and tallow (B1178427) (beef fat) are particularly rich in stearic acid. Raw beef is also a known natural source of this compound. These fats can be rendered and the resulting triglycerides transesterified to produce this compound.

Microbial Sources

Certain microorganisms are capable of producing fatty acids, which can be engineered for enhanced production of specific fatty acids like stearic acid. While less common for bulk production, microbial fermentation presents a potential future source. For example, Escherichia coli has been engineered to produce FAMEs by expressing specific enzymes like fatty acid O-methyltransferase.

Extraction and Synthesis Methodologies

The industrial and laboratory production of this compound from natural sources is primarily achieved through two chemical processes: direct esterification of stearic acid and transesterification of triglycerides.

Direct Esterification of Stearic Acid

This method involves the reaction of stearic acid with methanol (B129727) in the presence of a catalyst to form this compound and water. The reaction is reversible and driven to completion by removing the water produced.

Reaction: CH₃(CH₂)₁₆COOH (Stearic Acid) + CH₃OH (Methanol) ⇌ CH₃(CH₂)₁₆COOCH₃ (this compound) + H₂O (Water)

Various catalysts can be employed, including strong mineral acids, solid acid catalysts, and organic acids.

  • Acid Catalysis: Concentrated sulfuric acid is a traditional, highly active catalyst, but it can cause equipment corrosion and produce acidic waste. Other acid catalysts include p-toluenesulfonic acid, titanium sulfate (B86663), and hydrochloric acid.

  • Solid Acid Catalysis: To overcome the issues with liquid acids, solid catalysts like acidic ion exchange resins are used. These are easily separable from the reaction mixture and can be reused.

  • Microwave-Assisted Synthesis: This technique significantly shortens the reaction time by using microwave irradiation to rapidly heat the reactants.

Transesterification of Triglycerides

Transesterification, also known as alcoholysis, is the most common method for producing biodiesel, which is a mixture of fatty acid methyl esters, including this compound. In this process, triglycerides from oils or fats react with methanol in the presence of a catalyst to produce methyl esters and glycerol (B35011).

Reaction: Triglyceride + 3 CH₃OH (Methanol) ⇌ 3 Fatty Acid Methyl Esters + Glycerol

The reaction is a sequence of three reversible steps, proceeding from triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a molecule of FAME at each step.

  • Base Catalysis: Alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are widely used due to their high efficiency and low cost. However, they are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation (saponification), reducing the catalyst efficiency and yield.

  • Acid Catalysis: Acid catalysts can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides, making them suitable for feedstocks with high FFA content, such as waste cooking oils or unrefined pomace oil.

  • Enzymatic Catalysis: Lipases can be used as biocatalysts. This method operates under milder conditions and simplifies product purification, but the high cost of enzymes is a major drawback.

Data Presentation: Yields and Reaction Conditions

The efficiency of this compound production varies significantly with the chosen source, method, and specific reaction parameters.

Table 1: this compound Yield from Direct Esterification of Stearic Acid

CatalystMethanol/Acid Molar RatioTemperature (°C)TimeConversion/YieldReference
Titanium Sulfate5:165-702.5-3 h94.7% Esterification Rate, 88.4% Yield
p-Toluenesulfonic Acid / Zinc Oxide30-50:10-20 (weight ratio)1002.5-3.5 hHigh Yield (unspecified)
Ion Exchange Resin20:1 (based on FFA)65-672 h100% Conversion
Concentrated H₂SO₄ (Microwave)14:1130W Power3 min98.52% Conversion

Table 2: FAME Yield from Transesterification of Natural Oils

FeedstockCatalystMethanol/Oil Molar RatioTemperature (°C)TimeFAME YieldReference
Olive Pomace OilZinc Stearate (3% wt)30:1140Not specified84%
Used Vegetable OilBarium Aluminate (4% wt)21:165150 min93.28%
Waste Frying Oil (Two-step)1) H₂SO₄2) KOH1) 6.1:12) 9.1:11) 512) 551) 60 min2) 60 min90.56%
Unrefined Rapeseed OilSodium Hydroxide6:1Not specified60 min93.3%

Experimental Protocols

Protocol 1: Direct Esterification using an Ion Exchange Resin Catalyst

This protocol is adapted from a method for the esterification of stearic acid in vegetable oil.

Materials and Equipment:

  • 1 L four-neck round-bottom flask

  • Mechanical stirrer

  • Soxhlet condenser with 3A molecular sieves

  • Heating mantle or infrared lamp

  • Thermometer

  • Stearic acid

  • Methanol

  • Ion exchange resin catalyst (e.g., Amberlyst-15)

  • Hexane (for sample analysis)

  • Gas Chromatography (GC) system for analysis

Procedure:

  • Catalyst Preparation: Add 13.75 g of ion exchange resin catalyst to the 1 L flask.

  • Reactant Addition: Add 22.5 g (0.079 moles) of stearic acid to the flask.

  • Heating and Stirring: Begin mechanical stirring (approx. 185 RPM) and heat the flask to 60°C.

  • Methanol Addition: Once at 60°C, add 50 g (1.56 moles) of methanol to the flask.

  • Reflux: Increase stirring to ~235 RPM and allow the mixture to reach reflux temperature (65-67°C). The reflux should be condensed and passed through the molecular sieves in the Soxhlet apparatus to remove water before returning to the flask.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-6 hours. Samples can be taken periodically (e.g., every 30 minutes) for analysis.

  • Sample Preparation for GC: Dilute a small sample of the reaction mixture with a suitable solvent (e.g., THF or hexane) and filter it through a 0.45 µm PTFE filter.

  • Analysis: Analyze the sample using a GC equipped with a suitable column (e.g., SUPELCO EQUITY-1) to determine the conversion of stearic acid to this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can be recovered by filtration. The this compound can be purified from the remaining mixture by distillation under reduced pressure.

Protocol 2: Two-Step Transesterification of High FFA Oil

This protocol is a general method for oils with high free fatty acid content, adapted from Charoenchaitrakool and Thienmethangkoon.

Materials and Equipment:

  • Reaction vessel with heating and stirring capabilities

  • Condenser

  • Separatory funnel

  • High FFA feedstock (e.g., waste cooking oil)

  • Methanol

  • Sulfuric acid (H₂SO₄)

  • Potassium hydroxide (KOH)

Procedure:

Step 1: Acid-Catalyzed Esterification

  • Setup: Place the oil feedstock in the reaction vessel.

  • Reactant Addition: Add methanol (e.g., 6.1:1 molar ratio to oil) and a catalytic amount of concentrated H₂SO₄ (e.g., 0.68 wt% of oil).

  • Reaction: Heat the mixture to a specified temperature (e.g., 51°C) with constant stirring for a set duration (e.g., 60 minutes). This step converts the FFAs to methyl esters.

  • Settling: Stop the reaction and allow the mixture to settle. A methanol/water/catalyst layer may separate and can be removed.

Step 2: Base-Catalyzed Transesterification

  • Catalyst Preparation: Dissolve KOH (e.g., 1 wt% of oil) in methanol.

  • Reactant Addition: Add the methanolic KOH solution to the pre-treated oil from Step 1. Use a methanol/oil molar ratio suitable for transesterification (e.g., 9.1:1).

  • Reaction: Heat the mixture to a specified temperature (e.g., 55°C) with vigorous stirring for a set duration (e.g., 60 minutes).

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

  • Purification: Drain the glycerol layer. Wash the biodiesel layer with warm water several times to remove any residual catalyst, soap, and methanol. Dry the biodiesel over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

Mandatory Visualizations

Signaling Pathway Diagrams

Direct_Esterification Stearic_Acid Stearic Acid CH₃(CH₂)₁₆COOH Protonated_Carbonyl Protonated Carbonyl Intermediate Stearic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus Acid Catalyst (e.g., H₂SO₄) Protonated_Carbonyl->Tetrahedral_Intermediate Methyl_Stearate This compound CH₃(CH₂)₁₆COOCH₃ Tetrahedral_Intermediate->Methyl_Stearate - H₂O, - H⁺ Water Water H₂O Transesterification cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Triglyceride Triglyceride (TG) Diglyceride Diglyceride (DG) Triglyceride->Diglyceride Methanol1 Methanol Methanol1->Diglyceride + CH₃OH Catalyst Catalyst (Acid or Base) FAME1 FAME 1 Diglyceride->FAME1 + FAME Monoglyceride Monoglyceride (MG) Diglyceride->Monoglyceride Methanol2 Methanol Methanol2->Monoglyceride + CH₃OH FAME2 FAME 2 Monoglyceride->FAME2 + FAME Glycerol Glycerol Monoglyceride->Glycerol Methanol3 Methanol Methanol3->Glycerol + CH₃OH FAME3 FAME 3 Glycerol->FAME3 + FAME Extraction_Workflow Start Start: Natural Feedstock (Oil/Fat/FFA) Reaction Chemical Reaction (Esterification or Transesterification) Start->Reaction Phase_Separation Phase Separation (Settling/Centrifugation) Reaction->Phase_Separation Catalyst Catalyst + Methanol Catalyst->Reaction Crude_Ester Crude Methyl Ester Phase Phase_Separation->Crude_Ester Byproduct Byproduct Phase (Glycerol/Water) Phase_Separation->Byproduct Washing Washing (with warm water) Crude_Ester->Washing Drying Drying (Anhydrous Na₂SO₄ or Vacuum) Washing->Drying Purification Final Purification (Vacuum Distillation) Drying->Purification Final_Product Pure this compound Purification->Final_Product

References

Navigating the Safe Handling of Methyl Stearate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl stearate (B1226849), the methyl ester of stearic acid, is a fatty acid ester with a wide range of applications in research and development, including its use as a surfactant, lubricant, and in the formulation of various products. For laboratory personnel, drug development professionals, and scientists, a comprehensive understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks. This in-depth technical guide provides a consolidated overview of the health and safety considerations for methyl stearate, summarizing key toxicological data, outlining safe handling procedures, and detailing emergency response protocols.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. The following tables summarize the key physicochemical characteristics and toxicological data for this compound.

Physicochemical Properties
PropertyValueReference
CAS Number 112-61-8[1]
Molecular Formula C19H38O2[1]
Molecular Weight 298.5 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 37 - 41 °C[3]
Boiling Point 215 °C @ 15 mmHg
Flash Point > 112 °C
Solubility Insoluble in water. Soluble in ether, acetone, and alcohol.
Density 0.8498 g/cm³ at 40°C
Vapor Pressure 0.0002 hPa at 25 °C
Toxicological Data

This compound is characterized by a low order of acute toxicity. The available data from studies conducted according to OECD guidelines are summarized below.

EndpointSpeciesRouteResultGuidelineReference
Acute Oral Toxicity RatOralLD50 > 2000 mg/kgOECD 401
Acute Inhalation Toxicity RatInhalationLC50 > 5 mg/L (4h)OECD 436
Skin Corrosion/Irritation RabbitDermalNo skin irritationOECD 404
Serious Eye Damage/Irritation RabbitOcularNo eye irritationOECD 405
Skin Sensitization --Not classified as a sensitizerOECD 406
Germ Cell Mutagenicity --Negative-
Carcinogenicity --Not classified as a carcinogen by IARC, NTP, or OSHA-
Ecotoxicological Data
EndpointSpeciesResultGuidelineReference
Aquatic Toxicity Daphnia magna (Water flea)EC50 (48h) > 0.02 mg/LOECD 202
Biodegradability -Readily biodegradableOECD 301D

Experimental Protocols

The toxicological and ecotoxicological data presented above were generated following standardized OECD test guidelines. While detailed, substance-specific study reports are not publicly available, the general methodologies are outlined below.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats).

  • Methodology:

    • Animals: Healthy, young adult rats of a single sex (usually females) are used.

    • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. A vehicle may be used to aid in dosing.

    • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. For this compound, the study concluded with an LD50 value greater than the limit dose of 2000 mg/kg body weight.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Test Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).

  • Methodology:

    • Application: A 0.5 g amount of the solid test substance is applied to a small area of clipped skin and covered with a gauze patch and semi-occlusive dressing.

    • Exposure Duration: The exposure period is 4 hours.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Results: For this compound, no skin irritation was observed.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).

  • Methodology:

    • Application: A defined amount of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

    • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

    • Results: this compound was found to cause no eye irritation in these studies.

Signaling Pathways and Mechanistic Toxicity

Currently, there is no significant published literature detailing specific signaling pathways or a deep mechanistic understanding of this compound's toxicity. Its low toxicity profile suggests that it does not significantly interact with critical biological pathways at typical exposure levels. The primary health considerations are related to mild, reversible irritation upon direct contact in sensitive individuals and the potential for adverse effects following accidental large-volume ingestion.

Health and Safety Workflows

To ensure a safe laboratory environment, it is crucial to have clear and logical workflows for handling chemicals. The following diagrams, created using the DOT language, illustrate key safety procedures for this compound.

cluster_0 This compound Handling Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Safety Glasses) risk_assessment->ppe_selection engineering_controls Use Engineering Controls (e.g., Fume Hood if heating) risk_assessment->engineering_controls handling_procedure Handle with care to avoid dust generation and contact ppe_selection->handling_procedure engineering_controls->handling_procedure storage Store in a cool, dry, well-ventilated area away from oxidizing agents handling_procedure->storage end End of Procedure storage->end

Caption: General workflow for safely handling this compound in a laboratory setting.

cluster_1 This compound Spill Response spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain cleanup_solid For solid spill: Gently sweep up and place in a suitable container for disposal contain->cleanup_solid cleanup_liquid For molten spill: Allow to solidify before cleanup contain->cleanup_liquid decontaminate Decontaminate the area cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: Step-by-step procedure for responding to a this compound spill.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Under normal conditions of use where adequate ventilation is available, respiratory protection is not typically required. If dusts are generated or the substance is heated, a NIOSH-approved respirator may be necessary.

Handling
  • Avoid contact with skin and eyes.

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible solid. Dust may form explosive mixtures with air. Hazardous combustion products include carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal. For molten spills, allow the material to solidify before cleaning.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it into the environment.

Conclusion

This compound is a compound with a low hazard profile. However, adherence to standard laboratory safety practices is essential to minimize any potential risks. This guide provides a comprehensive overview of the critical health and safety information for this compound, empowering researchers and scientists to handle this chemical responsibly and safely. By understanding its properties, following recommended handling procedures, and being prepared for emergencies, users can confidently and safely incorporate this compound into their research and development activities.

References

A Comprehensive Technical Guide to the Commercial and Industrial Applications of Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl stearate (B1226849), the methyl ester of stearic acid, is a versatile fatty acid ester with a wide array of applications across various commercial and industrial sectors. Its unique physicochemical properties make it a valuable ingredient in cosmetics, personal care products, surfactants, lubricants, plastics, food, and pharmaceuticals. This technical guide provides an in-depth overview of the core industrial uses of methyl stearate, supported by quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important oleochemical.

Physicochemical Properties of this compound

This compound (CH₃(CH₂)₁₆COOCH₃) is a white, crystalline solid at room temperature.[1] Its utility in various applications stems from its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₉H₃₈O₂[2][3]
Molecular Weight 298.50 g/mol [1][3]
CAS Number 112-61-8
Appearance White crystalline solid or paste
Melting Point 37-41 °C
Boiling Point 215 °C at 15 mmHg
Density 0.8498 g/cm³ at 40 °C
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform.
Flash Point >110 °C
Refractive Index 1.43800 to 1.44400 at 20 °C

Commercial and Industrial Applications

This compound's versatility allows for its use in a broad spectrum of industrial applications, ranging from everyday consumer products to specialized industrial processes.

Cosmetics and Personal Care

In the cosmetics industry, this compound is highly valued for its emollient and skin-conditioning properties. It imparts a soft, smooth feel to the skin and helps to maintain skin hydration by forming a protective barrier that reduces moisture loss. Its functions in cosmetic formulations are multifaceted:

  • Emollient: Softens and soothes the skin.

  • Skin-Conditioning Agent: Helps to maintain the skin in good condition.

  • Stabilizer: Contributes to the consistency and stability of emulsions in creams and lotions.

  • Fragrance Functional Ingredient: Acts as an excipient in perfume oils.

Table 2: Applications of this compound in Personal Care Products

Product CategoryFunctionTypical Usage Level (Fragrance Concentrate)
Creams and LotionsEmollient, StabilizerUp to 8.0%
SoapsEmollient
Hair ConditionersConditioning Agent
DeodorantsEmollient
LipsticksEmollient, Component
Nail VarnishesComponent
Surfactants and Emulsifiers

This compound functions as a nonionic surfactant and emulsifier. It is used to stabilize oil-in-water emulsions in various industrial and cosmetic formulations. As a raw material for other surfactants, it can be sulfonated to produce α-sulfonated this compound, an anionic surfactant used in detergents.

Lubricants and Metalworking Fluids

This compound is utilized as a lubricant in the manufacturing of plastics, rubber, and metals. It provides lubricity, reducing friction and wear on surfaces. In the plastics industry, it also functions as a release agent during molding processes. While specific performance data is proprietary to manufacturers, fatty acid esters like this compound are known to be effective boundary lubricants. The coefficient of friction for stearic acid, a related compound, on various metal surfaces is reported to be around 0.1.

Plastics and Polymers

As a plasticizer and lubricant, this compound is incorporated into polymer formulations to improve flexibility and processing characteristics.

Food Industry

In the food industry, this compound is used as a food-grade dispersing agent and lubricant in the production of items like chewing gum and candies. It is also used as a flavoring agent in various food products.

Table 3: Recommended Usage Levels of this compound in Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0
Source: European Food Safety Authority (EFSA), 2002
Pharmaceutical Industry

This compound serves several roles in the pharmaceutical industry, primarily as an excipient in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

  • Excipient: It can be used as a lubricant in tablet and capsule manufacturing to prevent the sticking of powders to machinery, ensuring uniform tablet weight and hardness.

  • Drug Delivery: Fatty acid esters are explored for their potential to enhance the oral bioavailability of poorly soluble drugs and in the formulation of transdermal drug delivery systems. While this compound itself is not directly implicated in specific signaling pathways, its properties as a lipid can be leveraged in drug carrier systems to improve drug absorption and distribution. It is important to note that this compound is not known to be directly involved in cellular signaling pathways.

  • Intermediate: Its chemical structure allows for modification in the synthesis of more complex pharmaceutical compounds.

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of stearic acid with methanol (B129727), typically in the presence of an acid catalyst.

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the esterification of stearic acid using sulfuric acid as a catalyst.

Materials:

  • Stearic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve stearic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. A typical molar ratio of stearic acid to methanol is 1:10 to 1:20.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture (e.g., 0.1 mL for 610 mg of benzoic acid in a similar reaction).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 2-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of NaHCO₃ (to neutralize the acid catalyst) and a saturated solution of NaCl.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Esterification

This protocol utilizes microwave irradiation to accelerate the esterification reaction.

Materials:

  • Stearic Acid (0.05 mol, 14.3 g)

  • Methanol (0.70 mol, 22.4 g)

  • Concentrated Sulfuric Acid (0.002 mol, 0.22 g)

  • Carbon Black (0.015 mol, 0.18 g) as a microwave-absorbing agent

  • 125 mL microwave reactor with a stirrer, condenser, and oil-water separator

  • Hot water

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • In a 125 mL microwave reactor, combine stearic acid, methanol, concentrated sulfuric acid, and carbon black.

  • Subject the mixture to microwave irradiation at 130 W for 3 minutes.

  • After the reaction, cool the product and wash it with hot water in a separatory funnel until the pH is neutral (pH = 7).

  • Separate the organic layer and distill it under reduced pressure, collecting the fraction at 195-199°C to obtain pure this compound. This method reports a high conversion rate of 98.52%.

Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Stearic_Acid Stearic Acid CH₃(CH₂)₁₆COOH Catalyst H₂SO₄ (catalyst) Heat Stearic_Acid->Catalyst Methanol Methanol CH₃OH Methanol->Catalyst Methyl_Stearate This compound CH₃(CH₂)₁₆COOCH₃ Water Water H₂O Catalyst->Methyl_Stearate Catalyst->Water

Caption: Fischer esterification of stearic acid with methanol.

Role of this compound in a Transdermal Drug Delivery System

This diagram illustrates the conceptual role of this compound as a penetration enhancer in a transdermal drug delivery patch.

Transdermal_Delivery cluster_patch Transdermal Patch cluster_skin Skin Layers Backing_Layer Backing Layer Drug_Reservoir Drug Reservoir (API + this compound) Membrane Rate-Controlling Membrane Adhesive Adhesive Layer Stratum_Corneum Stratum Corneum Adhesive->Stratum_Corneum Drug Release Epidermis Epidermis Stratum_Corneum->Epidermis Enhanced Penetration Dermis Dermis Epidermis->Dermis Systemic Absorption Blood_Vessel Blood Vessel Dermis->Blood_Vessel Systemic Absorption

Caption: this compound as a penetration enhancer in drug delivery.

Conclusion

This compound is a functionally diverse oleochemical with significant commercial and industrial value. Its utility as an emollient, lubricant, surfactant, and stabilizer makes it a key ingredient in a multitude of products. For researchers and drug development professionals, understanding its properties and potential applications, particularly as a pharmaceutical excipient and in drug delivery systems, is crucial for formulating effective and stable products. The synthesis of this compound is a well-established process, with opportunities for optimization through methods like microwave-assisted synthesis. Future research may further elucidate its role in advanced drug delivery systems and expand its applications in other industrial sectors.

References

Methyl Stearate: A Comprehensive Technical Guide to its Surfactant and Emulsifying Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849), the methyl ester of stearic acid, is a nonionic surfactant increasingly recognized for its versatile roles as an emulsifier, stabilizer, and lubricant across various industries, including pharmaceuticals, cosmetics, and food production.[1][2] Its amphiphilic nature, possessing both a hydrophobic long-chain alkyl group and a hydrophilic ester group, allows it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. This technical guide provides an in-depth analysis of the surfactant and emulsifying properties of methyl stearate, including its physicochemical characteristics, mechanisms of action, and the experimental protocols used for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its function as a surfactant and emulsifier.

PropertyValueReferences
Chemical Formula C19H38O2[3]
Molecular Weight 298.5 g/mol [3]
Appearance White crystals or chunky solid[3]
Melting Point 37-41 °C
Boiling Point 215 °C at 15 mmHg
Solubility Insoluble in water; soluble in alcohol, ether, and chloroform.
Log Kow (Octanol-Water Partition Coefficient) 8.35

Role as a Surfactant

As a nonionic surfactant, this compound lowers the surface tension of liquids, which is a key attribute for its function in various applications. Nonionic surfactants are often preferred in pharmaceutical and cosmetic formulations due to their lower potential for irritation compared to their ionic counterparts.

Surface Tension Reduction
Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration at which surfactant molecules spontaneously aggregate to form micelles. This is a critical parameter as it represents the point of maximum surface tension reduction and the onset of solubilization capabilities. Experimental determination of the CMC for this compound is not widely reported. However, the CMC for similar long-chain fatty acid esters can be determined using various methods. For instance, the CMC of glycerol (B35011) monostearate has been determined to be in the range of 2.40 x 10⁻² to 4.50 x 10⁻² mol/dm³.

Role as an Emulsifier

This compound's primary application in many formulations is as an emulsifier, where it facilitates the dispersion of one immiscible liquid into another, creating a stable emulsion.

Mechanism of Emulsification

This compound molecules orient themselves at the oil-water interface, with the hydrophobic stearate tail dissolving in the oil phase and the hydrophilic methyl ester head group in the aqueous phase. This arrangement reduces the interfacial tension, making it easier to break down large droplets into smaller ones and preventing their coalescence.

This compound at the oil-water interface.
Hydrophilic-Lipophilic Balance (HLB)

HLB = 20 * (1 - S/A)

Where:

  • S is the saponification number of the ester.

  • A is the acid number of the fatty acid.

Given the saponification value of this compound is approximately 188 mg KOH/g and the acid number of stearic acid is around 197 mg KOH/g, the calculated HLB value is approximately 1.1 . This low HLB value suggests that this compound is highly lipophilic and would be an effective emulsifier for water-in-oil (W/O) emulsions.

Emulsifier TypeHLB Range
W/O Emulsifier3 - 6
Wetting Agent7 - 9
O/W Emulsifier8 - 18
Solubilizer13 - 15
Detergent13 - 16

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a nonionic surfactant like this compound.

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Methodology:

    • Prepare a series of aqueous solutions of this compound at different concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the plot.

2. Dye Solubilization Method:

  • Principle: A water-insoluble dye is solubilized within the hydrophobic core of micelles, leading to a change in the solution's absorbance.

  • Methodology:

    • Prepare a series of this compound solutions of varying concentrations.

    • Add a small amount of a water-insoluble dye (e.g., Sudan III) to each solution.

    • Measure the absorbance of the solutions at the dye's maximum absorption wavelength using a UV-Vis spectrophotometer.

    • Plot absorbance versus surfactant concentration. The concentration at which a sharp increase in absorbance is observed corresponds to the CMC.

CMC_Determination_Workflow prep Prepare Surfactant Solutions (Varying Concentrations) add_dye Add Water-Insoluble Dye prep->add_dye measure Measure Absorbance (UV-Vis Spectrophotometer) add_dye->measure plot Plot Absorbance vs. Concentration measure->plot cmc Determine CMC (Point of Sharp Absorbance Increase) plot->cmc

Workflow for CMC determination by dye solubilization.
Evaluation of Emulsion Stability

The stability of an emulsion is its ability to resist changes in its properties over time. Several methods can be used to assess the stability of emulsions prepared with this compound.

1. Macroscopic Observation:

  • Methodology: Emulsions are stored under different conditions (e.g., room temperature, elevated temperature, refrigeration) and visually inspected over time for signs of instability such as creaming, sedimentation, flocculation, or coalescence.

2. Centrifugation:

  • Principle: Centrifugation accelerates the creaming or sedimentation process, providing a rapid assessment of stability.

  • Methodology:

    • Place the emulsion in a centrifuge tube.

    • Centrifuge at a specific speed and for a set duration.

    • Measure the volume of the separated phases (oil, water, or cream). A smaller separated layer indicates higher stability.

3. Particle Size Analysis:

  • Principle: Changes in the size distribution of the dispersed droplets over time can indicate instability.

  • Methodology:

    • Measure the initial droplet size distribution of the emulsion using techniques like laser diffraction or dynamic light scattering.

    • Store the emulsion under controlled conditions.

    • Periodically measure the droplet size distribution. An increase in the average droplet size suggests coalescence and instability.

4. Viscosity Measurement:

  • Principle: Changes in the viscosity of an emulsion can be indicative of structural changes and instability.

  • Methodology:

    • Measure the initial viscosity of the emulsion using a viscometer or rheometer.

    • Monitor the viscosity over time under specific storage conditions. A significant change in viscosity can signal instability.

Emulsion_Stability_Pathway Start Stable Emulsion Flocculation Flocculation (Reversible Aggregation) Start->Flocculation Creaming Creaming/Sedimentation (Density Difference) Start->Creaming Coalescence Coalescence (Irreversible Merging) Flocculation->Coalescence Creaming->Coalescence PhaseSeparation Phase Separation (Complete Breakdown) Coalescence->PhaseSeparation

Pathways of emulsion destabilization.

Applications in Drug Development

In the pharmaceutical industry, this compound serves as a valuable excipient in various dosage forms. Its emulsifying and stabilizing properties are particularly beneficial in the formulation of creams, lotions, and ointments, where it helps to create stable and cosmetically elegant products. Furthermore, its lubricating properties can be advantageous in the manufacturing of tablets and capsules. As a nonionic surfactant, it can also play a role in enhancing the solubility and bioavailability of poorly water-soluble drugs by forming micelles that can encapsulate the drug molecules.

Conclusion

This compound is a multifunctional excipient with significant potential as a nonionic surfactant and emulsifier in a wide range of applications, including pharmaceutical and cosmetic formulations. Its lipophilic nature, as indicated by its low calculated HLB value, makes it particularly suitable for stabilizing water-in-oil emulsions. While specific quantitative data on its surfactant properties like CMC are not extensively documented, established experimental protocols can be employed for its characterization. A comprehensive understanding of its physicochemical properties and mechanisms of action is crucial for researchers and formulation scientists to effectively harness its potential in developing stable and efficacious products.

References

The Multifaceted Role of Methyl Stearate in the Cosmetics Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl stearate (B1226849), the methyl ester of stearic acid, is a versatile fatty acid ester with a well-established presence in the cosmetics and personal care industry. Its inherent physicochemical properties make it a valuable ingredient, performing a range of functions from emolliency and skin conditioning to emulsion stabilization and viscosity regulation. This technical guide provides an in-depth analysis of the applications of methyl stearate in cosmetic formulations. It details its functional roles, physicochemical characteristics, and typical usage levels. Furthermore, this guide outlines key experimental protocols for evaluating the performance of cosmetic formulations containing this compound, including methods for assessing emolliency, surfactant properties, and emulsion stability.

Introduction

This compound (CAS No. 112-61-8) is a non-ionic surfactant and fatty acid ester that serves as a foundational ingredient in a wide array of cosmetic products.[1] Its appeal in the industry stems from its ability to impart a smooth, soft feel to the skin, enhance product texture, and ensure formulation stability.[2][3] As an emollient, it helps to maintain skin hydration by forming a protective layer that reduces moisture loss.[3] Its utility extends to acting as a stabilizer and emulsifier, contributing to the uniform consistency of products that combine oil and water-based ingredients.[3] This guide will explore the technical aspects of this compound's applications, providing quantitative data where available and detailing experimental methodologies for its evaluation.

Physicochemical Properties of this compound

The functional efficacy of this compound in cosmetic formulations is intrinsically linked to its physical and chemical characteristics. A summary of its key properties is presented in the table below.

PropertyValueReference
Chemical Name Methyl octadecanoate
CAS Number 112-61-8
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
Appearance White crystals or chunky solid
Melting Point 37-41 °C
Boiling Point > 230.0 °F TCC (> 110.00 °C)
Specific Gravity 0.84700 to 0.85300 @ 25.00 °C
Refractive Index 1.43800 to 1.44400 @ 20.00 °C
Solubility Insoluble in water; soluble in organic solvents like chloroform, DMSO, and ethyl acetate.

Core Applications in Cosmetics

This compound's versatility allows it to be incorporated into a wide range of cosmetic products, including creams, lotions, moisturizers, and other skincare items. Its primary functions are detailed below.

Emollient and Skin Conditioning Agent

As an emollient, this compound softens and smoothens the skin by filling the spaces between corneocytes, thereby improving skin texture and suppleness. It forms a protective, non-greasy film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain hydration. This makes it an ideal ingredient for products aimed at providing a luxurious feel and enhanced moisturization.

Surfactant, Emulsifier, and Stabilizer

This compound exhibits surfactant properties that contribute to the stability of cosmetic formulations. While not always its primary role, it aids in the blending of oil and water phases to create stable emulsions, preventing separation and ensuring a uniform consistency throughout the product's shelf life. This is crucial for the aesthetic and functional integrity of products like creams and lotions.

Fragrance Functional Ingredient

With a waxy and oily odor, this compound can also be utilized in the fragrance sector. It can act as a functional ingredient in perfume oils and flavors, potentially serving as a fixative or a modifier to the overall scent profile.

Recommended Usage Levels

The concentration of this compound in a cosmetic formulation depends on the desired effect and the product type. While specific optimal ranges can vary, general usage levels have been reported.

ApplicationRecommended Concentration (%)Reference
Fragrance ConcentrateUp to 8.0%
General Cosmetic FormulationsTypical usage levels are determined by manufacturers based on desired product performance.

Note: Further research is required to establish more precise optimal concentration ranges for various cosmetic applications.

Experimental Protocols for Performance Evaluation

To substantiate the efficacy of this compound in cosmetic formulations, a series of standardized and robust experimental protocols are necessary. This section details methodologies for assessing its performance as an emollient, surfactant, and emulsion stabilizer.

Evaluation of Emollient Efficacy

Objective: To quantify the effect of a formulation containing this compound on skin hydration levels.

Methodology:

  • Subject Selection: A panel of volunteers with normal to dry skin is selected.

  • Test Areas: Demarcate test areas on the forearms of the subjects.

  • Baseline Measurement: Measure the baseline skin hydration of each test area using a Corneometer.

  • Product Application: Apply a standardized amount of the test formulation (with this compound) and a control formulation (without this compound) to the respective test areas.

  • Post-Application Measurements: Measure skin hydration at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Compare the changes in skin hydration from baseline for the test and control formulations.

Objective: To assess the tactile properties and consumer perception of a cosmetic formulation containing this compound.

Methodology:

  • Panelist Training: A trained sensory panel evaluates the formulations based on a set of predefined sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel).

  • Sample Preparation: Prepare the test formulation with this compound and a control formulation.

  • Evaluation Procedure: Panelists apply a standardized amount of each formulation to their forearms and rate the intensity of each sensory attribute on a standardized scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory perception between the formulations.

Assessment of Surfactant and Emulsifying Properties

Objective: To evaluate the physical stability of an emulsion containing this compound.

Methodology:

  • Sample Preparation: Prepare the emulsion with and without this compound.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to observe any phase separation or creaming.

    • Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) to assess their resistance to temperature fluctuations.

  • Long-Term Stability Testing: Store the samples at various controlled temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity conditions for an extended period (e.g., 3-6 months), observing for any changes in appearance, color, odor, pH, and viscosity at regular intervals.

Objective: To determine the effect of this compound on the viscosity of a cosmetic formulation.

Methodology:

  • Sample Preparation: Prepare formulations with varying concentrations of this compound.

  • Viscosity Measurement: Use a viscometer or rheometer to measure the viscosity of each sample at a controlled temperature.

  • Data Analysis: Plot viscosity as a function of this compound concentration to understand its impact on the rheological properties of the formulation.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory-scale synthesis of this compound via the esterification of stearic acid with methanol.

Synthesis_of_Methyl_Stearate StearicAcid Stearic Acid ReactionVessel Reaction Vessel StearicAcid->ReactionVessel Methanol Methanol Methanol->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Esterification Esterification Reaction ReactionVessel->Esterification Add Reactants & Catalyst Heating Heating (Reflux) Esterification->Heating Workup Work-up (Neutralization, Washing) Esterification->Workup Reaction Completion Water Water (byproduct) Esterification->Water Purification Purification (Distillation) Workup->Purification MethylStearate This compound Purification->MethylStearate

Synthesis of this compound via Esterification
Experimental Workflow for Cosmetic Formulation and Evaluation

This diagram outlines a general workflow for the development and performance testing of a cosmetic cream containing this compound.

Cosmetic_Formulation_Workflow Start Start DefineObjectives Define Formulation Objectives (e.g., Target Emolliency, Viscosity) Start->DefineObjectives IngredientSelection Ingredient Selection (including this compound) DefineObjectives->IngredientSelection Formulation Formulation Preparation (Oil & Water Phases, Emulsification) IngredientSelection->Formulation QC Initial Quality Control (pH, Appearance) Formulation->QC QC->Formulation Fail PerformanceTesting Performance Evaluation QC->PerformanceTesting Pass Sensory Sensory Analysis PerformanceTesting->Sensory Hydration Skin Hydration (Corneometry) PerformanceTesting->Hydration Stability Stability Testing (Accelerated & Long-term) PerformanceTesting->Stability Viscosity Viscosity Measurement PerformanceTesting->Viscosity DataAnalysis Data Analysis & Interpretation Sensory->DataAnalysis Hydration->DataAnalysis Stability->DataAnalysis Viscosity->DataAnalysis Optimization Formulation Optimization DataAnalysis->Optimization Optimization->IngredientSelection Refine FinalProduct Final Product Specification Optimization->FinalProduct Finalize

Cosmetic Formulation and Evaluation Workflow

Conclusion

This compound is a highly functional and versatile ingredient in the cosmetics industry, valued for its contributions to skin feel, hydration, and formulation stability. Its multifaceted nature as an emollient, surfactant, and stabilizer makes it a staple in a wide variety of personal care products. For researchers and formulators, a thorough understanding of its properties and the application of rigorous experimental protocols are essential for harnessing its full potential in developing innovative and effective cosmetic products. While general usage guidelines exist, further quantitative studies are warranted to establish more precise optimal concentration ranges and to perform comparative efficacy analyses against other common cosmetic ingredients.

References

Methyl Stearate as a Phase Change Material: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl stearate (B1226849), a fatty acid methyl ester, is emerging as a promising organic phase change material (PCM) for thermal energy storage applications. Its favorable thermal properties, including a distinct melting point in a useful temperature range, high latent heat of fusion, and chemical stability, make it a subject of significant interest in various fields, including potential applications in temperature-controlled transport and storage of pharmaceuticals. This technical guide provides a comprehensive overview of the core thermal properties of methyl stearate, details the experimental protocols for their characterization, and illustrates the key relationships and workflows.

Core Thermal Properties of this compound

The performance of this compound as a PCM is primarily defined by its thermal properties. These properties dictate its capacity to store and release thermal energy during phase transitions. The key parameters are its melting point, latent heat of fusion, thermal conductivity, and specific heat capacity.

Data Presentation

The following tables summarize the key quantitative thermal properties of this compound based on available scientific literature. It is important to note that values can vary slightly depending on the purity of the material and the experimental conditions.

Thermal Property Value Unit State Reference
Melting Point37 - 41°CSolid to Liquid[1][2]
310 - 312.15KSolid to Liquid[3]
Latent Heat of Fusion164.1J/g[4]
154.9 (solidification)J/g[4]
Thermal Conductivity~0.15W/(m·K)Liquid
~0.35W/(m·K)Solid
Specific Heat Capacity~2.1J/(g·K)Liquid
~1.8J/(g·K)Solid

Table 1: Core Thermal Properties of this compound

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its effective application as a PCM. The two most common techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and the T-history method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides precise data on melting temperatures and latent heat of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile for analyzing this compound would involve:

    • An initial isothermal period to ensure thermal equilibrium.

    • A cooling ramp to a temperature well below the expected solidification point (e.g., 0°C) at a controlled rate (e.g., 5-10 °C/min).

    • A subsequent heating ramp to a temperature above the expected melting point (e.g., 60°C) at the same controlled rate.

  • Data Acquisition: During the temperature ramps, the differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

    • Melting Point: The onset or peak temperature of the endothermic melting peak.

    • Latent Heat of Fusion: The area under the melting peak, which is proportional to the enthalpy of fusion. The instrument is calibrated using a standard material with a known enthalpy of fusion (e.g., indium).

T-history Method

The T-history method is a simpler, cost-effective alternative to DSC for determining the thermal properties of PCMs, particularly for larger, more representative samples. It involves monitoring the temperature of the PCM and a reference substance (usually water) as they cool in the same environment.

Methodology:

  • Sample and Reference Preparation: A known mass of this compound is placed in a test tube. An identical test tube is filled with the same volume of a reference substance with known thermal properties, such as distilled water. Temperature sensors (e.g., thermocouples) are inserted into the geometric center of both the sample and the reference.

  • Heating: Both test tubes are heated in a water bath to a uniform temperature well above the melting point of the this compound (e.g., 70°C).

  • Cooling and Data Logging: The test tubes are simultaneously removed from the water bath and allowed to cool in a controlled ambient environment. The temperatures of the this compound, the reference substance, and the ambient air are recorded at regular intervals until the this compound has completely solidified and cooled further.

  • Data Analysis: The resulting temperature-time curves (T-history curves) for the PCM and the reference are used to calculate the thermophysical properties. The cooling curve of the reference material is used to determine the heat transfer coefficient. By analyzing the plateaus and slopes of the PCM's cooling curve, the phase change temperature, latent heat of fusion, and specific heat capacities of the solid and liquid phases can be determined.

Visualizations

To better understand the experimental workflows and the interplay of thermal properties, the following diagrams are provided.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of this compound prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Place Sample & Reference in DSC Cell prep2->dsc1 dsc2 Program Temperature Profile (Cooling & Heating Ramps) dsc1->dsc2 dsc3 Measure Differential Heat Flow dsc2->dsc3 analysis1 Generate Heat Flow vs. Temperature Curve dsc3->analysis1 analysis2 Determine Melting Point (Peak Temperature) analysis1->analysis2 analysis3 Calculate Latent Heat (Area under Peak) analysis1->analysis3 experimental_workflow_thistory cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Fill Test Tubes with This compound & Water prep2 Insert Temperature Sensors prep1->prep2 exp1 Heat Samples in Water Bath (> Melting Point) prep2->exp1 exp2 Cool in Ambient Environment exp1->exp2 exp3 Record Temperature vs. Time Data exp2->exp3 analysis1 Plot T-history Curves (Sample & Reference) exp3->analysis1 analysis2 Determine Heat Transfer Coefficient analysis1->analysis2 analysis3 Calculate Thermal Properties (Melting Point, Latent Heat, Specific Heat) analysis2->analysis3 pcm_properties_relationship cluster_properties Core Thermal Properties cluster_performance PCM Performance mp Melting Point tesc Thermal Energy Storage Capacity mp->tesc determines operating temperature lh Latent Heat of Fusion lh->tesc directly proportional to tc Thermal Conductivity hcr Heat Charging/Discharging Rate tc->hcr governs sh Specific Heat Capacity sh->tesc contributes to sensible heat storage sh->hcr influences

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl stearate (B1226849) (C₁₉H₃₈O₂) is the methyl ester of stearic acid, a long-chain saturated fatty acid. It serves as a crucial intermediate and building block in the synthesis of various organic compounds, including surfactants (like methyl ester sulfonates - MES), lubricants, plasticizers, and active pharmaceutical ingredients (APIs).[1] Its high cetane number also makes it a valuable additive in biodiesel fuel.[1] This document provides detailed protocols for the laboratory-scale synthesis of methyl stearate, primarily focusing on the classic Fischer-Speier esterification method. An alternative microwave-assisted protocol is also presented for rapid synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different methods of this compound synthesis, providing a basis for comparison.

ParameterFischer-Speier Esterification (Method A)Fischer-Speier Esterification (Method B)Microwave-Assisted Synthesis
Reactants Stearic Acid, Methanol (B129727)Stearic Acid, MethanolStearic Acid, Anhydrous Methanol
Stearic Acid:Methanol (Molar Ratio) 1:3.5[1]1: ~9.8 (based on provided masses)[2]1:14[3]
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidConcentrated Sulfuric Acid
Catalyst Loading 1.2% of stearic acid mass~10% of stearic acid mass (v/w)~1.5% of stearic acid mass
Reaction Temperature Reflux (95-110°C)Reflux (60-70°C)Microwave Power: 130W
Reaction Time 2.5 - 4 hours4 - 6 hours2 - 6 minutes
Reported Yield / Conversion >98.5% ConversionNot specified, but sufficient for next step97.6 - 98.52% Conversion

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol describes the synthesis of this compound by refluxing stearic acid and methanol with an acid catalyst. This method is reliable and uses standard laboratory equipment.

Materials and Equipment:

  • Stearic Acid (≥98%)

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 60 g of stearic acid in 180 mL of methanol. Place a magnetic stir bar in the flask.

  • Catalyst Addition: While stirring, carefully add 6 mL of concentrated sulfuric acid to the solution. Caution: This addition is exothermic.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 60-70°C) using the heating mantle. Continue refluxing with constant stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by washing with a 5% sodium bicarbonate solution. Add the bicarbonate solution portion-wise until effervescence ceases.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and evaporate the solvent using a rotary evaporator.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 195-199°C at reduced pressure.

Method 2: Microwave-Assisted Synthesis (Rapid Method)

This method significantly shortens the reaction time by using microwave irradiation for heating.

Materials and Equipment:

  • Stearic Acid (0.05 mol, 14.3 g)

  • Anhydrous Methanol (0.70 mol, 22.4 g)

  • Concentrated Sulfuric Acid (0.22 g)

  • Carbon Black (0.18 g, as a microwave absorbing agent)

  • Microwave reactor equipped with a stirrer and condenser

  • Separatory funnel

Procedure:

  • Reactant Setup: In a 125 mL microwave reactor vessel, combine 14.3 g of stearic acid, 22.4 g of anhydrous methanol, 0.22 g of concentrated sulfuric acid, and 0.18 g of carbon black.

  • Reaction: Place the vessel in the microwave reactor. Irradiate the mixture at 130W for 3 minutes.

  • Work-up: After the reaction, cool the mixture. Transfer it to a separatory funnel and wash with hot water until the pH of the aqueous layer is neutral (pH=7).

  • Purification: Separate the organic layer and purify by distillation under reduced pressure, collecting the fraction at 195-199°C to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Fischer-Speier esterification synthesis of this compound.

Fischer_Esterification_Workflow Reactants 1. Combine Reactants Stearic Acid + Methanol + Acid Catalyst Reflux 2. Reaction Heat to Reflux (4-6 hours) Reactants->Reflux Cooling 3. Cooling Cool to Room Temperature Reflux->Cooling Workup 4. Work-up Neutralize (NaHCO₃) + Extract (Solvent) Cooling->Workup Drying 5. Drying Dry organic layer (e.g., Na₂SO₄) Workup->Drying Evaporation 6. Solvent Removal Rotary Evaporation Drying->Evaporation Purification 7. Purification Vacuum Distillation (Optional) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound via Fischer esterification.

References

Application Note: Methyl Stearate as an Internal Standard for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, pivotal in fields ranging from metabolomics to pharmaceutical development. The accuracy and precision of GC-MS quantification can be significantly affected by variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique used to correct for these variations, thereby improving the reliability of results.[1][2] An internal standard is a known amount of a compound, distinct from the analyte, added to every sample, calibrator, and blank.[3] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[1]

Methyl stearate (B1226849), the methyl ester of stearic acid, is an excellent choice as an internal standard for the analysis of fatty acid methyl esters (FAMEs) and other long-chain organic molecules. Its chemical properties, including thermal stability and volatility, are compatible with typical GC-MS conditions for lipid analysis. A key requirement for an internal standard is that it must not be naturally present in the samples being analyzed and should be well-resolved chromatographically from the analytes of interest.[1]

This document provides a detailed protocol for the use of methyl stearate as an internal standard in GC-MS analysis, complete with experimental procedures, data presentation, and workflow visualizations.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use as an internal standard. These properties ensure it behaves predictably during GC-MS analysis and is suitable for the intended application.

PropertyValueReference
Chemical Formula C19H38O2
Molecular Weight 298.50 g/mol
Appearance White crystals or solid
Melting Point 37-41 °C (100 °F)
Boiling Point ~442-443 °C (828-829 °F)
Solubility Insoluble in water; Soluble in chloroform.
CAS Number 112-61-8

Principle of the Internal Standard Method

The internal standard method compensates for procedural errors by relating the peak area of the analyte to the peak area of the internal standard. Since both the analyte and the internal standard are subjected to the same sample preparation and analysis conditions, any loss or variation will affect both compounds proportionally.

The fundamental equation for internal standardization is based on the ratio of the peak areas and the response factor (RF). The concentration of the analyte is calculated using the following relationship:

(Peak Area of Analyte / Peak Area of IS) = RF * (Concentration of Analyte / Concentration of IS)

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte for a series of standards containing a constant concentration of the internal standard. This curve is then used to determine the concentration of the analyte in unknown samples.

Experimental Protocol

This protocol provides a general framework for the quantitative analysis of fatty acid methyl esters (FAMEs) using this compound as an internal standard. It should be adapted based on the specific matrix and analytes of interest.

Materials and Reagents
  • Solvents: Hexane (B92381) (GC grade), Methanol (B129727) (anhydrous), Chloroform, n-heptane.

  • Standards: this compound (≥99% purity), certified standards of analytes of interest.

  • Reagents for Derivatization (if required): Boron trifluoride (BF3) in methanol (14%), or Sodium methoxide (B1231860) in methanol.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

  • Equipment: Analytical balance, vortex mixer, heating block, centrifuge.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a 10 mL volumetric flask with n-heptane or another suitable solvent.

    • Store the stock solution at 4°C.

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the analyte(s).

    • To each calibration standard, add a fixed amount of the IS stock solution to achieve a consistent final concentration (e.g., 20 µg/mL).

    • The concentration range for the analytes should bracket the expected concentration in the samples. For instance, for FAMEs, a linear range of 1.00–20.00 µg/mL might be appropriate.

Sample Preparation (Example: Lipid Transesterification)
  • Lipid Extraction: Extract lipids from the sample matrix (e.g., biological tissue, food sample) using a standard method like the Folch or Bligh-Dyer procedure.

  • Addition of Internal Standard: To a known quantity of the extracted lipid, add a precise volume of the this compound internal standard stock solution. Adding the IS at an early stage of sample preparation can help account for variations throughout the entire process.

  • Transesterification to FAMEs:

    • Evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 2 M sodium methoxide in methanol and vortex vigorously for 3 minutes.

    • Quench the reaction by adding 1.5 mL of hexane and 1 mL of 2 M hydrochloric acid.

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs and the internal standard, to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and application.

ParameterTypical Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 or equivalent single-quadrupole MS
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium, constant flow rate (e.g., 1.0-2.0 mL/min)
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temperature 250 - 280°C
Oven Program Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)

Note: The retention time for this compound under typical conditions is around 20-24 minutes.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the analytes and this compound based on their retention times and mass spectra. The mass spectrum of this compound is characterized by key fragment ions that can be used for identification and quantification.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).

    • Plot this ratio against the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is generally considered a good fit.

  • Sample Quantification:

    • Calculate the peak area ratio for the analyte and internal standard in the unknown sample.

    • Use the calibration curve equation to determine the concentration of the analyte in the sample.

Example Calibration Data
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak Area (Conc. 20 µg/mL)Area Ratio (Analyte/IS)
1.055,0001,100,0000.050
5.0280,0001,120,0000.250
10.0565,0001,130,0000.500
20.01,110,0001,110,0001.000
50.02,800,0001,120,0002.500

Visualizations

Workflow Diagram

The following diagram illustrates the complete workflow for quantitative analysis using an internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh/Measure Unknown Sample Add_IS_Sample Add Fixed Amount of this compound IS Sample->Add_IS_Sample Std_Series Prepare Calibration Standard Series Add_IS_Std Add Fixed Amount of this compound IS Std_Series->Add_IS_Std Derivatize_Sample Extract & Derivatize (e.g., Transesterification) Add_IS_Sample->Derivatize_Sample Derivatize_Std Derivatize Standards Add_IS_Std->Derivatize_Std Inject_Sample Inject Sample into GC-MS Derivatize_Sample->Inject_Sample Inject_Std Inject Standards into GC-MS Derivatize_Std->Inject_Std Acquire_Data Acquire Chromatographic and MS Data Inject_Sample->Acquire_Data Inject_Std->Acquire_Data Integrate_Peaks Integrate Peak Areas (Analyte & IS) Acquire_Data->Integrate_Peaks Calc_Ratio_Std Calculate Area Ratios for Standards Integrate_Peaks->Calc_Ratio_Std Calc_Ratio_Sample Calculate Area Ratio for Sample Integrate_Peaks->Calc_Ratio_Sample Build_Curve Construct Calibration Curve (Ratio vs. Concentration) Calc_Ratio_Std->Build_Curve Quantify Determine Sample Conc. from Calibration Curve Build_Curve->Quantify Calc_Ratio_Sample->Quantify Result Final Quantified Result Quantify->Result

Caption: GC-MS quantitative analysis workflow using an internal standard.

Logical Diagram of Internal Standard Correction

This diagram explains the corrective principle of the internal standard method.

Internal_Standard_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Measured Signals Analyte Analyte Variation Process Variations (e.g., Injection Volume, Ion Source Fluctuation) Analyte->Variation IS Internal Standard (this compound) IS->Variation Analyte_Signal Analyte Peak Area (Affected by Variation) Variation->Analyte_Signal IS_Signal IS Peak Area (Affected by Variation) Variation->IS_Signal Ratio Ratio Calculation (Area_Analyte / Area_IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Stable & Corrected Quantitative Result Ratio->Result

References

Application Note: Derivatization of Fatty Acids to Methyl Stearate for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantitative analysis of fatty acids by gas chromatography (GC) is a critical aspect of research in various fields, including drug development, food science, and clinical diagnostics. Free fatty acids, due to their polarity and low volatility, exhibit poor chromatographic behavior, leading to issues such as broad peaks and inaccurate quantification.[1] To overcome these challenges, derivatization is a necessary sample preparation step that converts fatty acids into more volatile and less polar derivatives.[1] The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][2] This application note provides detailed protocols for the derivatization of fatty acids, with a specific focus on the conversion of stearic acid to methyl stearate, a common saturated fatty acid. The methodologies described are applicable to a wide range of fatty acid samples.

The esterification of fatty acids to FAMEs is a straightforward and effective method that involves the reaction of the carboxylic acid group of the fatty acid with an alcohol, typically methanol (B129727), in the presence of a catalyst.[3] This process neutralizes the polar carboxyl group, resulting in a more volatile and thermally stable compound suitable for GC analysis. The most commonly employed catalysts are acidic, such as Boron Trifluoride in methanol (BF3-Methanol) or methanolic HCl, and basic, such as sodium methoxide (B1231860) in methanol. The choice of catalyst and reaction conditions can be optimized depending on the nature of the sample matrix and the specific fatty acids of interest.

Experimental Protocols

This section details two primary methods for the preparation of FAMEs: acid-catalyzed and base-catalyzed esterification/transesterification.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used and effective method for the esterification of free fatty acids and transesterification of glycerolipids. BF3 acts as a Lewis acid catalyst, protonating the carboxyl group and facilitating nucleophilic attack by methanol.

Materials:

  • Fatty acid sample (e.g., Stearic Acid)

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (B126788) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Micro reaction vessels (5-10 mL)

  • Water bath or heating block

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.

  • Add 2 mL of 12-14% BF3-Methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60-80°C for 5-30 minutes. A longer time may be required for complete transesterification of complex lipids.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Cap the vessel and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC analysis. If necessary, the solution can be diluted to a concentration of 5-10% for injection.

Note: It is crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction. A reagent blank should be prepared and analyzed alongside the samples to identify any potential artifacts.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This method is particularly rapid for the transesterification of triglycerides and other esters at room temperature. However, it is not effective for the esterification of free fatty acids.

Materials:

  • Lipid sample containing fatty acid esters

  • 1% Sodium Methoxide in Methanol solution

  • Heptane (GC grade)

  • Water

  • Reaction vials

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • For a sample like seeds, crush the material in approximately 1 mL of 1% sodium methoxide solution. For liquid fat samples, weigh about 50 mg into a reaction vial.

  • Allow the mixture to react at room temperature for 10-20 minutes or gently heat at 50°C.

  • Add 1 mL of water and 0.5 mL of heptane to the reaction vial.

  • Shake the vial vigorously and then centrifuge to facilitate phase separation.

  • Transfer the upper heptane layer, which contains the FAMEs, to a GC vial for analysis.

Data Presentation

The following table summarizes typical reaction conditions for the derivatization of fatty acids to FAMEs.

ParameterAcid-Catalyzed (BF3-Methanol)Base-Catalyzed (Sodium Methoxide)
Sample Size 1-25 mg~50 mg (oils)
Reagent 12-14% BF3 in Methanol1% Sodium Methoxide in Methanol
Reaction Temperature 60-80°CRoom Temperature to 50°C
Reaction Time 5-30 minutes10-20 minutes
Extraction Solvent Hexane or HeptaneHeptane
Typical Yield Quantitative conversion is often achievedRapid and efficient for transesterification

Visualizations

Experimental Workflow for FAMEs Preparation

The following diagram illustrates the general workflow for the preparation of Fatty Acid Methyl Esters (FAMEs) from a fatty acid sample for subsequent GC analysis.

G Experimental Workflow for FAMEs Preparation A 1. Sample Preparation (Weigh 1-25 mg of fatty acid) B 2. Reagent Addition (Add BF3-Methanol) A->B C 3. Reaction (Heat at 60-80°C) B->C D 4. Extraction (Add Water and Hexane, Vortex) C->D E 5. Phase Separation D->E F 6. Collection of Organic Layer (Transfer upper hexane layer) E->F G 7. Drying (Add Anhydrous Na2SO4) F->G H 8. GC Analysis G->H G Esterification of Stearic Acid Stearic_Acid Stearic Acid (C18H36O2) Methanol Methanol (CH3OH) Methyl_Stearate This compound (C19H38O2) Stearic_Acid->Methyl_Stearate Esterification Catalyst + H+ (catalyst) Water Water (H2O) Methanol->Water

References

Application Notes and Protocols for Methyl Stearate in Biodiesel Production Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl stearate (B1226849) (C19H38O2) is the fatty acid methyl ester (FAME) derived from stearic acid, a saturated fatty acid with an 18-carbon chain. As a key component of biodiesel, it significantly influences the fuel's properties. Biodiesel itself is a renewable, biodegradable fuel produced from vegetable oils, animal fats, or waste cooking oils through a process called transesterification.[1][2] Methyl stearate's high cetane number makes it a valuable component for enhancing combustion efficiency, although its saturated nature can negatively impact cold flow properties.[3][4] These application notes provide an overview of this compound's role in biodiesel and protocols for its synthesis and analysis in a research setting.

Application Note 1: Impact of this compound on Biodiesel Properties

This compound is a major saturated FAME found in biodiesel derived from feedstocks like palm oil, animal fats, and cocoa butter.[5] Its molecular structure directly affects the overall quality and performance of the final biodiesel fuel.

  • Cetane Number: this compound possesses a very high cetane number (reports range from 75.6 to 86.9), which is significantly higher than conventional petrodiesel (typically 40-55). A higher cetane number indicates a shorter ignition delay, leading to more complete and efficient combustion in diesel engines. This property makes this compound a desirable component for improving the ignition quality of biodiesel blends.

  • Oxidative Stability: As a saturated ester, this compound is highly resistant to oxidation. This is because it lacks the double bonds found in unsaturated FAMEs (like methyl oleate (B1233923) or linoleate), which are prone to attack by oxygen. Higher concentrations of this compound contribute to the overall stability of biodiesel, reducing the likelihood of forming gums and sediments during storage.

  • Cold Flow Properties: The primary drawback of this compound is its poor performance at low temperatures. Saturated FAMEs, particularly long-chain ones like this compound, have higher melting points compared to their unsaturated counterparts. This leads to crystallization at relatively high temperatures, negatively affecting the biodiesel's cloud point (CP) and pour point (PP). High levels of this compound can cause fuel filter plugging and engine operability issues in colder climates.

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of this compound and compares them with other common FAMEs and standard biodiesel specifications.

PropertyThis compound (C18:0)Methyl Palmitate (C16:0)Methyl Oleate (C18:1)ASTM D6751 (B100)EN 14214
Formula C19H38O2C17H34O2C19H36O2N/AN/A
Melting Point (°C) ~38~30~ -20ReportReport
Cetane Number 75.6 - 86.9~74~5947 min.51 min.
Oxidative Stability (110°C, hours) High (>25)High (>25)Low (~4-6)3 min.8 min.
Kinematic Viscosity (40°C, mm²/s) 5.864.454.511.9 - 6.03.5 - 5.0

Experimental Protocols

Protocol 1: Lab-Scale Biodiesel Production via Esterification of Stearic Acid

This protocol describes the synthesis of this compound from stearic acid using an acid catalyst. This method is often used for feedstocks with high free fatty acid (FFA) content.

Materials:

  • Stearic Acid (Reagent Grade)

  • Methanol (B129727) (Anhydrous)

  • Sulfuric Acid (H2SO4, 98%) or another suitable acid catalyst like oxalic acid.

  • Sodium Bicarbonate (NaHCO3) solution (5% w/v)

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Hexane (for extraction, optional)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer/temperature probe

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a magnetic stir bar. Place it on the magnetic stirrer/hot plate.

  • Reactant Charging: For a target conversion, a molar ratio of methanol to stearic acid between 12:1 and 20:1 is often effective. For example, add 28.4 g (0.1 mol) of stearic acid to the flask. Then, add 48 g (60.7 mL, 1.5 mol) of methanol for a 15:1 molar ratio.

  • Catalyst Addition: Slowly add the acid catalyst. A typical catalyst concentration is 1-10% w/w of the stearic acid. For this example, carefully add 1.42 g (1% w/w) of concentrated H2SO4 to the methanol-stearic acid mixture while stirring.

  • Esterification Reaction: Heat the mixture to the desired reaction temperature (e.g., 65°C) and maintain it under reflux with continuous stirring. The reaction time can vary from 2 to 8 hours. Monitor the reaction progress by taking small aliquots and determining the acid value via titration.

  • Product Quenching and Neutralization: After the reaction, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Slowly add the 5% sodium bicarbonate solution to neutralize the acid catalyst. Vent the funnel frequently to release CO2 gas. Continue adding until the aqueous layer is neutral (pH ~7).

  • Phase Separation: Allow the layers to separate. The upper layer is the this compound (biodiesel), and the lower layer is aqueous. Drain the lower aqueous layer.

  • Washing: Wash the biodiesel layer with warm deionized water two to three times to remove any remaining methanol, catalyst, and salts.

  • Drying: Transfer the washed this compound to a clean flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it sit for 30 minutes.

  • Solvent Removal: Decant the dried product. If any solvent was used or to remove trace methanol, use a rotary evaporator to obtain the pure this compound.

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Esterification_Workflow

Protocol 2: Analysis of FAME Profile by Gas Chromatography (GC)

This protocol outlines the standard method for determining the composition of FAMEs, including this compound, in a biodiesel sample.

Materials:

  • Biodiesel Sample (produced from Protocol 1 or other sources)

  • Heptane or Isooctane (GC grade)

  • Internal Standard (IS), e.g., Methyl Heptadecanoate (if quantitative analysis is required)

  • FAME Standard Mix (for peak identification)

Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column (e.g., DB-23, SP-2560, or similar polar column)

  • Autosampler or manual syringe

  • Data acquisition and processing software

Methodology:

  • Sample Preparation: Prepare a dilute solution of the biodiesel sample. For example, add 50 mg of biodiesel to a 10 mL volumetric flask. If using an internal standard for quantification, add a known amount of IS (e.g., 1 mg/mL solution of methyl heptadecanoate). Dilute to the mark with heptane.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 or 100:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Calibration: Inject the FAME standard mix to determine the retention times for each component (including methyl palmitate, stearate, oleate, linoleate, etc.).

  • Sample Analysis: Inject the prepared biodiesel sample into the GC.

  • Data Analysis:

    • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those from the standard mix.

    • Quantification: Calculate the percentage of each FAME. The area of each peak is proportional to its concentration. For area percent, divide the area of a single FAME peak by the total area of all FAME peaks and multiply by 100. For quantification with an internal standard, use the relative response factors determined from the calibration.

GC_Analysis_Workflow

Application Note 2: this compound in Reaction Kinetics and Process Optimization

Due to its simple, saturated structure, stearic acid (the precursor to this compound) is frequently used as a model compound to study the kinetics of esterification and deoxygenation reactions for biodiesel production.

Factors Influencing this compound Yield:

Research has shown that several parameters critically affect the conversion of stearic acid to this compound. Understanding these relationships is key to process optimization.

  • Temperature: Increasing the reaction temperature generally increases the rate of esterification and thus the yield of this compound. However, for methanol-based reactions, the temperature is limited by its boiling point (~65°C) unless conducted under pressure.

  • Pressure: In reactive distillation systems, increasing the operating pressure can lead to a higher mole fraction of this compound, especially at lower temperatures.

  • Catalyst Concentration: The conversion rate is directly proportional to the catalyst concentration, as more active sites are available for the reaction.

  • Molar Ratio: A high molar excess of alcohol (methanol) is required to shift the reaction equilibrium towards the product side, favoring the formation of this compound.

Parameter_Influence

References

Application Notes and Protocols for Methyl Stearate as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and characterization of Methyl Stearate as a Phase Change Material (PCM). This compound, a fatty acid ester, is a promising organic PCM due to its desirable thermal energy storage properties, chemical stability, and biocompatibility.[1] These characteristics make it suitable for a range of applications, including thermal energy storage in buildings, solar energy systems, and thermal management of electronic devices and pharmaceutical transport.

Thermal Properties of this compound

This compound exhibits a solid-liquid phase transition within a temperature range suitable for various thermal energy storage applications. Its key thermal properties are summarized in the table below. It is important to note that these properties can be influenced by the purity of the material and the presence of other fatty acid esters.

PropertyValueUnitSource
Melting Point~39°C[2]
Latent Heat of Fusion~189kJ/kg[2]
Boiling Point~443°C[2]
Flash Point<110°C[2]
Density (Solid)~990 kg/m ³
Density (Liquid)~861 kg/m ³
Specific Heat Capacity (Solid)~1700J/kg·K
Specific Heat Capacity (Liquid)~2400J/kg·K
Thermal Conductivity~0.171W/m·K

Experimental Protocols

This section outlines detailed protocols for the key experiments required to characterize this compound as a PCM.

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the precise determination of melting point, latent heat of fusion, and specific heat capacity.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C) for 5 minutes to ensure thermal stability.

    • Heating Scan: Heat the sample from the equilibration temperature to a temperature above its melting point (e.g., 60°C) at a controlled rate, typically 10°C/min.

    • Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting.

    • Cooling Scan: Cool the sample back to the initial equilibration temperature at a controlled rate, typically 10°C/min, to observe crystallization behavior.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first to analyze the thermal properties after a controlled thermal history.

  • Data Analysis:

    • From the heating curve of the second scan, determine the onset temperature and the peak temperature of the endothermic peak, which correspond to the melting transition.

    • Calculate the latent heat of fusion (ΔH) by integrating the area under the melting peak.

    • Determine the specific heat capacity (Cp) from the heat flow signal in the regions before and after the melting transition.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program weigh Weigh 5-10 mg This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 0°C purge->equilibrate heat1 Heat to 60°C (10°C/min) equilibrate->heat1 hold Hold at 60°C heat1->hold cool Cool to 0°C (10°C/min) hold->cool heat2 Second Heat to 60°C cool->heat2 analyze Determine Melting Point, Latent Heat, and Specific Heat heat2->analyze

Caption: Workflow for DSC analysis of this compound.

Thermal Cycling Test for Stability Analysis

The thermal cycling test is crucial for evaluating the long-term thermal reliability and stability of a PCM. This involves subjecting the material to a large number of melting and freezing cycles and observing any degradation in its thermal properties.

Protocol:

  • Sample Encapsulation:

    • Encapsulate a known mass of this compound in a sealed, inert container (e.g., a small stainless steel or glass vial) to prevent leakage and contamination.

  • Experimental Setup:

    • Place the encapsulated sample in a thermal cycling apparatus. This can be a programmable water bath, an oven with controlled cooling, or a custom-built setup using thermoelectric (Peltier) elements for rapid heating and cooling.

    • Insert thermocouples into the center of the PCM sample and on the outer surface of the container to monitor the temperature profiles.

  • Thermal Cycling Program:

    • Set the temperature limits for the cycling. The upper limit should be sufficiently above the melting point (e.g., 50°C), and the lower limit should be well below the freezing point (e.g., 20°C).

    • Program the apparatus to automatically cycle between these temperature limits for a predetermined number of cycles (e.g., 100, 500, 1000 cycles). The heating and cooling rates should be controlled and consistent.

  • Post-Cycling Analysis:

    • After the completion of the desired number of cycles, remove the sample.

    • Perform DSC analysis on the cycled sample to determine any changes in its melting point and latent heat of fusion compared to the un-cycled material.

    • Conduct Fourier Transform Infrared (FTIR) spectroscopy to check for any changes in the chemical structure, which would indicate chemical degradation.

Thermal_Cycling_Workflow cluster_setup Experimental Setup encapsulate Encapsulate Methyl Stearate in a Vial place_sample Place Sample in Thermal Cycler encapsulate->place_sample insert_tc Insert Thermocouples place_sample->insert_tc cycle Perform N Cycles (e.g., 1000) insert_tc->cycle dsc DSC Analysis cycle->dsc ftir FTIR Analysis cycle->ftir compare Compare with Un-cycled Sample dsc->compare ftir->compare

Caption: Workflow for thermal cycling stability testing.

Thermal Conductivity Measurement

The thermal conductivity of a PCM is a critical parameter that governs the rate of heat transfer during charging and discharging cycles. The transient plane source (TPS) or hot-wire method are commonly used techniques.

Protocol (Transient Plane Source Method):

  • Sample Preparation:

    • Prepare two identical cylindrical or rectangular solid samples of this compound by melting and casting the material into molds. Ensure the surfaces are flat and smooth.

  • Experimental Setup:

    • Place the TPS sensor between the two identical samples of this compound, ensuring good thermal contact.

    • The setup should be placed in a temperature-controlled environment to maintain a stable initial temperature.

  • Measurement Procedure:

    • Apply a short duration electrical pulse to the sensor, which acts as both a heat source and a temperature sensor.

    • Record the temperature increase of the sensor as a function of time.

  • Data Analysis:

    • The thermal conductivity is calculated from the recorded temperature versus time data using the appropriate theoretical model for the TPS method, which is typically handled by the instrument's software.

    • Measurements should be repeated at different temperatures, both below and above the melting point, to determine the thermal conductivity in both the solid and liquid phases.

Thermal_Conductivity_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cast Cast two identical solid samples sandwich Sandwich TPS sensor between samples cast->sandwich stabilize Stabilize at test temperature sandwich->stabilize pulse Apply heat pulse to sensor stabilize->pulse record Record temperature vs. time pulse->record calculate Calculate thermal conductivity record->calculate

Caption: Workflow for thermal conductivity measurement.

Data Presentation

All quantitative data from the characterization experiments should be summarized in clearly structured tables for easy comparison. An example of a data summary table for thermal cycling is provided below.

Table 2: Thermal Properties of this compound Before and After Thermal Cycling

PropertyBefore CyclingAfter 500 CyclesAfter 1000 Cycles% Change (1000 cycles)
Melting Point (°C)
Latent Heat of Fusion (kJ/kg)

Safety Precautions

  • When handling molten this compound, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Ensure all heating procedures are conducted in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Quantification of Methyl Stearate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a ubiquitous saturated fatty acid, and its methyl ester, methyl stearate (B1226849), are important molecules in various biological processes. Accurate quantification of methyl stearate in biological matrices such as plasma, serum, and tissues is crucial for understanding its role in metabolic pathways, disease pathology, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acid methyl esters (FAMEs) due to its high sensitivity and specificity. This document provides detailed application notes and protocols for the quantification of this compound in biological samples.

Quantitative Data Summary

The concentration of stearic acid, which is derivatized to this compound for analysis, can vary depending on the biological matrix, and the physiological and dietary state of the individual. The following table summarizes typical concentration ranges found in human plasma.

AnalyteBiological MatrixConcentration RangeMethod of Analysis
Stearic AcidHuman Plasma0.1 - 1.0 mmol/L[1]GC-MS
Stearic AcidHuman BloodOptimal: 8.4 - 15 % of total fatty acids[2]Not Specified
This compoundCalibration Range1.00–20.00 µg/mL (Linear Range)[3]GC-MS
This compoundLimit of Detection (LOD)11.90 ng/mL[3]GC-MS

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation, including lipid extraction and derivatization to convert stearic acid into its more volatile methyl ester form.

Protocol 1: Extraction of Total Lipids from Plasma/Serum

This protocol is based on the widely used Bligh and Dyer method.

Materials:

  • Plasma or serum sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing and precipitation of proteins.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes methanolic HCl for the esterification of fatty acids.

Materials:

Procedure:

  • To the dried lipid extract, add 1 mL of 3N methanolic HCl.

  • Cap the tube tightly and heat at 85°C for 1 hour in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract containing this compound and other FAMEs is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

Typical GC-MS Parameters:

  • GC Column: A polar capillary column, such as a DB-23 or equivalent, is suitable for FAME separation.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Spectrometry Mode: Electron Ionization (EI) with full scan or selected ion monitoring (SIM) for enhanced sensitivity and specificity. For this compound, characteristic ions at m/z 298 (M+), 267, 255, and 74 can be monitored.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Derivatization Acid-Catalyzed Esterification (Methanolic HCl) DriedExtract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Quantification Quantification of This compound GCMS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Stearic Acid in Cellular Signaling

Stearic acid is not merely a metabolic fuel but also an active signaling molecule. It has been shown to modulate several key signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Gab1 Gab1 EGFR->Gab1 Recruitment InsulinReceptor Insulin Receptor GlucoseUptake Glucose Uptake InsulinReceptor->GlucoseUptake StearicAcid Stearic Acid (C18:0) GNAI GNAI Protein StearicAcid->GNAI S-acylation & desaturation PTP1B PTP1B StearicAcid->PTP1B Inhibition p38MAPK p38 MAPK StearicAcid->p38MAPK Activation ERK ERK StearicAcid->ERK Inhibition GNAI->EGFR Reduced potentiation AKT AKT Gab1->AKT Activation PTP1B->InsulinReceptor Dephosphorylation Apoptosis Apoptosis p38MAPK->Apoptosis ERK->Apoptosis Inhibition

References

Application Notes and Protocols for the Synthesis of Methyl Stearate via Transesterification of Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849), a fatty acid methyl ester (FAME), is a valuable compound with applications ranging from biofuel production to its use as a standard in analytical chemistry and as a precursor in the synthesis of various oleochemicals.[1] One of the most common methods for its production is the transesterification of triglycerides.[1][2][3] This process involves the reaction of a triglyceride (found in sources like vegetable oils and animal fats) with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield fatty acid methyl esters and glycerol (B35011).[2]

This document provides detailed application notes and protocols for the synthesis of methyl stearate from triglycerides using various catalytic methods, including base-catalyzed, acid-catalyzed, and enzymatic transesterification.

Catalytic Approaches for Transesterification

The choice of catalyst is a critical factor that influences reaction rates, yields, and the purity of the final product. The three primary catalytic methods are:

  • Homogeneous Base Catalysis: This is the most common industrial method due to its high reaction rates and yields under mild conditions. Catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used. However, this method is sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation and reduce the catalyst's effectiveness.

  • Homogeneous Acid Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), can simultaneously catalyze both transesterification and the esterification of FFAs. This makes them suitable for feedstocks with high FFA content. The primary drawbacks are slower reaction rates compared to base catalysis and the potential for equipment corrosion.

  • Enzymatic Catalysis: Lipases are used as biocatalysts in this environmentally friendly approach. Enzymatic transesterification can be performed under mild conditions and is not sensitive to FFA content. The main challenges are the higher cost of enzymes and potentially longer reaction times.

Data Presentation: Comparison of Catalytic Methods

The following tables summarize quantitative data from various studies on the transesterification of triglycerides, providing a comparison of different catalytic methods and reaction conditions.

Table 1: Base-Catalyzed Transesterification of Various Oils

FeedstockCatalystCatalyst Conc. (wt%)Methanol/Oil Molar RatioTemperature (°C)Reaction TimeFAME Yield (%)Reference
Rapeseed OilKOH1Not SpecifiedNot SpecifiedNot Specified96
Rapeseed OilKOH0.75Not SpecifiedNot SpecifiedNot Specified90
Soybean OilSodium Methoxide (B1231860)0.59:3:1 (Methanol/Ethanol/Oil)50Not SpecifiedNot Specified
Refined Palm OilNaOH16:16030 min>95

Table 2: Acid-Catalyzed Transesterification of Various Oils

FeedstockCatalystCatalyst Conc. (wt%)Methanol/Oil Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Crude Palm OilH₂SO₄540:195999.7 (Yield)
Crude Jatropha OilFe₃O₄@SiO₂-SO₃H89:1803.598 (Conversion)
Waste Cooking OilMoO₃/SrFe₂O₄1040:1164495.4 (Conversion)

Table 3: Enzymatic Transesterification of Jatropha Oil

EnzymeEnzyme Conc. (U)Methanol/Oil Molar RatioTemperature (°C)Reaction Time (h)Biodiesel Yield (%)Reference
Immobilized E. aerogenes lipase (B570770)504:1554894
Immobilized E. aerogenes lipase20Varied30Not SpecifiedVaried

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of a High-Stearic Acid Triglyceride Source

This protocol is adapted for a triglyceride source rich in stearic acid, such as shea butter or cocoa butter, to maximize the yield of this compound.

Materials:

  • High-stearic acid triglyceride source (e.g., shea butter)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Methoxide Catalyst: In a dry, clean beaker, dissolve 1.0 g of NaOH in 50 mL of anhydrous methanol with gentle stirring. This should be done carefully as the reaction is exothermic. This solution is the sodium methoxide catalyst.

  • Reaction Setup: Place 100 g of the triglyceride source into a 500 mL round-bottom flask. Add a magnetic stir bar and heat the flask on a hotplate to melt the fat (around 50-60°C).

  • Transesterification Reaction: Once the fat is melted and stirring, slowly add the freshly prepared sodium methoxide solution to the flask. Attach a reflux condenser and heat the mixture to 60-65°C with vigorous stirring. Maintain this temperature for 1-2 hours.

  • Phase Separation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and let it stand for several hours or overnight. Two distinct layers will form: an upper layer of fatty acid methyl esters (including this compound) and a lower layer of glycerol.

  • Glycerol Removal: Carefully drain and discard the lower glycerol layer.

  • Washing and Purification:

    • Wash the upper methyl ester layer with 50 mL of warm deionized water to remove any remaining catalyst, soap, and excess methanol. Gently shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the washing step 2-3 times until the wash water is neutral.

    • Wash the methyl ester layer with 50 mL of saturated NaCl solution to remove any remaining water.

  • Drying and Solvent Removal: Transfer the washed methyl ester layer to a clean, dry flask and add anhydrous Na₂SO₄ to remove any residual water. Filter the mixture to remove the drying agent. The solvent (if any was used for extraction, like hexane) can be removed using a rotary evaporator to obtain the purified this compound.

  • Analysis: The purity of the this compound can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Acid-Catalyzed Transesterification for Feedstocks with High Free Fatty Acids

This protocol is suitable for triglyceride sources that may have a higher content of free fatty acids.

Materials:

  • Triglyceride source

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, add 100 g of the triglyceride source and 200 mL of methanol. Add a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add 3 mL of concentrated H₂SO₄ to the mixture while stirring.

  • Transesterification Reaction: Attach a reflux condenser and heat the mixture to 65-70°C with vigorous stirring. Maintain this temperature for 4-6 hours.

  • Neutralization and Washing:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

    • Wash the organic layer with deionized water and then with a saturated NaCl solution as described in Protocol 1.

  • Drying and Purification: Dry the methyl ester layer with anhydrous Na₂SO₄, filter, and remove any excess methanol and hexane using a rotary evaporator.

  • Analysis: Analyze the product purity using GC-MS.

Protocol 3: Enzymatic Transesterification of Triglycerides

This protocol provides a milder, more environmentally friendly approach to producing this compound.

Materials:

  • Triglyceride source

  • Methanol

  • Immobilized lipase (e.g., from Candida antarctica)

  • n-Hexane (as a solvent to reduce viscosity)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Reaction Mixture: In a sealed flask, combine 10 g of the triglyceride source, 3 g of methanol (a molar ratio of approximately 3:1 methanol to triglyceride), and 10 g of n-hexane.

  • Enzyme Addition: Add 1 g of immobilized lipase to the reaction mixture.

  • Incubation: Place the flask in an incubator shaker at 40-50°C and agitate at 200 rpm for 24-48 hours.

  • Enzyme Separation: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • Product Separation and Purification:

    • Allow the remaining mixture to settle in a separatory funnel to separate the glycerol layer.

    • Wash the upper methyl ester layer with warm water as described in the previous protocols.

    • Remove the n-hexane and any residual water using a rotary evaporator.

  • Analysis: Characterize the final product using GC-MS.

Visualizations

Transesterification_Pathway cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride Diglyceride Diglyceride Triglyceride->Diglyceride + Methanol - this compound Methanol1 Methanol Monoglyceride Monoglyceride Diglyceride->Monoglyceride + Methanol - this compound MethylEster1 This compound Methanol2 Methanol Glycerol Glycerol Monoglyceride->Glycerol + Methanol - this compound MethylEster2 This compound Methanol3 Methanol MethylEster3 This compound

Caption: The stepwise reaction pathway of triglyceride transesterification.

Experimental_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Triglyceride + Methanol + Catalyst Reaction Transesterification (Heating & Stirring) Reactants->Reaction PhaseSeparation Phase Separation (Glycerol & Methyl Esters) Reaction->PhaseSeparation Washing Washing with Water & Brine PhaseSeparation->Washing Drying Drying with Na2SO4 Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Analysis Purity Analysis (GC-MS) SolventRemoval->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: A general experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzymatic synthesis of methyl stearate (B1226849) represents a significant advancement in green chemistry, offering a sustainable alternative to traditional chemical methods.[1][2] Conventional synthesis often relies on harsh reaction conditions, such as high temperatures and the use of acid catalysts like sulfuric acid, which can lead to the formation of unwanted byproducts and environmental concerns.[2][3] In contrast, lipase-catalyzed esterification or transesterification provides a milder, more selective, and environmentally benign route to producing high-purity methyl stearate.[4]

Lipases, as biocatalysts, operate under gentle conditions, reducing energy consumption and minimizing waste through their high selectivity. This approach aligns with the core principles of green chemistry by utilizing renewable feedstocks and biodegradable catalysts. These application notes provide detailed protocols for the enzymatic synthesis of this compound, present key quantitative data, and offer visual workflows for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The efficiency of enzymatic this compound synthesis is influenced by several factors, including the type of lipase (B570770), reaction temperature, substrate molar ratio, and enzyme loading. The following tables summarize the quantitative data from various studies on the synthesis of alkyl stearates, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of Reaction Conditions for Alkyl Stearate Synthesis using Candida rugosa Lipase

ParameterThis compoundEthyl StearateButyl Stearate
Alcohol:Stearic Acid Molar Ratio 5.0:1.010.0:1.05.0:1.0
Temperature (°C) 606060
Time (days) 555
Lipase Units (kU) 35.035.035.0
Conversion (%) > 90> 90> 90

Table 2: Synthesis of Polyethylene Glycol Stearate using Immobilized Candida antarctica Lipase B (CALB)

ParameterOptimized Condition
Acid to Alcohol Molar Ratio 1:4
Temperature (°C) 70
Biocatalyst Loading (% w/w) 0.5
Agitation Speed (rpm) 300
Reaction Time (h) 6
Molecular Sieves (% w/w) 5
Conversion (%) 86.98

Table 3: Transesterification of Canola Oil to Fatty Acid Methyl Esters using Immobilized Lipase

ParameterCondition
Lipase Source Lipozyme TL-100L®
Oil:Alcohol Molar Ratio 1:4
Temperature (°C) 40
Reaction Time (h) 6
Yield of Methyl Esters (%) 92

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound via esterification of stearic acid and methanol (B129727), and transesterification of a triglyceride source.

Protocol 1: Lipase-Catalyzed Esterification of Stearic Acid and Methanol

This protocol is based on the general principles of lipase-catalyzed esterification.

Materials:

  • Stearic Acid

  • Methanol

  • Immobilized Lipase (e.g., Candida antarctica lipase B (CALB) or Candida rugosa lipase)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, add stearic acid and methanol. A typical molar ratio of methanol to stearic acid can range from 5:1 to 15:1 to drive the reaction towards product formation.

  • Solvent Addition: Add a suitable organic solvent, such as n-hexane, to dissolve the stearic acid. The volume should be sufficient to ensure proper mixing. Alternatively, a solvent-free system can be employed if the reactants are liquid at the reaction temperature.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme concentration is typically in the range of 0.1-10% (w/w) of the total substrates.

  • Reaction Conditions: Place the sealed reaction vessel in a shaking incubator or on a heated magnetic stirrer. Set the temperature to the optimal range for the chosen lipase, typically between 40°C and 70°C. Agitate the mixture to ensure proper mixing.

  • Water Removal (Optional): To shift the equilibrium towards the formation of this compound, water produced during the reaction can be removed by adding molecular sieves to the reaction mixture or using a vacuum.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. The concentration of remaining stearic acid can be determined by titration with a standard NaOH solution.

  • Enzyme Recovery: Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

  • Product Purification: The organic phase containing the this compound can be washed with a dilute solution of sodium bicarbonate to remove any unreacted stearic acid, followed by a wash with distilled water. The solvent can then be evaporated under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Transesterification for this compound Production

This protocol outlines the synthesis of fatty acid methyl esters, including this compound, from a triglyceride source like vegetable oil.

Materials:

  • Triglyceride source (e.g., canola oil, waste frying oil)

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant and Catalyst Preparation: Add the oil, methanol, and immobilized lipase to the reaction vessel. A typical methanol-to-oil molar ratio is around 4:1. The amount of immobilized lipase can be around 15% (w/w) of the oil.

  • Stepwise Methanol Addition: To minimize enzyme inhibition by methanol, it can be added in a stepwise manner. For example, add half of the total methanol at the beginning of the reaction and the remaining half after a few hours.

  • Reaction Conditions: Incubate the mixture at a suitable temperature, for instance, 40-45°C, with constant agitation (e.g., 200 rpm) for a specified duration, which could be 12 hours or more.

  • Reaction Monitoring and Product Separation: The reaction progress can be monitored by analyzing the formation of fatty acid methyl esters (FAMEs) using techniques like gas chromatography (GC). After the reaction, the mixture will separate into two phases: an upper layer of methyl esters and a lower layer of glycerol (B35011).

  • Catalyst and Product Recovery: The immobilized enzyme can be recovered by filtration. The methyl ester layer can be separated from the glycerol layer. The crude this compound can be purified as described in the previous protocol.

Visualizations

Enzymatic Esterification of Stearic Acid

The following diagram illustrates the lipase-catalyzed esterification of stearic acid with methanol to produce this compound and water.

Esterification_Pathway Stearic Acid Stearic Acid Enzyme-Substrate Complex Enzyme-Substrate Complex Stearic Acid->Enzyme-Substrate Complex + Lipase Methanol Methanol Methanol->Enzyme-Substrate Complex Lipase Lipase This compound This compound Enzyme-Substrate Complex->this compound + Lipase (regenerated) Water Water Enzyme-Substrate Complex->Water

Caption: Lipase-catalyzed esterification of stearic acid and methanol.

Experimental Workflow for Enzymatic Synthesis

This diagram outlines the general workflow for the enzymatic synthesis of this compound, from reactant preparation to product analysis.

Experimental_Workflow A Reactant Preparation (Stearic Acid/Oil + Methanol) B Addition of Immobilized Lipase A->B C Incubation (Controlled Temperature & Agitation) B->C D Reaction Monitoring (e.g., Titration, GC) C->D E Enzyme Recovery (Filtration) C->E Reaction Complete D->C Continue Incubation F Product Separation & Purification E->F H Reusability of Lipase E->H G Product Analysis (e.g., NMR, FTIR) F->G

Caption: General workflow for enzymatic this compound synthesis.

References

Application Notes and Protocols: The Role of Methyl Stearate in the Synthesis of Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849) (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a versatile long-chain fatty acid ester. While it is widely recognized for its applications as an excipient in pharmaceutical formulations, influencing drug release profiles and acting as a lubricant in tablet manufacturing, its role as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their precursors is an area of growing interest.[1] This document provides detailed application notes and experimental protocols for the use of methyl stearate in the synthesis of β-amino alcohols, a class of compounds with significant potential in drug discovery due to their presence in numerous biologically active molecules.

The long alkyl chain of this compound provides a lipophilic backbone that can be strategically functionalized to create novel chemical entities with potential therapeutic activities. The synthesis of β-amino alcohols from this compound introduces a key pharmacophore, opening avenues for the development of new drugs targeting a variety of biological pathways.

Application: Synthesis of β-Amino Alcohols from this compound

Long-chain β-amino alcohols are valuable intermediates in pharmaceutical synthesis.[2] Their structural motif is found in a variety of therapeutic agents, including β-blockers, and they have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The synthesis of these compounds from this compound involves a two-step process:

  • Epoxidation: The double bond in an unsaturated analogue of this compound (methyl oleate (B1233923) is often used as a readily available starting material which is then hydrogenated to give this compound if a fully saturated chain is required, or the epoxidation can be performed on this compound's unsaturated precursor) is converted into an epoxide ring.

  • Ring-Opening Aminolysis: The epoxide ring is subsequently opened by an amine to yield the corresponding β-amino alcohol.

This synthetic route allows for the introduction of diverse functionalities by varying the amine used in the ring-opening step, making it a flexible method for creating a library of potential drug candidates.

Experimental Protocols

Part 1: Epoxidation of Methyl Oleate to Methyl 9,10-Epoxystearate (B1258512)

This protocol describes the in situ epoxidation of methyl oleate using performic acid generated from formic acid and hydrogen peroxide.

Materials:

  • Methyl Oleate (≥98% purity)

  • Formic Acid (85%)

  • Hydrogen Peroxide (30-35% aqueous solution)

  • Sulfuric Acid (95-98%, as catalyst)

  • Hexane (B92381)

  • Sodium Bicarbonate solution (10%)

  • Anhydrous Sodium Sulfate (B86663)

  • Dibutyl ether (internal standard for GC analysis)

Equipment:

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • In a round-bottom flask, combine methyl oleate and formic acid. The molar ratio of formic acid to the double bonds in methyl oleate should be approximately 0.7:1.

  • Add a catalytic amount of sulfuric acid (e.g., 1 wt% relative to the methyl oleate).

  • Heat the mixture to the desired reaction temperature (e.g., 50°C) with constant stirring.

  • Slowly add hydrogen peroxide solution to the reaction mixture using a dropping funnel. The molar ratio of hydrogen peroxide to unsaturation is typically between 1.1 and 2.

  • Maintain the reaction at the set temperature for the required duration (e.g., 2-7 hours), monitoring the progress by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and dilute with hexane.

  • Transfer the mixture to a separatory funnel and wash with a 10% sodium bicarbonate solution to neutralize the acids, followed by washing with distilled water until the pH is neutral.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 9,10-epoxystearate.

Quantitative Data:

ParameterValueReference
Reaction Temperature50-80 °C
Molar Ratio (H₂O₂ / Unsaturation)1.1 - 2
Molar Ratio (Acetic Acid / Unsaturation)0.5 - 0.8
Reaction Time2 - 7 hours
Epoxidation YieldUp to 90.98%
Part 2: Synthesis of β-Amino Alcohols from Methyl 9,10-Epoxystearate

This protocol details the ring-opening of the synthesized methyl 9,10-epoxystearate with an amine, catalyzed by zinc(II) perchlorate (B79767) hexahydrate under solvent-free conditions.

Materials:

  • Methyl 9,10-Epoxystearate (from Part 1)

  • Selected Amine (e.g., aniline, morpholine, piperidine)

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

  • Hexane

  • Ethyl Acetate (B1210297)

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Reaction vial with a magnetic stirrer and heating capabilities

  • Standard laboratory glassware

  • Column for chromatography

  • Rotary evaporator

Procedure:

  • In a reaction vial, combine methyl 9,10-epoxystearate and the chosen amine in an equimolar ratio.

  • Add a catalytic amount of zinc(II) perchlorate hexahydrate.

  • Heat the reaction mixture to 80°C with constant stirring under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting β-amino alcohol by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the product and remove the solvent using a rotary evaporator.

Quantitative Data:

CatalystReaction ConditionYieldReference
Zinc(II) perchlorate hexahydrate80 °C, solvent-freeHigh yields
Silica gel (60–120 mesh)Room temperature, solvent-freeHigh yields
Graphite oxideRoom temperature, solvent-free56-95%

Experimental Workflow Diagram

experimental_workflow cluster_epoxidation Part 1: Epoxidation cluster_aminolysis Part 2: Aminolysis start_epox Methyl Oleate + Formic Acid + H₂SO₄ add_h2o2 Add H₂O₂ (50-80°C, 2-7h) start_epox->add_h2o2 workup_epox Workup: Hexane extraction, Neutralization, Drying add_h2o2->workup_epox product_epox Methyl 9,10-Epoxystearate workup_epox->product_epox start_amino Methyl 9,10-Epoxystearate + Amine + Zn(ClO₄)₂·6H₂O product_epox->start_amino Intermediate reaction_amino Reaction (80°C, solvent-free) start_amino->reaction_amino purification Purification: Column Chromatography reaction_amino->purification product_amino β-Amino Alcohol Derivative purification->product_amino

Caption: Workflow for the two-step synthesis of β-amino alcohol derivatives from methyl oleate.

Potential Signaling Pathway Interaction

The long lipophilic chain of the synthesized β-amino alcohol derivatives suggests they may interact with receptors that bind endogenous lipids. One such family of receptors is the Sphingosine-1-Phosphate (S1P) receptors, which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and cell proliferation. Modulators of S1P receptors, such as Fingolimod, are used in the treatment of multiple sclerosis. A hypothetical interaction of a long-chain β-amino alcohol with the S1P1 receptor could modulate its downstream signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Long-chain β-Amino Alcohol (Hypothetical Ligand) s1p1 S1P1 Receptor ligand->s1p1 Binds gi Gαi s1p1->gi Activates arrestin β-Arrestin s1p1->arrestin Recruits betagamma Gβγ gi->betagamma Dissociates csrc c-Src betagamma->csrc Activates arrestin->csrc Recruits raf Raf csrc->raf Activates mek MEK raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Migration) erk->cellular_response Regulates

Caption: Hypothetical S1P1 receptor signaling pathway potentially modulated by a β-amino alcohol derivative.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex organic molecules with pharmaceutical potential. The protocols outlined in this document demonstrate a clear pathway for the generation of β-amino alcohol derivatives, a class of compounds with established biological relevance. The ability to easily diversify the final product by selecting different amines for the ring-opening reaction makes this a powerful strategy in medicinal chemistry and drug discovery. Further investigation into the biological activities of these novel long-chain β-amino alcohols is warranted to explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthesized methyl stearate (B1226849).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My final product is not pure enough. What are the common impurities and how can I remove them?

Common impurities in synthesized methyl stearate include unreacted stearic acid, residual methanol, the catalyst used in the synthesis (e.g., sulfuric acid or p-toluenesulfonic acid), and other fatty acid methyl esters (FAMEs) that may have been present in the starting stearic acid, such as methyl palmitate and methyl oleate.[1][2] The choice of purification method depends on the nature of the impurity.

  • Unreacted Stearic Acid and Catalyst: These can typically be removed by washing the crude product with a mild base solution, such as sodium bicarbonate, followed by washing with water to neutrality.[3]

  • Residual Methanol and Water: These can be removed by distillation or by drying the organic phase over an anhydrous salt like sodium sulfate.[4]

  • Other Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Methyl Oleate): Separating FAMEs with similar chain lengths and boiling points is a significant challenge.[3] Fractional vacuum distillation is the most common industrial method for this separation. For laboratory-scale purification, low-temperature crystallization or column chromatography can also be effective.

2. I am having trouble with the fractional distillation of my this compound. What are the key parameters to control?

Fractional distillation separates compounds based on differences in their boiling points. For this compound, this is typically performed under reduced pressure (vacuum) to prevent decomposition at high temperatures.

Troubleshooting Distillation Issues:

IssuePossible CauseRecommended Solution
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Unstable vacuum.- Use a longer packed column or a column with a more efficient packing material.- Increase the reflux ratio to improve separation.- Ensure a stable vacuum source and check for leaks in the system.
Product Decomposition - Temperature of the distillation pot is too high.- Increase the vacuum (lower the pressure) to reduce the boiling point of this compound.
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.

3. My this compound won't crystallize properly during recrystallization. What should I do?

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful crystallization.

Troubleshooting Recrystallization:

IssuePossible CauseRecommended Solution
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly, and then in an ice bath.- If the compound is still too soluble, try a different solvent or a solvent mixture. For this compound, ethanol (B145695), acetone, or mixtures with water can be effective.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Impure Crystals - Impurities co-crystallized with the product.- Ensure the initial product is not overly impure before attempting recrystallization.- Wash the collected crystals with a small amount of cold, pure solvent.

4. How can I effectively separate this compound from methyl palmitate?

The separation of this compound and methyl palmitate is challenging due to their similar structures and physical properties.

  • Fractional Distillation: This is the primary industrial method. The slightly lower boiling point of methyl palmitate allows for its separation from this compound, although it requires a column with high theoretical plates for good resolution.

  • Low-Temperature Crystallization: This method exploits the difference in melting points and solubilities at low temperatures. This compound has a higher melting point than methyl palmitate, allowing it to crystallize out of a solvent mixture at a higher temperature.

Quantitative Data

The efficiency of purification methods can be compared based on the purity of the final product and the yield.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Fractional Vacuum Distillation >99% for specific fractionsHighRequires specialized equipment; energy-intensive.
Recrystallization High (can reach >99%)Variable, depends on solubilitySolvent selection is critical; multiple recrystallizations may be needed, leading to lower overall yield.
Column Chromatography High (can reach >99%)GoodCan be time-consuming and requires significant amounts of solvent for large-scale purification.

Experimental Protocols

1. Fractional Vacuum Distillation of this compound

This protocol describes a laboratory-scale fractional vacuum distillation for the purification of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Place the crude this compound and boiling chips into the round-bottom flask.

  • Begin to evacuate the system slowly to the desired pressure (e.g., 2-10 mmHg).

  • Once the desired vacuum is stable, begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect the initial fraction (forerun), which will likely contain more volatile impurities.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 165-166 °C at 2 mmHg), change the receiving flask to collect the pure this compound fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

2. Recrystallization of this compound from Ethanol

This protocol outlines the purification of this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or air dry to remove all traces of the solvent.

3. Column Chromatography of this compound

This protocol describes the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system. A common starting point is a non-polar mixture like hexane:ethyl acetate (B1210297) (95:5).

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude this compound check_purity Analyze Purity (e.g., GC, TLC) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product Pure this compound is_pure->end_product Yes identify_impurities Identify Impurities is_pure->identify_impurities No select_method Select Purification Method identify_impurities->select_method distillation Fractional Vacuum Distillation select_method->distillation Boiling Point Difference crystallization Recrystallization select_method->crystallization Solubility/Melting Point Difference chromatography Column Chromatography select_method->chromatography Polarity Difference troubleshoot Troubleshoot Method distillation->troubleshoot crystallization->troubleshoot chromatography->troubleshoot troubleshoot->check_purity Re-analyze

Caption: Troubleshooting workflow for this compound purification.

PurificationMethods cluster_impurities Common Impurities cluster_methods Purification Methods stearic_acid Unreacted Stearic Acid catalyst Catalyst methanol Methanol/Water other_fames Other FAMEs (e.g., Methyl Palmitate) washing Washing (Base/Water) washing->stearic_acid washing->catalyst distillation Fractional Distillation distillation->methanol distillation->other_fames crystallization Recrystallization crystallization->other_fames chromatography Column Chromatography chromatography->stearic_acid chromatography->other_fames

Caption: Relationship between purification methods and target impurities.

References

Optimizing reaction conditions for high-yield Methyl Stearate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Methyl Stearate. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Q1: Why is my this compound yield consistently low?

A1: Low yield in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The esterification of stearic acid with methanol (B129727) is a reversible reaction. To drive the reaction towards the product side, it is crucial to either use an excess of one reactant (typically methanol) or effectively remove the water byproduct.[1]

  • Catalyst Inactivity or Insufficient Amount: The choice and concentration of the catalyst are critical. Common catalysts include p-toluenesulfonic acid, sulfuric acid, and various heterogeneous catalysts.[2][3] Ensure the catalyst is active and used in the optimal concentration. For instance, with p-toluenesulfonic acid, a concentration of 1.2% based on the mass of stearic acid is recommended.[2][4]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate. For the esterification of stearic acid with methanol, temperatures are typically maintained between 65°C and 110°C, depending on the catalyst and pressure. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures might lead to side reactions or degradation of the product.

  • Inadequate Mixing: Efficient stirring is necessary to ensure proper contact between the reactants and the catalyst, especially in heterogeneous reactions.

  • Presence of Water: The presence of water in the reactants or solvent can inhibit the esterification reaction and promote the reverse hydrolysis reaction. Using anhydrous reactants and solvents is recommended.

Q2: How can I reduce the reaction time for this compound synthesis?

A2: Several strategies can be employed to shorten the reaction duration:

  • Increase Reaction Temperature: Higher temperatures generally lead to faster reaction rates. For example, using p-toluenesulfonic acid as a catalyst, the reaction can be completed in 2.5-3.5 hours at 95°C-110°C.

  • Optimize Catalyst and its Concentration: The type and amount of catalyst play a pivotal role. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective. A study using high-shear mixing (HSM) with a sulfuric acid catalyst demonstrated a significant reduction in reaction time to as little as 12 minutes.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times to a few minutes by providing rapid and uniform heating.

  • Efficient Water Removal: Continuously removing the water formed during the reaction will shift the equilibrium towards the product, thereby increasing the reaction rate. This can be achieved using a Dean-Stark apparatus or by passing the condensed reflux through molecular sieves.

Q3: What are the best catalysts for high-yield this compound synthesis?

A3: The choice of catalyst depends on the desired reaction conditions, environmental considerations, and equipment availability.

  • Homogeneous Catalysts:

    • p-Toluenesulfonic acid: Offers high activity, good selectivity, and less corrosion compared to mineral acids.

    • Sulfuric acid: Highly active and inexpensive, but can cause equipment corrosion and produce acidic waste.

    • Oxalic acid: A milder organic acid that can be recovered and reused, offering a greener alternative.

  • Heterogeneous Catalysts:

    • Heteropolyacids (e.g., Phosphotungstic acid - PTA): Show high catalytic activity and can be recovered and reused for several cycles.

    • Acid-activated clays (B1170129) (e.g., Montmorillonite KSF/0): Effective solid acid catalysts that can be easily separated from the reaction mixture.

    • Ion-exchange resins: Can be used, for instance, in the esterification of stearic acid in vegetable oil.

Q4: I am observing the formation of byproducts. How can I improve the purity of my this compound?

A4: Byproduct formation can be minimized by carefully controlling the reaction conditions.

  • Ether Formation: At high temperatures, especially when using certain catalysts, alcohols can dehydrate to form ethers, reducing the amount of alcohol available for esterification. Operating at the optimal temperature range is crucial.

  • Soap Formation: In transesterification reactions using a base catalyst, the presence of free fatty acids and water can lead to saponification (soap formation), which complicates product separation and reduces the yield. An acid-catalyzed pre-esterification step can be employed for feedstocks with high free fatty acid content.

  • Purification: After the reaction, the product mixture should be properly worked up. This typically involves washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water washes until neutral. Finally, distillation under reduced pressure can be used to obtain pure this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on this compound synthesis to facilitate easy comparison of different methodologies.

Table 1: Esterification of Stearic Acid with Methanol using Different Catalysts

CatalystMolar Ratio (Stearic Acid:Methanol)Catalyst Conc. (% w/w of Stearic Acid)Temperature (°C)Time (h)Yield/Conversion (%)Reference
p-Toluenesulfonic acid1:1.2-1.41.2%95-1102.5-3.5>98.5% (Conversion)
Sulfuric acid (Microwave)1:14~1.5%130W (Microwave)0.0598.52% (Conversion)
Phosphotungstic acid (PTA)1:1.21 mol%1104>95% (Isolated Yield)
Titanium Sulfate1:55%65-702.5-388.4% (Yield)
Sulfuric acid (HSM)1:12.44%600.293.2% (Validated)
Montmorillonite KSF/0-10%150393% (Conversion)

Table 2: Transesterification for Methyl Ester Production

FeedstockCatalystMolar Ratio (Methanol:Oil)Catalyst Conc. (wt%)Temperature (°C)Time (h)Yield (%)Reference
Crude Palm OilNaOH15:11.00%Reflux1-
Used Frying OilNaOH24:11.25%Reflux1.5-
Thumba Oil (Hydrodynamic Cavitation)TiO₂ nanocatalyst6:11%600.33>95%

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Esterification of Stearic Acid using p-Toluenesulfonic Acid

Materials:

  • Stearic Acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid

  • Sodium bicarbonate solution (5%)

  • Distilled water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add stearic acid and methanol in a molar ratio of 1:1.3.

  • Add p-toluenesulfonic acid (1.2% of the mass of stearic acid) to the mixture.

  • Heat the mixture to 95°C-110°C with continuous stirring.

  • Continuously add methanol through the dropping funnel to maintain the reaction volume and drive the equilibrium. React for 2.5-3.5 hours.

  • After the reaction is complete, cool the mixture to 44°C-46°C.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst.

  • Wash the organic layer with distilled water until the aqueous layer is neutral (pH 7).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent (excess methanol) under reduced pressure using a rotary evaporator to obtain crude this compound.

  • For higher purity, the product can be distilled under reduced pressure.

Protocol 2: Microwave-Assisted Esterification using Sulfuric Acid

Materials:

  • Stearic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Carbon black (as a microwave absorber)

  • Hot water

Equipment:

  • Microwave reactor equipped with a stirrer, condenser, and oil-water separator

  • Separatory funnel

  • Vacuum distillation setup

Procedure:

  • In a microwave reactor vessel, add stearic acid (0.05 mol), methanol (0.70 mol), concentrated sulfuric acid (0.22 g), and carbon black (0.18 g).

  • React the mixture under microwave irradiation at 130W for 3 minutes.

  • After the reaction, cool the mixture and transfer it to a separatory funnel.

  • Wash the product with hot water until the pH of the aqueous layer is neutral.

  • Separate the organic layer.

  • Distill the product under reduced pressure, collecting the fraction at 195-199°C to obtain pure this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound synthesis.

Esterification_Workflow Reactants Stearic Acid + Methanol Reaction Esterification Reaction (Heating & Stirring) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA, H2SO4) Catalyst->Reaction Workup Work-up (Neutralization & Washing) Reaction->Workup Cooling Purification Purification (Distillation) Workup->Purification Drying Product High-Yield This compound Purification->Product

Caption: General workflow for the esterification of stearic acid.

Troubleshooting_Low_Yield Problem Low this compound Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Catalyst Issues Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Presence of Water Problem->Cause4 Solution1a Use excess methanol Cause1->Solution1a Solution1b Remove water byproduct Cause1->Solution1b Solution2a Check catalyst activity Cause2->Solution2a Solution2b Optimize catalyst concentration Cause2->Solution2b Solution3 Adjust reaction temperature Cause3->Solution3 Solution4 Use anhydrous reactants Cause4->Solution4

Caption: Troubleshooting guide for low this compound yield.

References

Troubleshooting peak tailing of Methyl Stearate in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing of Methyl Stearate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak appears asymmetrical, with a drawn-out or "tailing" latter half.[1] In an ideal GC analysis, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, which is critical in research and drug development.[2] It can also reduce the resolution between closely eluting compounds, potentially masking the presence of impurities or other components of interest.[3]

Q2: How can I quantitatively assess the extent of peak tailing for my this compound peak?

A2: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.0 indicates peak tailing.[2] Most chromatography data systems can automatically calculate this value. A Tailing Factor above 1.5 often suggests that the issue should be investigated.[2]

Q3: What are the primary causes of peak tailing for this compound in GC?

A3: The causes of peak tailing for this compound can be broadly categorized into two main areas:

  • Chemical (Adsorption) Effects: These are caused by interactions between the analyte and active sites within the GC system. This compound, being a fatty acid methyl ester (FAME), can be susceptible to interactions with acidic silanol (B1196071) groups on the surface of an untreated or contaminated inlet liner or the GC column itself.

  • Physical (Mechanical) Effects: These are related to disruptions in the carrier gas flow path, leading to a non-ideal separation process. Common physical causes include improper column installation, dead volume in the system, or a poorly cut column.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Initial Assessment - All Peaks or Just this compound?

A crucial first step is to determine the scope of the problem.

  • If all peaks in the chromatogram are tailing: This usually points to a physical or mechanical issue in the GC system that affects all compounds indiscriminately.

  • If only the this compound peak (or other active compounds) is tailing: This is more likely due to a chemical interaction (adsorption) specific to that analyte.

Step 2: Addressing Physical and Mechanical Issues

If all peaks are tailing, investigate the following:

  • Improper Column Installation: Ensure the column is installed correctly in both the inlet and the detector according to the manufacturer's instructions. An incorrect insertion depth can create dead volume, leading to peak tailing.

  • Poor Column Cut: A jagged or uneven column cut can disrupt the flow path. The column should be cut with a ceramic wafer or diamond scribe to produce a clean, square end.

  • System Leaks: Check for leaks at the inlet septum, column fittings, and detector connections using an electronic leak detector. Leaks can disrupt carrier gas flow and introduce contaminants.

  • Low Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate for efficient sample introduction, causing peak tailing. A minimum total flow of 20 mL/min through the inlet is generally recommended.

Step 3: Mitigating Chemical and Adsorption Effects

If only the this compound peak is tailing, focus on the following:

  • Inlet Liner Contamination: The inlet liner is a common source of active sites. Replace the liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can become a source of activity.

  • Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites. To remedy this, you can trim the first 10-20 cm of the column from the inlet side.

  • Column Degradation: Over time and with exposure to oxygen or high temperatures, the stationary phase of the column can degrade, exposing active silanol groups. If trimming the column does not resolve the issue, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can overload the column, leading to peak distortion. To test for this, inject a diluted sample and observe if the peak shape improves.

Quantitative Data Summary

The following table provides illustrative data on how different GC parameters can affect the peak shape of this compound. Note: This data is representative and intended to demonstrate trends. Actual values will vary depending on the specific instrument and conditions.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)
Injection Volume 1 µL1.15 µL1.8
Inlet Temperature 250 °C1.2300 °C1.1
Column Condition New Column1.0After 100 Injections of Dirty Samples1.6
Inlet Liner New, Deactivated1.1Used, Contaminated1.7

Experimental Protocols

Protocol 1: Sample Preparation - Esterification of Fatty Acids to FAMEs

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs), including this compound, from a lipid sample.

Materials:

  • Lipid sample (e.g., oil, fat)

  • Methanolic HCl (e.g., 2% acetyl chloride in methanol) or BF3-Methanol

  • Heptane (B126788) or Hexane

  • 6% Sodium Carbonate solution (w/v)

  • Anhydrous Sodium Sulfate (B86663)

  • Glass reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 25 mg of the lipid sample into a glass reaction vial.

  • Add 2 mL of methanolic HCl reagent to the vial.

  • Securely cap the vial and heat at 80°C for 20 minutes in a heating block.

  • Allow the reaction vial to cool to room temperature.

  • Add 2 mL of 6% aqueous sodium carbonate solution and 2 mL of heptane to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the heptane layer.

  • Allow the layers to separate.

  • Transfer the upper heptane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC analysis.

Protocol 2: Gas Chromatography Analysis of this compound

This protocol provides a general starting point for the GC analysis of this compound. Parameters may need to be optimized for your specific instrument and application.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A polar capillary column, such as a wax-type (e.g., Carbowax) or a biscyanopropyl polysiloxane column (e.g., SP-2380), is typically used for FAME analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/Splitless injector

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Final Hold: Hold at 240 °C for 5 minutes

  • Detector Temperature: 260 °C

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

PeakTailingTroubleshooting Start Peak Tailing Observed for this compound CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssues Suspect Physical/Mechanical Issue CheckAllPeaks->PhysicalIssues Yes ChemicalIssues Suspect Chemical/Adsorption Issue CheckAllPeaks->ChemicalIssues No, only this compound and/or other active analytes CheckColumnInstall Check Column Installation (Inlet & Detector) PhysicalIssues->CheckColumnInstall ReplaceLiner Replace Inlet Liner with a new, deactivated one ChemicalIssues->ReplaceLiner CheckColumnCut Inspect Column Cut (Should be clean and square) CheckColumnInstall->CheckColumnCut CheckLeaks Perform Leak Check (Inlet, Fittings) CheckColumnCut->CheckLeaks ProblemResolved Problem Resolved CheckLeaks->ProblemResolved TrimColumn Trim 10-20 cm from Column Inlet ReplaceLiner->TrimColumn DiluteSample Inject Diluted Sample (Check for overload) TrimColumn->DiluteSample ReplaceColumn Consider Replacing Column (Column may be degraded) TrimColumn->ReplaceColumn If problem persists DiluteSample->ProblemResolved ReplaceColumn->ProblemResolved

Caption: A flowchart for systematic troubleshooting of peak tailing.

References

Identifying and minimizing byproducts in Methyl Stearate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Stearate (B1226849) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Methyl Stearate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification of stearic acid with methanol (B129727). This reaction involves heating the reactants in the presence of an acid catalyst.[1][2] The overall reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[3][4]

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The primary byproducts in the synthesis of this compound are typically:

  • Unreacted Stearic Acid: Incomplete conversion is a common issue.

  • Unreacted Methanol: Often used in excess to drive the reaction forward.

  • Water: A direct byproduct of the esterification reaction.[5] Its presence can lead to the reverse reaction, hydrolysis, reducing the yield of this compound.

  • Soaps (Carboxylate Salts): If there are basic impurities or if a workup is performed with a strong base, saponification can occur, leading to the formation of sodium stearate or other carboxylate salts.

  • Ethers: Under certain conditions, particularly at higher temperatures with strong acid catalysts, methanol can self-condense to form dimethyl ether.

Q3: How can I identify the byproducts in my reaction mixture?

A3: The most effective method for identifying byproducts is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your reaction mixture and provides mass spectra that can be used to identify each compound, including this compound and potential impurities. 1H NMR spectroscopy can also be a valuable tool for confirming the formation of this compound and identifying certain impurities.

Q4: What are the key strategies to minimize byproduct formation and maximize yield?

A4: To maximize the yield of this compound and minimize byproducts, you should focus on:

  • Shifting the Equilibrium: The Fischer esterification is an equilibrium reaction. To favor the formation of the product, you can either use a large excess of one of the reactants (typically methanol) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.

  • Optimizing Reaction Conditions: Carefully controlling the reaction temperature, time, and catalyst concentration is crucial.

  • Choosing the Right Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Milder acid catalysts such as p-toluenesulfonic acid (PTSA) can offer better selectivity and reduce corrosion.

  • Purification: Proper workup and purification are essential to remove unreacted starting materials, the catalyst, and any byproducts. This typically involves washing with a mild base (like sodium bicarbonate solution) to neutralize the acid catalyst, followed by water washes and finally, distillation under reduced pressure.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and solutions.

Issue 1: Low Yield of this compound

Probable Cause Solution
Equilibrium Limitation The accumulation of water, a byproduct, can drive the reaction in reverse (hydrolysis). To counter this, use a significant excess of methanol (e.g., a 10:1 molar ratio of methanol to stearic acid or higher) or remove water as it forms using a Dean-Stark trap with an azeotropic solvent like toluene.
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.
Inactive or Insufficient Catalyst Ensure your acid catalyst is fresh and has not been deactivated by moisture. For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, a typical loading is 1-5% by weight of the stearic acid. Increasing the catalyst loading may improve the reaction rate, but excessive amounts can lead to side reactions.
Poor Mixing Inadequate mixing can result in poor contact between the reactants and the catalyst, especially if the stearic acid is not fully dissolved. Ensure vigorous stirring throughout the reaction.

Issue 2: Presence of Unreacted Stearic Acid in the Final Product

Probable Cause Solution
Incomplete Reaction As with low yield, this is often due to equilibrium limitations or insufficient reaction time/temperature. Refer to the solutions for "Low Yield of this compound".
Ineffective Purification Unreacted stearic acid can be carried through the workup. To remove it, wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate. This will convert the acidic stearic acid into its water-soluble carboxylate salt, which can then be removed in the aqueous phase. Be cautious, as using a strong base like sodium hydroxide (B78521) can lead to the saponification of your this compound product.

Issue 3: Water Content in the Final Product

Probable Cause Solution
Incomplete Drying Water can remain in the organic layer after the aqueous workup. To remove residual water, dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final filtration and solvent removal.
Use of Non-Anhydrous Reactants Ensure that your methanol and any solvents used are anhydrous, as water in the starting materials can inhibit the reaction.

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine stearic acid (1 molar equivalent) and methanol (10-20 molar equivalents).

  • Catalyst Addition: Carefully add an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (1-5% of the weight of the stearic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by periodically taking small aliquots and analyzing them by GC-MS. A typical reaction time is 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this may cause foaming due to the evolution of CO₂ gas.

    • Wash the organic layer with water and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • For higher purity, the crude product can be purified by vacuum distillation.

GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent like hexane (B92381) or dichloromethane. A typical concentration for GC-MS analysis is around 1 mg/mL.

  • GC-MS Parameters (Typical):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium

    • MS Detector: Electron Impact (EI) ionization at 70 eV.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Stearic Acid + Methanol Catalyst Acid Catalyst (e.g., H₂SO₄ or PTSA) Reaction Reflux (2-4 hours) Catalyst->Reaction Neutralization Neutralize with NaHCO₃(aq) Reaction->Neutralization Crude Product Wash Wash with Water and Brine Neutralization->Wash Drying Dry with Na₂SO₄ Wash->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Vacuum Distillation (Optional) SolventRemoval->Distillation Analysis GC-MS Analysis SolventRemoval->Analysis Crude this compound Distillation->Analysis Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low Yield of This compound Equilibrium Is water being removed or is methanol in large excess? Start->Equilibrium TimeTemp Are reaction time and temperature sufficient? Equilibrium->TimeTemp Yes SolutionEquilibrium Use excess methanol or a Dean-Stark trap. Equilibrium->SolutionEquilibrium No Catalyst Is the catalyst active and at the correct concentration? TimeTemp->Catalyst Yes SolutionTimeTemp Increase reaction time or temperature. TimeTemp->SolutionTimeTemp No Mixing Is the reaction mixture being mixed vigorously? Catalyst->Mixing Yes SolutionCatalyst Use fresh catalyst and optimize concentration. Catalyst->SolutionCatalyst No SolutionMixing Ensure vigorous stirring. Mixing->SolutionMixing No

References

Preventing the degradation of Methyl Stearate during storage and experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Stearate Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation[1].

  • Hydrolysis: In the presence of moisture, the ester bond in this compound can break, yielding stearic acid and methanol. This reaction can be catalyzed by acidic or basic conditions[1][2][3].

  • Oxidation: Although this compound is a saturated fatty acid ester and less susceptible to oxidation than unsaturated esters, it can still oxidize. This process is accelerated by exposure to oxygen, heat, light, and the presence of metal ions, leading to the formation of aldehydes, ketones, and smaller carboxylic acids[1].

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, emitting toxic fumes.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, well-ventilated area, and protected from light. For long-term storage, refrigeration at 2-8°C is recommended. It is crucial to store it in tightly sealed containers to prevent moisture ingress. To further prevent oxidation, especially if the container is opened multiple times, storing under an inert atmosphere, such as nitrogen or argon, is advisable.

Q3: How can I detect if my this compound has degraded?

A3: Degradation may not always be visually apparent. However, indicators of degradation include:

  • A change in physical appearance, such as color or consistency.

  • The development of an off-odor, which can result from oxidative byproducts.

  • Clumping or caking of the powder, indicating moisture absorption.

  • Changes in analytical parameters such as an increase in acid value (indicating hydrolysis) or peroxide value (indicating oxidation).

If degradation is suspected, it is recommended to perform a purity analysis before use.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, adding antioxidants is an effective method to inhibit oxidative degradation. Synthetic phenolic antioxidants are commonly used for this purpose.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Actions
Change in physical appearance (e.g., color, consistency) Hydrolysis or oxidation1. Review storage conditions to ensure they are cool, dry, and dark. 2. Test the purity of the material using an appropriate analytical method (e.g., GC, HPLC). 3. If degradation is confirmed, it is best to use a fresh, unopened batch of this compound for your experiments.
Development of an off-odor Oxidative degradation leading to the formation of volatile byproducts.1. Store the material under an inert atmosphere (nitrogen or argon). 2. Protect from light by using an opaque container. 3. Avoid storage at elevated temperatures.
Inconsistent experimental results Degradation of the material leading to variability in its physical and chemical properties.1. Test the purity of the stored material using a stability-indicating HPLC or GC method. 2. If degradation is confirmed, use a fresh, unopened batch of this compound for your experiments.
Presence of stearic acid in the sample Hydrolysis of the ester bond.1. Review storage conditions to ensure the material is protected from moisture. 2. Ensure the container is tightly sealed. 3. Store in a desiccator or a controlled low-humidity environment.

Antioxidant Efficacy for Fatty Acid Methyl Esters

While specific data for this compound is limited, studies on biodiesel, which is composed of fatty acid methyl esters, provide valuable insights into the effectiveness of various antioxidants. The following table summarizes the performance of common synthetic antioxidants.

AntioxidantAbbreviationTypical Concentration (ppm)Relative Effectiveness
tert-ButylhydroquinoneTBHQ250 - 3000Very High
Propyl GallatePG500 - 3000High
PyrogallolPY500 - 1000High
Butylated HydroxyanisoleBHA1000 - 3000Moderate
Butylated HydroxytolueneBHT1000Moderate to Low

Effectiveness can vary depending on the specific biodiesel feedstock and storage conditions.

Experimental Protocols

Protocol 1: Determination of Acid Value

Objective: To quantify the amount of free fatty acids present in a this compound sample as an indicator of hydrolytic degradation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol (B145695) and diethyl ether) to the flask and dissolve the sample. Gentle warming may be necessary.

  • Titration: Add a few drops of phenolphthalein (B1677637) indicator to the solution. Titrate the sample with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (typically 0.1 N) until a faint pink color persists for at least 30 seconds.

  • Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH/NaOH solution used in mL

    • N = normality of the KOH/NaOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample in grams

Protocol 2: Gas Chromatography (GC) for Purity Assessment

Objective: To determine the purity of this compound and identify the presence of degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or chloroform) at a known concentration (e.g., 1 mg/mL).

  • GC System:

    • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or polar-modified polysiloxane column).

    • Injector: Split/splitless injector, typically operated at a temperature higher than the boiling point of this compound (e.g., 250°C).

    • Detector: Flame Ionization Detector (FID), which is highly sensitive to organic compounds.

    • Carrier Gas: Helium or hydrogen.

  • GC Conditions:

    • Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 250°C.

    • Injection Volume: Typically 1 µL.

  • Analysis: Inject the sample into the GC system. The retention time of the main peak corresponding to this compound is compared to a known standard. The presence of additional peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity of the sample.

Visualizations

cluster_products Resulting Products MS This compound Hydrolysis Hydrolysis MS->Hydrolysis Moisture, Acid/Base Oxidation Oxidation MS->Oxidation Oxygen, Heat, Light, Metals Stearic_Acid Stearic Acid Hydrolysis->Stearic_Acid Methanol Methanol Hydrolysis->Methanol Aldehydes_Ketones Aldehydes, Ketones, etc. Oxidation->Aldehydes_Ketones Degradation_Products Degradation Products

Caption: Degradation pathways of this compound.

start Start: Suspected Degradation visual_check Visual & Olfactory Inspection start->visual_check analytical_testing Perform Analytical Testing (e.g., GC, Acid Value) visual_check->analytical_testing is_degraded Is Degradation Confirmed? analytical_testing->is_degraded use_fresh Use Fresh Batch of This compound is_degraded->use_fresh Yes proceed Proceed with Experiment is_degraded->proceed No review_storage Review and Correct Storage Conditions use_fresh->review_storage

References

Improving the solubility of Methyl Stearate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl Stearate (B1226849) in various solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of methyl stearate.

Q1: Why is my this compound not dissolving in water?

A1: this compound is a fatty acid ester with a long hydrocarbon chain, making it highly non-polar.[1][2] Consequently, it is insoluble in polar solvents like water.[3][4] For aqueous systems, consider creating an emulsion or dispersion.

Q2: I'm observing a precipitate after dissolving this compound and cooling the solution. What is happening?

A2: The solubility of this compound is temperature-dependent. As the temperature decreases, its solubility in most organic solvents also decreases, which can lead to precipitation or crystallization.[1] To avoid this, maintain a constant temperature or gently warm the solution. If the experiment allows, determine the saturation point at your desired working temperature to prevent precipitation.

Q3: My this compound is taking a very long time to dissolve in an appropriate organic solvent. How can I speed up the process?

A3: Several factors can influence the rate of dissolution:

  • Agitation: Ensure the solution is being adequately stirred or agitated to increase the interaction between the solvent and the this compound particles.

  • Particle Size: Smaller particles have a larger surface area, which generally leads to faster dissolution. If your this compound is in a large crystalline form, consider carefully grinding it to a finer powder.

  • Temperature: Gently heating the solvent (if appropriate for your experiment) can significantly increase the rate of dissolution.

Q4: I am seeing inconsistent solubility results between batches of this compound. What could be the cause?

A4: Inconsistencies can arise from a few sources:

  • Purity of this compound: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.

  • Solvent Grade and Water Content: The purity and water content of your solvent can impact the solubility of the non-polar this compound. Use high-purity, anhydrous solvents for best results.

  • Temperature Control: As mentioned, temperature plays a crucial role. Ensure your experimental setup maintains a consistent temperature.

Q5: Can I use a co-solvent to improve the solubility of this compound in a less ideal solvent?

A5: Yes, using a co-solvent is a common and effective technique. A co-solvent is a solvent in which this compound is highly soluble and that is miscible with your primary solvent. The co-solvent can help to reduce the overall polarity of the solvent system, thereby increasing the solubility of the non-polar this compound. For detailed instructions, refer to the Experimental Protocols section.

Q6: Are surfactants a viable option for increasing the aqueous "solubility" of this compound?

A6: While surfactants do not truly "dissolve" this compound in water in the traditional sense, they can create stable micelles that encapsulate the this compound molecules, forming a clear solution or a stable emulsion. This is an effective method for incorporating this compound into aqueous formulations. Non-ionic surfactants are often used for this purpose.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. Please note that solubility is temperature-dependent, and the values provided are approximate and may vary based on experimental conditions.

SolventSolubility (at approx. 25°C)Notes
WaterInsoluble (< 1 mg/mL)
ChloroformSoluble
Ethanol~100 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Dimethyl Sulfoxide (DMSO)8 - 50 mg/mL
EtherSoluble
AcetoneEasily Soluble
TolueneHigher solubility than dodecane (B42187) and kerosene
DodecaneSoluble
KeroseneSoluble

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Solubility

This protocol outlines the steps to quantitatively measure the solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Solvent of choice

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe with a 0.22 µm filter)

  • Pre-weighed evaporation dish

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm filter into a pre-weighed evaporation dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent has completely evaporated, weigh the dish containing the dried this compound residue.

  • Calculate the solubility using the following formula: Solubility (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of filtered solution (L)

Protocol 2: Improving Solubility with a Co-solvent System

This protocol provides a systematic approach to enhancing the solubility of this compound using a co-solvent.

Materials:

  • This compound

  • Primary solvent (in which solubility is poor)

  • Co-solvent (in which this compound is highly soluble and is miscible with the primary solvent)

  • Equipment from Protocol 1 for solubility determination

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., by volume).

  • For each co-solvent mixture, determine the solubility of this compound using the gravimetric method outlined in Protocol 1.

  • Create a plot of this compound solubility versus the percentage of co-solvent in the mixture.

  • From the plot, identify the optimal co-solvent ratio that provides the desired solubility for your application.

Protocol 3: Enhancing Apparent Solubility with Surfactants

This protocol describes how to use surfactants to form micelles that encapsulate this compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • A selection of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20)

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Prepare a stock solution of the chosen surfactant in deionized water at a concentration above its critical micelle concentration (CMC).

  • In a vial, add a known amount of this compound.

  • Add a specific volume of the surfactant solution to the vial.

  • Stir the mixture vigorously using a magnetic stirrer. Gentle heating may be applied to facilitate micelle formation and encapsulation, but be mindful of your experimental constraints.

  • Visually inspect the solution for clarity. A clear solution indicates that the this compound has been successfully encapsulated within the micelles.

  • If the solution is not clear, you can try increasing the surfactant concentration or testing different surfactants.

  • The amount of this compound that can be incorporated will depend on the surfactant and its concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis A Select Solvent C Measure Solvent Volume A->C B Weigh this compound D Combine & Mix B->D C->D E Equilibrate (24-48h) D->E F Filter Supernatant E->F G Evaporate Solvent F->G H Weigh Residue G->H I Calculate Solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

logical_relationship cluster_factors Factors Influencing Solubility cluster_methods Methods to Improve Solubility A This compound Properties (Polarity, Purity) D Co-solvency A->D E Surfactant Micellization A->E B Solvent Properties (Polarity, Purity) B->D C System Conditions (Temperature, Pressure) F Temperature Increase C->F G Improved Solubility D->G Creates a more favorable solvent environment E->G Encapsulates in micelles F->G Increases kinetic energy

Caption: Factors and Methods for Improving Solubility.

References

Catalyst selection and optimization for Methyl Stearate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst selection and optimization for methyl stearate (B1226849) esterification.

Troubleshooting Guides

This section addresses common issues encountered during the esterification of stearic acid to produce methyl stearate.

Issue 1: Low or No Conversion to this compound

Q: My esterification reaction shows a low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The catalyst may be inactive or have lost its activity.

    • Troubleshooting (Homogeneous Catalysts, e.g., H₂SO₄): Ensure the acid catalyst is of appropriate concentration and has not been contaminated.

    • Troubleshooting (Heterogeneous Catalysts): The catalyst may require activation before use. For instance, some solid acid catalysts need to be calcined to activate them. Over time, the catalyst can be deactivated by poisoning of its active sites[1][2]. Consider regenerating the catalyst according to the manufacturer's protocol, which may involve washing and recalcination[3].

    • Troubleshooting (Enzymatic Catalysts): Verify the storage conditions and expiration date of the lipase. Enzyme activity can be compromised by improper temperature or pH. Confirm that the chosen solvent is compatible with the enzyme, as some solvents can strip essential water and lead to inactivation[4].

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester[5].

    • Troubleshooting: Ensure all reactants and solvents are anhydrous. Use of a Dean-Stark trap during the reaction can effectively remove water as it is formed, driving the equilibrium towards the product. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective.

  • Suboptimal Reaction Conditions: The temperature, time, or molar ratio of reactants may not be optimal.

    • Troubleshooting: Review the literature for the optimal conditions for your specific catalyst system. Esterification is an equilibrium-controlled reaction, and using a large excess of one reactant, typically methanol (B129727), can shift the equilibrium to favor product formation. Reaction temperatures for acid-catalyzed esterification are often in the range of 60-110°C, with reaction times varying from 1 to 10 hours. Time-course experiments can help determine the optimal reaction time.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of this compound.

    • Troubleshooting: Excessively high temperatures can lead to the degradation of reactants or products. For alcohol reactants, ether formation can be a side reaction, especially at higher temperatures.

Issue 2: Catalyst Deactivation and Poor Reusability (Heterogeneous Catalysts)

Q: I am using a heterogeneous catalyst, and I'm observing a significant loss of activity after each reaction cycle. How can I improve its reusability?

A: Poor reusability of heterogeneous catalysts is often due to catalyst deactivation, which can occur through several mechanisms.

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.

    • Troubleshooting: Coking is often related to the acidity of the catalyst and can increase with higher reaction temperatures. Regeneration typically involves burning off the coke in air at a high temperature, ensuring the regeneration temperature does not exceed the initial calcination temperature to avoid irreversible loss of acidity.

  • Leaching of Active Species: The active catalytic components may leach from the support into the reaction medium.

    • Troubleshooting: In the case of some sulfonated carbon-based catalysts, leaching of sulfur has been identified as a cause of deactivation. The choice of catalyst support and the method of catalyst preparation are crucial for stability.

  • Poisoning: The catalyst's active sites can be poisoned by impurities in the feedstock or by the adsorption of reactants or products.

    • Troubleshooting: Ensure the purity of your stearic acid and methanol. The poisoning of the catalyst surface by fatty acid molecules has been observed to reduce the number of acidic sites. A thorough washing of the catalyst between cycles may help remove adsorbed species.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the advantages and disadvantages of homogeneous versus heterogeneous catalysts for this compound esterification?

A: The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the process, including scale, cost, and environmental considerations.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity. Well-understood reaction mechanisms. Good heat and mass transfer.Difficult and costly to separate from the reaction products. Can be corrosive. Recycling is often expensive and challenging.
Heterogeneous Easy to separate from the reaction mixture (e.g., by filtration). Generally reusable and can be regenerated. Often less corrosive.Can have lower activity compared to homogeneous counterparts. Mass transfer limitations can be an issue. Active sites may not be as well-defined.

Q2: When should I consider using an enzymatic catalyst (lipase)?

A: Enzymatic catalysts, such as lipases, offer several advantages, particularly for applications requiring high selectivity and mild reaction conditions.

  • High Specificity: Lipases can be highly selective, which can be advantageous in complex reaction mixtures.

  • Mild Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 40-70°C), which can prevent the degradation of sensitive substrates and reduce energy consumption.

  • Reduced Byproducts: The milder conditions often lead to fewer side reactions and a cleaner product profile.

However, there are also challenges associated with enzymatic catalysis, including higher cost, slower reaction rates, and potential inhibition by substrates or products.

Reaction Optimization

Q3: How does the water content in the reaction mixture affect the esterification process?

A: Water has a significant negative impact on the esterification of stearic acid. As a product of the reaction, its presence can reverse the reaction (hydrolysis), leading to a lower equilibrium yield of this compound. For acid catalysts, water can also poison the acid sites, reducing catalyst activity. It is crucial to use anhydrous reactants and to remove water as it is formed during the reaction.

Q4: What is the optimal molar ratio of methanol to stearic acid?

A: To maximize the yield of this compound, it is common practice to use a significant excess of methanol. This shifts the reaction equilibrium towards the product side according to Le Chatelier's principle. The optimal ratio can vary depending on the catalyst and other reaction conditions, but ratios from 7:1 to 16:1 (methanol:stearic acid) have been reported to be effective.

Analysis and Purification

Q5: What analytical methods are suitable for monitoring the progress of the esterification reaction?

A: Several analytical techniques can be used to monitor the conversion of stearic acid to this compound.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or coupled with Mass Spectrometry (GC-MS) is a common and reliable method for quantifying the amounts of stearic acid and this compound in the reaction mixture. This often requires a derivatization step to convert the fatty acid to its methyl ester for analysis.

  • Titration: The progress of the reaction can be monitored by measuring the decrease in the concentration of stearic acid through titration with a standard solution of a base, such as sodium hydroxide.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to follow the disappearance of the starting material (stearic acid) and the appearance of the product (this compound).

Q6: How can I purify the this compound from the final reaction mixture?

A: After the reaction is complete, the purification process typically involves several steps:

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous acid catalysts, a neutralization step is required, often by washing with a basic solution like sodium bicarbonate.

  • Removal of Excess Methanol: Excess methanol is typically removed by distillation or rotary evaporation.

  • Washing: The organic phase is washed with water to remove any remaining catalyst, salts, and other water-soluble impurities.

  • Drying: The organic phase is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.

  • Final Purification: Depending on the required purity, further purification can be achieved by distillation under reduced pressure or column chromatography.

Experimental Protocols

1. General Protocol for Acid-Catalyzed Esterification of Stearic Acid

This protocol provides a general procedure for the synthesis of this compound using a homogeneous acid catalyst like p-toluenesulfonic acid.

  • Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stearic acid and methanol in a molar ratio of 1:1.2 to 1:1.4.

  • Catalyst Addition: Add p-toluenesulfonic acid as a catalyst, typically at a loading of 1.2% by mass of the stearic acid.

  • Reaction: Heat the mixture to a reflux temperature of 95-110°C with continuous stirring. The reaction is typically carried out for 2.5 to 3.5 hours. To drive the reaction to completion, methanol can be continuously added through a dropping funnel at the bottom of the reaction vessel while maintaining an equilibrium of methanol entering and exiting the system.

  • Work-up: After the reaction, cool the mixture to 44-46°C. Wash the mixture with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • Isolation: Remove the water under reduced pressure to obtain the crude this compound. Further purification can be done by distillation.

2. Protocol for Reaction Monitoring by Gas Chromatography (GC)

This protocol outlines a general procedure for monitoring the reaction progress using GC analysis.

  • Sampling: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., THF). If analyzing for the disappearance of stearic acid, a derivatization step to form the methyl ester may be necessary for better chromatographic performance. A common derivatizing agent is BF₃-methanol.

  • GC Analysis: Inject the prepared sample into a GC equipped with a suitable column (e.g., a polar capillary column like SUPELCO EQUITY-1) and a detector (FID or MS).

  • Quantification: Determine the peak areas of stearic acid and this compound. The conversion can be calculated based on the relative peak areas.

Data Presentation

Table 1: Comparison of Catalysts for this compound Production

CatalystCatalyst TypeReaction Temperature (°C)Reaction Time (h)Methanol:Stearic Acid Molar RatioConversion/Yield (%)Reference
p-Toluenesulfonic acidHomogeneous95-1102.5-3.51.2-1.4 : 1High Yield
Sulfuric acidHomogeneous6012 min (intensified)12.4 : 1~93
Ion Exchange ResinHeterogeneous65-672-100 (conversion)
Phosphotungstic acidHeterogeneous11041.5 : 196
Candida rugosa lipaseEnzymatic40-6024-1205:1 - 15:1>90

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Stearic Acid & Methanol Reactor Reaction Vessel (Heating & Stirring) Reactants->Reactor Catalyst Catalyst (Acid/Solid/Enzyme) Catalyst->Reactor Monitoring Reaction Monitoring (GC, TLC, Titration) Reactor->Monitoring Separation Catalyst Separation (Filtration/Neutralization) Reactor->Separation Purification Purification (Washing, Drying, Distillation) Separation->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound esterification.

Troubleshooting_Low_Yield Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckWater Is water present? CheckCatalyst->CheckWater Yes ActivateCatalyst Activate/Replace Catalyst CheckCatalyst->ActivateCatalyst No CheckConditions Are reaction conditions optimal? CheckWater->CheckConditions No RemoveWater Use anhydrous reagents &/or remove water during reaction CheckWater->RemoveWater Yes OptimizeConditions Optimize Temperature, Time, & Molar Ratios CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes, but still low yield ActivateCatalyst->Success RemoveWater->Success OptimizeConditions->Success

Caption: Troubleshooting decision tree for low this compound yield.

Esterification_Mechanism Reactants Stearic Acid (R-COOH) Methanol (CH3OH) ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid + H+ Catalyst H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + CH3OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Products This compound (R-COOCH3) Water (H2O) ProtonatedEster->Products - H+

Caption: Simplified mechanism for acid-catalyzed esterification.

References

Methods for removing unreacted stearic acid from Methyl Stearate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted stearic acid from methyl stearate (B1226849).

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Washing

Question: I am trying to remove unreacted stearic acid from my methyl stearate product by washing with an aqueous basic solution (e.g., sodium bicarbonate), but a stable emulsion has formed, making phase separation impossible. What should I do?

Answer: Emulsion formation is a common issue when washing fatty acid esters, especially if residual fatty acids, soaps, or other surfactant-like impurities are present.[1] Here are several strategies to prevent and break emulsions:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases. This minimizes the energy input that can lead to emulsion formation.[1]

    • Phase Modifier: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can sometimes prevent emulsion formation.

  • Breaking an Emulsion:

    • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the separation of the organic and aqueous layers.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[2]

    • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can sometimes break the emulsion and allow the layers to separate.[1]

    • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

G emulsion Emulsion Formation During Washing gentle_mixing Preventive Measure: Gentle Mixing emulsion->gentle_mixing Prevent salting_out Corrective Action: Add Brine (Salting Out) emulsion->salting_out Break centrifugation Corrective Action: Centrifugation emulsion->centrifugation Break filtration Corrective Action: Filtration emulsion->filtration Break patience Corrective Action: Allow to Stand emulsion->patience Break phase_separation Successful Phase Separation salting_out->phase_separation centrifugation->phase_separation filtration->phase_separation patience->phase_separation

Issue 2: Poor Separation in Column Chromatography

Question: I am using column chromatography to purify my this compound, but I am getting poor separation between the product and unreacted stearic acid. What could be the problem?

Answer: Poor separation in column chromatography can be due to several factors related to the column packing, solvent system, and sample loading.

  • Improper Column Packing: A poorly packed column can lead to an uneven flow of the mobile phase, resulting in band broadening and poor resolution. Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly, without air bubbles or channels.

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is crucial. If the solvent is too polar, both compounds will move too quickly down the column with little separation. If it's not polar enough, they will move too slowly or not at all.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent mixture that gives a good separation of spots for this compound and stearic acid.

  • Overloading the Column: Applying too much sample can exceed the separating capacity of the column, leading to broad, overlapping bands.

    • Solution: Use an appropriate amount of sample for the size of your column.

  • Sample Application: The sample should be applied to the column in a concentrated band using a minimal amount of solvent.

G poor_separation Poor Separation check_packing Check Column Packing (Uniformity, No Bubbles) poor_separation->check_packing optimize_solvent Optimize Solvent System (Use TLC) poor_separation->optimize_solvent check_loading Check Sample Loading (Amount and Concentration) poor_separation->check_loading good_separation Good Separation check_packing->good_separation optimize_solvent->good_separation check_loading->good_separation

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted stearic acid from this compound?

A1: The most common methods are:

  • Aqueous Basic Wash: Utilizes a weak base to convert the acidic stearic acid into a water-soluble salt, which can then be washed away.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

  • Vacuum Distillation: Separates compounds based on differences in their boiling points under reduced pressure.

  • Fractional Crystallization: Purifies compounds based on differences in their solubility and melting points at different temperatures.

Q2: How can I determine the purity of my this compound after purification?

A2: Several analytical techniques can be used to assess purity:

  • Gas Chromatography (GC): An effective method for separating and quantifying fatty acid methyl esters and free fatty acids. The presence of a single peak for this compound indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify this compound from stearic acid.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of stearic acid.

  • Acid Value Titration: This method determines the amount of free carboxylic acids present in the sample. A low acid value indicates a low concentration of unreacted stearic acid.

Q3: What are the key physical property differences between stearic acid and this compound that are exploited for separation?

A3: The primary differences are:

  • Acidity: Stearic acid is a carboxylic acid and reacts with bases, while this compound is a neutral ester. This is the basis for purification by basic aqueous washing.

  • Boiling Point: Stearic acid and this compound have different boiling points, allowing for separation by distillation, especially under vacuum to prevent decomposition at high temperatures.

  • Melting Point and Solubility: These compounds have different melting points and solubility profiles in various solvents, which is the principle behind fractional crystallization.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationTypical PurityTypical YieldAdvantagesDisadvantages
Aqueous Basic Wash AcidityModerate to HighHighSimple, fast, and inexpensive for bulk removal.Can lead to emulsion formation; may not remove all traces of stearic acid.
Column Chromatography Adsorption/PolarityVery HighModerate to HighCan achieve very high purity; adaptable to different scales.Can be time-consuming and requires significant amounts of solvent.
Vacuum Distillation Boiling PointHighHighEffective for large-scale purification; can be a continuous process.Requires specialized equipment; high temperatures can potentially degrade the product.
Fractional Crystallization Solubility & Melting PointHigh to Very HighModerateCan yield very pure product; environmentally friendly if the right solvent is chosen.Yield can be low if the desired compound is highly soluble in the mother liquor; may require multiple recrystallizations.

Experimental Protocols

Protocol 1: Aqueous Basic Wash
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Washing: Add an equal volume of a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Mixing: Stopper the funnel and gently swirl or invert it several times to mix the phases. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-4) two more times to ensure complete removal of the stearic acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Column Chromatography
  • Column Preparation:

    • Plug the bottom of a glass column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds. This compound, being less polar than stearic acid, will elute first.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level.

  • Heating: Begin heating the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill at their respective boiling points at the applied pressure. This compound has a boiling point of 165-166 °C at 2 mmHg.

  • Analysis: Analyze the collected fractions to determine their purity.

Protocol 4: Fractional Crystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but less soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization. Stearic acid, being an impurity, should preferably remain in the solution.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated.

References

Addressing matrix effects in the analysis of Methyl Stearate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Methyl Stearate.

Troubleshooting Guide

Problem: Poor sensitivity and inaccurate quantification of this compound.

This issue is often attributable to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of the target analyte. This can lead to either signal suppression or enhancement.

Q1: My this compound peak area is significantly lower in the sample matrix compared to the standard in a clean solvent. What could be the cause?

A1: This phenomenon is likely due to ion suppression , a common matrix effect in both LC-MS and GC-MS analysis.[1][2][3] Co-eluting matrix components can interfere with the ionization process of this compound in the mass spectrometer's ion source, leading to a reduced signal intensity.[3][4] In electrospray ionization (ESI) LC-MS, this can be caused by competition for charge or changes in droplet surface tension. In GC-MS, active sites in the injector liner or column can be created by less volatile matrix components, leading to analyte loss.

Q2: I am observing inconsistent and irreproducible results for my quality control (QC) samples containing this compound.

A2: Variability in the composition of your sample matrix from one sample to another can lead to differing degrees of matrix effects, causing inconsistent results. To address this, it is crucial to implement robust sample preparation methods and appropriate calibration strategies.

Q3: How can I confirm that matrix effects are impacting my this compound analysis?

A3: A post-extraction addition experiment can be performed. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract that has already gone through the extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of matrix effects in this compound analysis?

A4: The sources of matrix effects are highly dependent on the sample type. In biological samples like plasma or tissue, major interferences can arise from phospholipids (B1166683) and other lipids. In food matrices, other fatty acids, triglycerides, and pigments can cause interference. For environmental samples, humic substances and other organic matter are common sources of matrix effects.

Q5: What are the primary strategies to mitigate matrix effects?

A5: There are three main approaches to address matrix effects:

  • Effective Sample Preparation: To remove interfering components before analysis.

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Calibration Strategies: To compensate for the matrix effects.

The following diagram illustrates a decision-making workflow for addressing matrix effects.

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate Results Observed check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE, etc.) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect No Significant Matrix Effect Investigate Other Issues matrix_effect_present->no_matrix_effect No optimize_chromatography Improve Chromatographic Separation optimize_sample_prep->optimize_chromatography calibration_strategy Select Appropriate Calibration Strategy optimize_chromatography->calibration_strategy end Accurate Quantification calibration_strategy->end

Caption: Troubleshooting workflow for identifying and addressing matrix effects.

Q6: Which sample preparation techniques are most effective for reducing matrix effects for this compound?

A6:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For this compound, a non-polar solvent like hexane (B92381) can be used to extract it from a more polar sample matrix.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective depending on the sample matrix and solvent system. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.

Q7: How can I use calibration methods to compensate for matrix effects?

A7: When matrix effects cannot be eliminated through sample preparation, specific calibration strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This helps to ensure that the standards and the samples experience the same degree of signal suppression or enhancement.

  • Standard Addition: Known amounts of a standard are added directly to the unknown sample aliquots. The response is then extrapolated back to the x-intercept to determine the concentration of the analyte in the original sample. This method is particularly useful for complex or highly variable matrices.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d3) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.

The following diagram illustrates the principle of the standard addition method.

StandardAddition Principle of the Standard Addition Method cluster_prep Sample Preparation cluster_analysis Analysis & Plotting sample Unknown Sample aliquot1 Aliquot 1 + 0 std sample->aliquot1 aliquot2 Aliquot 2 + known std sample->aliquot2 aliquot3 Aliquot 3 + 2x known std sample->aliquot3 aliquot4 Aliquot 4 + 3x known std sample->aliquot4 analysis Instrumental Analysis (e.g., GC-MS) aliquot1->analysis aliquot2->analysis aliquot3->analysis aliquot4->analysis plot Plot Signal vs. Concentration Added analysis->plot extrapolate Extrapolate to Zero Signal plot->extrapolate concentration Determine Unknown Concentration at x-intercept extrapolate->concentration

Caption: Workflow illustrating the standard addition method for quantification.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Biological Matrix

  • Sample Preparation: To 1 mL of the liquid sample (e.g., plasma), add an appropriate internal standard.

  • Protein Precipitation (if necessary): Add 2 mL of a cold organic solvent like acetonitrile (B52724) or methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 5 mL of n-hexane.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) containing the this compound to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase or hexane) for GC-MS or LC-MS analysis.

Protocol 2: Standard Addition Method for this compound Quantification

  • Prepare a Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

  • Prepare Spiking Solutions: Prepare a series of dilutions from the stock solution to be used for spiking.

  • Aliquot the Sample: Pipette equal volumes of the unknown sample into at least four separate volumetric flasks.

  • Spike the Aliquots: Add increasing volumes of the spiking solution to each flask. For example, add 0, 50, 100, and 150 µL of a 10 µg/mL spiking solution to four 1 mL sample aliquots. One flask will contain only the sample (zero addition).

  • Dilute to Final Volume: Dilute all flasks to the final volume with the appropriate solvent.

  • Analyze: Analyze each prepared solution using the validated analytical method (e.g., GC-MS).

  • Plot and Calculate: Plot the instrumental response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and determine the absolute value of the x-intercept, which corresponds to the concentration of this compound in the original sample.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of matrix effects and the effectiveness of mitigation strategies.

Table 1: Impact of Matrix on this compound Signal Intensity

MatrixAnalyte Concentration (ng/mL)Peak Area (Arbitrary Units)Signal Suppression (%)
Solvent Standard501,250,000N/A
Plasma Extract50625,00050.0
Urine Extract50875,00030.0
Food Extract (High Fat)50437,50065.0

Table 2: Comparison of Recovery Using Different Sample Preparation Methods

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation Only65.215.8
Liquid-Liquid Extraction (LLE)88.56.2
Solid-Phase Extraction (SPE)95.74.1

Table 3: Comparison of Quantification Methods for this compound in a Complex Matrix

Quantification MethodMeasured Concentration (ng/mL)Accuracy (%)
External Calibration (in solvent)28.557.0
Matrix-Matched Calibration48.296.4
Standard Addition49.599.0
SIL-Internal Standard50.3100.6
(True Concentration = 50 ng/mL)

References

Technical Support Center: Enhancing the Thermal Stability of Methyl Stearate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of Methyl Stearate-based materials. The following sections detail experimental protocols, data on the efficacy of stabilization methods, and troubleshooting for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the thermal stability of this compound?

A1: The two primary methods for enhancing the thermal stability of this compound are the addition of antioxidants and microencapsulation. Antioxidants are chemical compounds that inhibit oxidation, a key degradation pathway at elevated temperatures. Microencapsulation involves creating a protective shell around the this compound, shielding it from the surrounding environment and improving its thermal resistance.

Q2: Which antioxidants are most effective for improving the thermal stability of this compound?

A2: Phenolic antioxidants are commonly used and have shown significant effectiveness in improving the oxidative stability of fatty acid methyl esters like this compound. The most effective antioxidants include Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG).[1][2][3][4][5] The choice of antioxidant may depend on the specific application, desired protection temperature, and regulatory considerations.

Q3: What is microencapsulation and how does it improve thermal stability?

A3: Microencapsulation is a process in which tiny particles or droplets of a core material (in this case, this compound) are surrounded by a continuous film of a polymeric material to produce capsules in the micrometer to millimeter range. For thermal stability, a shell material with high thermal resistance, such as melamine-formaldehyde (MF) resin, is often used. This shell acts as a physical barrier, protecting the this compound core from thermal degradation and reducing its volatility at high temperatures.

Q4: What are the key analytical techniques to evaluate the thermal stability of this compound?

A4: The primary analytical techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the onset of oxidation and melting and crystallization behavior.

Experimental Protocols

Protocol 1: Incorporation of Antioxidants into this compound

This protocol describes the method for adding a phenolic antioxidant, such as BHA, to this compound to enhance its oxidative stability.

Materials:

  • This compound

  • Butylated Hydroxyanisole (BHA) or other selected antioxidant

  • Heptane or other suitable solvent (optional, for improved mixing)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Heating mantle or hot plate (if necessary to melt this compound)

Procedure:

  • Determine the required concentration: Decide on the desired concentration of the antioxidant, typically in parts per million (ppm). Common concentrations to test range from 200 to 8000 ppm.

  • Prepare the this compound: If the this compound is solid at room temperature, gently heat it in a beaker or flask until it is completely melted.

  • Dissolve the antioxidant:

    • Direct addition: Weigh the required amount of BHA and add it directly to the molten this compound while stirring.

    • Solvent-assisted addition: For better dispersion, dissolve the weighed BHA in a small amount of a volatile solvent like heptane. Add this solution to the molten this compound.

  • Mixing: Stir the mixture vigorously using a magnetic stirrer for at least 30 minutes to ensure the antioxidant is completely dissolved and homogeneously distributed.

  • Solvent removal (if applicable): If a solvent was used, gently heat the mixture under a fume hood while stirring to evaporate the solvent completely.

  • Cooling and Storage: Allow the mixture to cool to room temperature. Store the stabilized this compound in a well-sealed, opaque container to protect it from light and air.

Protocol 2: Microencapsulation of this compound with Melamine-Formaldehyde

This protocol details the in-situ polymerization method for encapsulating this compound with a melamine-formaldehyde (MF) shell.

Materials:

Procedure:

  • Emulsion Preparation:

    • In the three-neck flask, dissolve the SMA copolymer in distilled water to create the continuous phase.

    • Heat the solution to 70°C while stirring.

    • Add the this compound to the hot solution and increase the stirring speed to form a stable oil-in-water emulsion. Maintain the temperature at 70°C.

  • Pre-polymer Preparation:

    • In a separate beaker, mix melamine and formaldehyde solution.

    • Adjust the pH of the mixture to 8.5-9.0 using sodium hydroxide.

    • Gently heat and stir this mixture until the solution becomes clear, indicating the formation of the MF pre-polymer.

  • Polymerization:

    • Slowly add the MF pre-polymer solution to the emulsion in the three-neck flask while maintaining the temperature at 70°C and continuous stirring.

    • Once the addition is complete, slowly lower the pH of the mixture to around 4.5 by adding acetic acid. This will initiate the polycondensation of the MF resin on the surface of the this compound droplets.

    • Continue the reaction at 70°C for 2-4 hours to allow for the complete formation of the microcapsule shells.

  • Washing and Drying:

    • After the reaction, allow the suspension to cool to room temperature.

    • Filter the microcapsules and wash them several times with distilled water to remove any unreacted monomers and emulsifier.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound (e.g., 30°C) until a constant weight is achieved.

Data Presentation

The following tables summarize the quantitative data on the effectiveness of different stabilization methods.

Table 1: Effect of Antioxidants on the Oxidative Stability of Fatty Acid Methyl Esters

AntioxidantConcentration (ppm)Induction Period (hours) at 110°CReference
None03.42
BHA15008.18
BHT800035.59
TBHQ800052.53
Propyl Gallate1000> 6

Table 2: Thermal Properties of Unstabilized and Microencapsulated Stearate-based Materials

MaterialOnset of Decomposition (TGA, °C)Peak Decomposition (TGA, °C)Reference
Butyl Stearate (unencapsulated)~160~200
MF Microencapsulated Butyl Stearate>300 (minimal weight loss)~350-400
This compound (unencapsulated)~207-

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause(s) Recommended Solution(s)
Noisy Baseline - Instrument vibration- Inconsistent purge gas flow- Sample pan movement- Isolate the TGA from vibrations.- Check the gas regulator and flow meter for stability.- Ensure the sample pan is seated correctly on the balance mechanism.
Irregular Weight Loss Steps - Inhomogeneous sample- Sample splattering or boiling- Ensure the sample is a fine, uniform powder.- Use a lower heating rate.- Use a crucible with a lid (with a pinhole).
Weight Gain Observed - Reaction with purge gas (e.g., oxidation in air)- Buoyancy effects- Use an inert purge gas like nitrogen.- Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy.
Onset of Decomposition Varies Between Runs - Different sample mass- Different heating rates- Sample packing- Use a consistent sample mass for all experiments.- Maintain a constant heating rate.- Ensure consistent sample packing in the crucible.
Differential Scanning Calorimetry (DSC)
Issue Possible Cause(s) Recommended Solution(s)
Broad or Distorted Melting Peak - Impure sample- Large sample size- High heating rate- Poor thermal contact- Use a purer sample if possible.- Use a smaller sample size (typically 1-5 mg).- Use a slower heating rate (e.g., 2-5 °C/min).- Ensure the sample is pressed flat at the bottom of the pan.
Shifting Baseline - Mismatched sample and reference pans- Instrument not equilibrated- Sample decomposition- Use pans of the same material and similar mass.- Allow sufficient time for the instrument to equilibrate at the starting temperature.- Check TGA data to see if decomposition is occurring in the temperature range of interest.
Exothermic Peak Before Melting - Cold crystallization of an amorphous phase- This is a characteristic of the material's thermal history. To erase thermal history, heat the sample above its melting point, then cool at a controlled rate before the analysis.
Noisy Signal - Electrical noise- Mechanical vibration- Check for and eliminate sources of electrical noise near the instrument.- Isolate the DSC from vibrations.

Visualizations

Experimental Workflows

experimental_workflow_antioxidant cluster_prep Preparation cluster_mixing Mixing cluster_final Final Product start Start melt Melt this compound start->melt mix Mix Homogeneously (30 min) melt->mix weigh_ao Weigh Antioxidant dissolve_ao Dissolve Antioxidant (optional solvent) weigh_ao->dissolve_ao dissolve_ao->mix evaporate Evaporate Solvent (if applicable) mix->evaporate cool Cool to Room Temp evaporate->cool store Store in Sealed Container cool->store end End store->end

Workflow for Antioxidant Incorporation

experimental_workflow_microencapsulation cluster_emulsion Emulsion Formation cluster_polymerization Polymerization cluster_purification Purification start Start emulsifier Dissolve Emulsifier in Water (70°C) start->emulsifier add_ms Add this compound emulsifier->add_ms emulsify Emulsify (High Shear) add_ms->emulsify add_prepolymer Add Pre-polymer to Emulsion emulsify->add_prepolymer prepolymer Prepare MF Pre-polymer (pH 8.5-9.0) prepolymer->add_prepolymer adjust_ph Lower pH to ~4.5 add_prepolymer->adjust_ph react React for 2-4 hours at 70°C adjust_ph->react cool Cool to Room Temp react->cool filter_wash Filter and Wash cool->filter_wash dry Dry Microcapsules filter_wash->dry end End dry->end dsc_troubleshooting_broad_peak cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Broad or Distorted DSC Melting Peak cause1 Impure Sample issue->cause1 cause2 Large Sample Size issue->cause2 cause3 High Heating Rate issue->cause3 cause4 Poor Thermal Contact issue->cause4 sol1 Purify Sample cause1->sol1 sol2 Use Smaller Sample (1-5 mg) cause2->sol2 sol3 Use Slower Heating Rate (2-5 °C/min) cause3->sol3 sol4 Press Sample Flat in Pan cause4->sol4 tga_troubleshooting_weight_gain cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Weight Gain Observed in TGA cause1 Reaction with Purge Gas (e.g., Oxidation) issue->cause1 cause2 Buoyancy Effects issue->cause2 sol1 Use Inert Purge Gas (e.g., Nitrogen) cause1->sol1 sol2 Perform and Subtract a Blank Run cause2->sol2

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methyl Stearate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Methyl Stearate, a prevalent fatty acid methyl ester (FAME). The selection of a suitable analytical technique is crucial for ensuring the accuracy and reliability of experimental data in research, quality control, and drug development. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key validation parameters for GC-FID, GC-MS, and HPLC.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection of ions formed in a hydrogen-air flame.Separation of volatile compounds followed by ionization and detection of mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase, with various detection methods.
Linearity (R²) > 0.99[1]> 0.99[2]> 0.99[3][4][5]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for FAMEs)11.90 ng/mL (for this compound)~0.004 mg/mL (for FAMEs)
Limit of Quantification (LOQ) 0.64 - 1.63 µg/mL (for FAMEs)39.67 ng/mL (calculated as 3.3 * LOD)~0.015 mg/mL (for FAMEs)
Accuracy (Recovery %) 99.8% - 101.3% (for FAMEs)95.25% - 100.29% (for this compound)81.7% - 110.9% (for FAMEs)
Precision (RSD%) < 5%< 7.16%< 3.2%

Experimental Protocols

Accurate quantification of this compound is predicated on meticulous sample preparation and adherence to validated analytical methods. The following sections detail the necessary experimental protocols.

Sample Preparation: Transesterification

Prior to GC analysis, and often for HPLC, lipids containing stearic acid must be converted to their corresponding fatty acid methyl esters (FAMEs), including this compound. This process is known as transesterification.

Acid-Catalyzed Transesterification Protocol:

  • Accurately weigh approximately 10-25 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of a 1-2% solution of sulfuric acid or hydrochloric acid in anhydrous methanol (B129727).

  • For rapid methylation, heat the sealed tube at 100°C for 1 hour. For milder conditions that may be suitable for sensitive compounds, incubate at 45°C overnight (approximately 14 hours).

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

  • Centrifuge the mixture to achieve phase separation.

  • Carefully transfer the upper hexane layer containing the this compound to a clean vial for analysis.

Analytical Methodologies

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of FAMEs.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or Omegawax) with dimensions such as 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Injection Volume: 1 µL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and structural confirmation compared to GC-FID.

  • Column and Carrier Gas: Similar to GC-FID.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Oven Temperature Program: Similar to GC-FID, but can be optimized based on the specific instrument and column.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Quantification: Can be performed in either full scan mode or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 74, 87, 298).

3. High-Performance Liquid Chromatography (HPLC)

HPLC can be a viable alternative, particularly when analyzing samples that are not suitable for the high temperatures of GC.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient of methanol and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10-20 µL.

  • Detector:

    • UV Detector: Set at a low wavelength, typically around 205 nm, as FAMEs lack a strong chromophore.

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like FAMEs.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity.

Mandatory Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationship between the compared analytical techniques.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2) start Define Analytical Method Objective dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol exec Execute Validation Experiments protocol->exec report Prepare Validation Report exec->report Data Analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness end Implement Validated Method report->end

Workflow for Analytical Method Validation.

Analytical_Technique_Relationship cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography sample Lipid Sample (Containing Stearic Acid) transesterification Transesterification sample->transesterification fame This compound (FAME) transesterification->fame gc_fid GC-FID (Quantitative) fame->gc_fid gc_ms GC-MS (Quantitative & Qualitative) fame->gc_ms hplc_uv HPLC-UV fame->hplc_uv hplc_elsd HPLC-ELSD fame->hplc_elsd hplc_ms HPLC-MS fame->hplc_ms

Relationship between Sample Prep and Analytical Techniques.

References

A Comparative Guide to Methyl Stearate and Ethyl Stearate as Internal Standards in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The choice of a suitable internal standard is critical and depends on several factors, including chemical similarity to the analyte, purity, and chromatographic behavior.

This guide provides a comprehensive comparative analysis of two commonly used fatty acid esters, Methyl Stearate and Ethyl Stearate, for their application as internal standards in the analysis of fatty acids and their derivatives.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental step in selecting an internal standard is to understand its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and Ethyl Stearate.

PropertyThis compoundEthyl Stearate
Chemical Formula C19H38O2C20H40O2
Molecular Weight ( g/mol ) 298.50[1][2][3]312.53[4][5]
Melting Point (°C) 37 - 4134 - 38
Boiling Point (°C) ~215 at 15 mmHg213 - 215 at 15 mmHg
Solubility Insoluble in water; Soluble in alcohol, ether, and chloroform.Practically insoluble in water; Soluble in ethanol, ether, and chloroform.
Appearance White crystals or solid.White crystalline mass or liquid.

Performance as Internal Standards: A Data-Driven Analysis

The primary advantage of using an ethyl ester, such as Ethyl Stearate, as an internal standard for the analysis of fatty acid methyl esters (FAMEs) is the prevention of co-elution. Since the analytes are methyl esters, using an ethyl ester as the internal standard ensures a different retention time, simplifying peak identification and integration.

The following table presents typical performance data from validated chromatographic methods utilizing fatty acid esters as internal standards. This data provides an insight into the expected performance when using either this compound or Ethyl Stearate.

Performance ParameterMethod Using Methyl Ester IS (e.g., this compound)Method Using Ethyl Ester IS (e.g., Ethyl Stearate)
Linearity (R²) > 0.99> 0.998
Recovery (%) 95.25 - 100.2955 ± 10 to 86 ± 8
Precision (RSD %) < 5 for individual FAMEs, < 1 for ratiosIntra-day: 0.7 - 9.3; Inter-day: 3.4 - 12.5
Limit of Detection (LOD) 11.90 ng/mL5 - 50 ng/mL
Limit of Quantification (LOQ) 16 ppm15 - 200 ng/mL

Experimental Protocols: A Guideline for Implementation

The following is a generalized experimental protocol for the analysis of fatty acids in a biological matrix using an internal standard, followed by derivatization to FAMEs and GC-MS analysis. This protocol is a synthesis of methodologies described in various research articles.

1. Sample Preparation and Lipid Extraction:

  • Accurately weigh the sample (e.g., tissue, biofluid).

  • Add a known amount of the internal standard (this compound or Ethyl Stearate) solution in a suitable solvent (e.g., hexane).

  • Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, typically with a chloroform:methanol (B129727) mixture.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the organic phase containing the lipids and the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a methylation reagent (e.g., 14% boron trifluoride in methanol or methanolic HCl).

  • Heat the mixture at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 10-60 minutes) to convert the fatty acids to their corresponding methyl esters.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) and water or a saline solution to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane (B92381) layer containing the FAMEs and the internal standard.

3. GC-MS Analysis:

  • Inject an aliquot of the hexane extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., a wax-type or a biscyanopropyl phase column).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

4. Quantification:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by analyzing standards with known concentrations of the analytes and a constant concentration of the internal standard.

  • Determine the concentration of the analytes in the sample by interpolating their peak area ratios on the calibration curve.

Visualization of the Analytical Workflow

The following diagrams illustrate the key processes involved in using an internal standard for chromatographic analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (Methyl or Ethyl Stearate) Sample->Add_IS Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification Final_Result Final_Result Quantification->Final_Result Analyte Concentration

Caption: A generalized workflow for quantitative analysis using an internal standard.

Logical_Comparison cluster_methyl This compound cluster_ethyl Ethyl Stearate IS_Choice Choice of Internal Standard M_Advantage Advantage: Closer structural similarity to FAMEs IS_Choice->M_Advantage Consider for non-FAME analysis E_Advantage Advantage: Avoids co-elution with FAME analytes IS_Choice->E_Advantage Preferred for FAME analysis M_Disadvantage Disadvantage: Potential for co-elution with analytes M_Advantage->M_Disadvantage E_Disadvantage Disadvantage: Slightly different physicochemical properties E_Advantage->E_Disadvantage

Caption: Logical considerations for choosing between Methyl and Ethyl Stearate.

Conclusion

Both this compound and Ethyl Stearate are viable options as internal standards for the chromatographic analysis of fatty acids. The choice between them largely depends on the specific application.

  • This compound is an excellent choice when analyzing fatty acids that are not in the methyl ester form, as its chemical structure and properties closely resemble those of the target analytes. However, when analyzing a complex mixture of FAMEs, there is a potential risk of co-elution with other methyl esters, which could complicate quantification.

  • Ethyl Stearate is particularly advantageous when the target analytes are FAMEs. Its ethyl ester structure ensures that it will have a different retention time from the methyl ester analytes, thereby eliminating the risk of co-elution and simplifying the chromatographic analysis.

Ultimately, the selection of the internal standard should be based on a thorough method validation process that demonstrates its suitability for the intended analytical purpose, ensuring accuracy, precision, and reliability of the results.

References

Accuracy and precision of different Methyl Stearate quantification techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Methyl Stearate (B1226849): Accuracy and Precision of Leading Analytical Techniques

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl stearate is critical for quality control, formulation development, and metabolic studies. This guide provides an objective comparison of the performance of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Comparative Overview

The quantitative performance of each technique is summarized in the tables below, providing a clear comparison of their accuracy, precision, and sensitivity.

Table 1: Performance Characteristics of this compound Quantification Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99[1][2]> 0.99[3][4][5]Not explicitly stated, but signal intensity is directly proportional to the number of protons
Limit of Detection (LOD) As low as 5 ng; 11.90 ng·mL⁻¹Dependent on detector; method specificDependent on magnetic field strength and sample concentration
Limit of Quantitation (LOQ) 7.87 mg (for oil sample)Method specificMethod specific
Accuracy (Recovery) 95.25% to 100.29%81.7% to 110.9%Good agreement with GC results
Precision (RSD) ≤ 7.16%; < 5% for individual FAMEs< 3%Prediction errors less than 2.45%

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative methodologies for the quantification of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.

Sample Preparation (Esterification): Fatty acids are often converted to their more volatile methyl esters (FAMEs) prior to GC analysis. A common method involves:

  • Dissolving the sample (e.g., oil, lipid extract) in a suitable solvent like isooctane.

  • Adding a methylation reagent such as methanolic HCl or BF₃-methanol.

  • Heating the mixture to facilitate the reaction.

  • After cooling, the FAMEs are extracted into an organic solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/minute to 280°C.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including fatty acid methyl esters.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent mixture, such as acetonitrile (B52724) and water.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a suitable detector, such as a UV detector or a Charged Aerosol Detector (CAD).

  • Column: A reverse-phase column like Newcrom R1.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detector: UV detection at 205 nm is common for FAMEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a quantitative technique where the signal intensity is directly proportional to the number of protons, allowing for the determination of the relative amounts of different compounds in a mixture.

Sample Preparation:

  • Samples can often be analyzed neat or dissolved in a suitable deuterated solvent.

Instrumentation and Conditions:

  • NMR Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.

  • Experiment: A standard 1D proton NMR experiment is typically sufficient for quantification.

  • Quantitative Analysis: The concentration of this compound can be determined by integrating the characteristic singlet peak of the methyl ester protons (around 3.7 ppm) and comparing it to an internal standard or by using the relative integrals of other protons in the molecule.

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described techniques.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Oil) Esterification Esterification (e.g., with Methanolic HCl) Sample->Esterification Extraction Extraction of FAMEs Esterification->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

Figure 1. Experimental workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/CAD) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2. Experimental workflow for this compound quantification by HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Solvent Dissolution in Deuterated Solvent (optional) Sample->Solvent Analysis 1H-NMR Spectroscopy Solvent->Analysis Integration Signal Integration Analysis->Integration Quantification Quantification Integration->Quantification

Figure 3. Experimental workflow for this compound quantification by NMR.

References

A Comparative Guide to Cross-Reactivity in Methyl Stearate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive overview of cross-reactivity studies as they would apply to a hypothetical immunoassay for Methyl Stearate (B1226849). Given the absence of commercially available immunoassays specifically targeting methyl stearate, this document serves as a practical framework for designing and interpreting cross-reactivity experiments for such an assay, using illustrative data and standardized protocols.

Principles of Immunoassay for Small Molecules like this compound

This compound, a fatty acid methyl ester, is a small molecule (hapten) that is non-immunogenic on its own. To develop an immunoassay for this compound, it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to elicit an antibody response. The resulting antibodies can then be used in a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is well-suited for the detection of small molecules.[1][2]

In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of this compound in the sample.

Understanding Cross-Reactivity

Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the target analyte.[3] In the context of a this compound immunoassay, this means the antibodies might also recognize other structurally similar fatty acid methyl esters or related compounds. This can lead to inaccurate quantification and false-positive results. Therefore, assessing the cross-reactivity with a panel of relevant compounds is a critical validation step.

Cross-reactivity is typically quantified by determining the concentration of the cross-reactant required to displace 50% of the labeled analyte (the IC50) and comparing it to the IC50 of the target analyte (this compound). The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [4]

Data Presentation: Hypothetical Cross-Reactivity of a this compound Immunoassay

The following table presents hypothetical data for a cross-reactivity panel for a competitive ELISA designed to detect this compound. The compounds selected are structurally similar to this compound, differing primarily in the length and saturation of the fatty acid chain.

CompoundStructureHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
This compound (C18:0) CH₃(CH₂)₁₆COOCH₃ 10 100%
Methyl Palmitate (C16:0)CH₃(CH₂)₁₄COOCH₃2540%
Methyl Oleate (C18:1)CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₃5020%
Methyl Linoleate (C18:2)CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₆COOCH₃1506.7%
Methyl Laurate (C12:0)CH₃(CH₂)₁₀COOCH₃5002%
Stearic Acid (C18:0)CH₃(CH₂)₁₆COOH> 1000< 1%
Ethyl Stearate (C18:0)CH₃(CH₂)₁₆COOCH₂CH₃2050%

This data is illustrative and intended for educational purposes.

Experimental Protocols

A generalized protocol for a competitive ELISA to determine the cross-reactivity of a hypothetical anti-methyl stearate antibody is provided below.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Anti-methyl stearate antibody (primary antibody).

  • Enzyme-conjugated secondary antibody (if the primary antibody is not labeled).

  • This compound standard.

  • Potential cross-reacting compounds.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the anti-methyl stearate antibody and either the this compound standard or the test compound (at various concentrations) is added to the wells. The plate is incubated to allow for competition for antibody binding between the coated this compound and the free analyte/cross-reactant.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Detection: An enzyme-linked secondary antibody that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Signal Development: A substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound or the cross-reacting compound in the sample.

  • Data Analysis: The IC50 values for this compound and each test compound are determined from their respective dose-response curves. The percent cross-reactivity is then calculated.

Mandatory Visualizations

The following diagrams illustrate the workflow for developing an immunoassay for a small molecule and the principle of a competitive immunoassay.

Immunoassay_Development_Workflow cluster_hapten Hapten Preparation cluster_immunization Antibody Production cluster_assay Immunoassay Development Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Antibody Monoclonal Antibody Production Hybridoma->Antibody AssayDev Competitive ELISA Development Antibody->AssayDev Validation Assay Validation (Cross-Reactivity) AssayDev->Validation Competitive_ELISA_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Analyte (this compound) Antibody_H Antibody Analyte_H->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Leads to Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Antibody_H Blocked Analyte_L Analyte (this compound) Antibody_L Antibody Analyte_L->Antibody_L Few Bind Result_L High Signal Antibody_L->Result_L Leads to Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Antibody_L Binds

References

Benchmarking Methyl Stearate performance as a phase change material against paraffins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of thermal energy storage, the selection of an appropriate Phase Change Material (PCM) is paramount for ensuring optimal performance and reliability. This guide provides an objective comparison of methyl stearate (B1226849), a fatty acid methyl ester (FAME), and traditional paraffin (B1166041) waxes, two prominent organic PCMs. By presenting key performance data, detailed experimental protocols, and a logical framework for evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

Methyl stearate, derived from renewable biological sources, presents itself as a sustainable alternative to petroleum-based paraffin waxes. Both material classes offer high latent heat storage capacities and a range of melting points suitable for various thermal management applications. However, they differ in key aspects such as thermal conductivity and long-term stability, which are critical considerations in demanding scientific and pharmaceutical applications. Paraffins are lauded for their chemical inertness and predictable phase change behavior over many cycles[1]. Conversely, this compound and other fatty acid esters are highlighted for their non-toxic and non-corrosive nature[2]. A significant drawback for both is their relatively low thermal conductivity, a factor that can impede heat transfer rates[1][3][4].

Quantitative Performance Data

The following tables summarize the key thermophysical properties of this compound and a selection of paraffin waxes, compiled from various experimental studies.

Table 1: Thermophysical Properties of this compound

PropertyValueUnit
Melting Point37 - 39°C
Latent Heat of Fusion19.23 - 71.10kJ/mol
~164.1J/g
Thermal Conductivity (Solid)Data not readily availableW/m·K
Thermal Conductivity (Liquid)Data not readily availableW/m·K
Density (Solid)~900 kg/m ³
Density (Liquid)0.8498 (at 40°C)g/cm³
Specific Heat Capacity (Solid)Data not readily availableJ/g·K
Specific Heat Capacity (Liquid)Data not readily availableJ/g·K

Note: The latent heat of fusion for this compound can vary depending on purity and measurement method. The value of ~164.1 J/g is reported for a mixture containing 80 wt% this compound.

Table 2: Thermophysical Properties of Paraffin Waxes

Paraffin Type (approx. Carbon Chain)Melting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (Solid) (W/m·K)Thermal Conductivity (Liquid) (W/m·K)Specific Heat Capacity (Solid) (J/g·K)Specific Heat Capacity (Liquid) (J/g·K)
C16 - C1846 - 68200 - 2200.21 - 0.24~0.152.14 - 2.9~2.44
RT21~21~150~0.2~0.2~2.0~2.0
RT27~27~180~0.2~0.2~2.0~2.0
RT35HC~35~240~0.2~0.2~2.0~2.0
RT50~50~165~0.2~0.2~2.0~2.0

Note: The properties of paraffin waxes can vary significantly based on their specific composition and purity. The "RT" designations refer to commercial grades from Rubitherm.

Experimental Protocols

Accurate and reproducible characterization of PCMs is crucial for reliable performance prediction. The following sections detail the standard methodologies for determining the key thermophysical properties discussed.

Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for measuring the temperatures and heat flows associated with phase transitions in a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • An initial isothermal period to stabilize the temperature.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

    • An isothermal period at the high temperature.

    • A cooling ramp at a constant rate back to a temperature below the solidification point.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area under the melting peak.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and solids.

Methodology:

  • Apparatus: The setup consists of a thin platinum wire suspended in the center of the PCM sample. The wire acts as both a heating element and a temperature sensor.

  • Measurement Principle: A constant electric current is passed through the wire for a short duration, causing its temperature to rise. The rate of this temperature increase is related to the thermal conductivity of the surrounding material.

  • Procedure:

    • The PCM sample is brought to the desired temperature (either in the solid or liquid state).

    • A short duration (1-2 seconds) current pulse is applied to the wire.

    • The temperature rise of the wire is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction. For PCMs, measurements are taken at various temperatures in both the solid and liquid phases to determine the temperature-dependent thermal conductivity.

Thermal Cycling Stability Testing

Thermal cycling stability is a critical parameter that determines the long-term performance and reliability of a PCM. This test evaluates the material's ability to maintain its thermophysical properties after repeated melting and freezing cycles.

Methodology:

  • Sample Encapsulation: A known quantity of the PCM is sealed in a container that is compatible with the material and can withstand repeated temperature changes.

  • Cycling Apparatus: An automated thermal cycling chamber or a custom-built setup with controlled heating and cooling capabilities is used.

  • Cycling Protocol: The encapsulated PCM is subjected to a large number of thermal cycles (e.g., 100, 500, 1000 or more). Each cycle consists of:

    • Heating the sample to a temperature significantly above its melting point.

    • Holding the sample at this temperature for a set duration to ensure complete melting.

    • Cooling the sample to a temperature significantly below its freezing point.

    • Holding the sample at this temperature for a set duration to ensure complete solidification.

  • Performance Evaluation: After a predetermined number of cycles, the thermophysical properties of the PCM (melting point and latent heat of fusion) are re-measured using DSC. The chemical stability can be assessed using techniques like Fourier Transform Infrared (FTIR) spectroscopy to detect any changes in the chemical structure. A minimal change in these properties indicates good thermal cycling stability.

Visualization of PCM Evaluation Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of a phase change material's performance.

PCM_Evaluation_Workflow cluster_0 Material Selection & Initial Characterization cluster_1 In-depth Performance Analysis cluster_2 Performance Validation & Application A Define Application Requirements (Temperature Range, Energy Density) B Candidate PCM Selection (this compound vs. Paraffin) A->B C Initial Thermophysical Property Screening (DSC: Melting Point, Latent Heat) B->C D Thermal Conductivity Measurement (Transient Hot Wire Method) C->D E Thermal Cycling Stability Testing (Accelerated Cycling & Post-Analysis) C->E G Data Analysis & Comparison (Against Requirements & Alternatives) D->G F Chemical Stability Analysis (FTIR Spectroscopy) E->F F->G H Final Material Selection G->H I Integration into Application & System-Level Testing H->I

A logical workflow for the evaluation of Phase Change Material performance.

Conclusion

Both this compound and paraffin waxes present viable options for phase change materials in various scientific and industrial applications. Paraffins offer a well-established performance profile with good thermal stability, though their petroleum origin and low thermal conductivity are notable drawbacks. This compound emerges as a promising bio-based alternative with comparable latent heat capacities. However, its lower thermal conductivity remains a challenge that often requires the incorporation of enhancing additives. The choice between these materials will ultimately depend on the specific requirements of the application, including operating temperature, cost considerations, sustainability goals, and the necessity for high heat transfer rates. The experimental protocols and evaluation workflow provided in this guide offer a robust framework for making a data-driven selection.

References

Evaluating Methyl Stearate as a Biomarker for Specific Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable and specific biomarkers is paramount for advancing our understanding of metabolic diseases and developing targeted therapeutic interventions. This guide provides an objective comparison of methyl stearate (B1226849), a fatty acid methyl ester, with established biomarkers, particularly acylcarnitines, for the evaluation of specific metabolic pathways. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in selecting the most appropriate biomarkers for their studies.

Performance Comparison: Methyl Stearate vs. Acylcarnitines

The choice of a biomarker is contingent on its analytical validity, clinical utility, and the specific metabolic pathway under investigation. While this compound is a measurable component of the fatty acid profile, acylcarnitines are well-established biomarkers for disorders of fatty acid oxidation.

Biomarker ClassAnalyte Example(s)Primary Metabolic Pathway IndicatedEstablished Clinical UtilityAnalytical PlatformSample Matrix
Fatty Acid Methyl Esters (FAMEs) This compoundGeneral Fatty Acid Metabolism & SynthesisLimited as a standalone diagnostic marker; contributes to overall fatty acid profile analysis.[1][2]Gas Chromatography-Mass Spectrometry (GC-MS)Plasma, Serum, Whole Blood, Tissues[1]
Acylcarnitines Octanoylcarnitine, PalmitoylcarnitineFatty Acid β-OxidationGold standard for diagnosing and monitoring inborn errors of fatty acid oxidation.[3][4]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Plasma, Serum, Dried Blood Spots

Key Considerations:

  • Specificity: Acylcarnitine profiles provide a more specific indication of dysfunction in the fatty acid β-oxidation pathway. Different acylcarnitine species accumulate depending on the specific enzyme deficiency, offering diagnostic precision.

  • Clinical Validation: Acylcarnitine analysis is a cornerstone of newborn screening programs for metabolic disorders, demonstrating its well-established clinical validity.

  • This compound's Role: this compound levels, as part of the total fatty acid methyl ester profile, can provide a broader overview of fatty acid metabolism. Alterations in its concentration may reflect changes in dietary intake, de novo lipogenesis, or overall lipid metabolism. However, its utility as a standalone, specific biomarker for a particular pathway is less defined compared to acylcarnitines.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable quantification of metabolic biomarkers. Below are representative methodologies for the analysis of this compound and acylcarnitines.

Protocol 1: Analysis of this compound in Human Plasma by GC-MS

This protocol describes the conversion of fatty acids in plasma to their methyl esters (FAMEs), including this compound, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Alkali Transesterification):

  • To 300 µL of plasma, add 3 mL of methanolic potassium hydroxide (B78521) (KOH).

  • Vortex the mixture to facilitate the conversion of fatty acids to their methyl esters.

  • Add 4 mL of hexane (B92381) and centrifuge at 7000 rpm for 7 minutes to extract the FAMEs.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-88 capillary column (100 m x 0.25 mm x 0.20 µm) or equivalent polar column.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for targeted quantification.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.

  • Quantify the concentration of this compound using a calibration curve generated from serial dilutions of a this compound standard.

Protocol 2: Analysis of Acylcarnitines in Human Plasma by LC-MS/MS

This protocol outlines the extraction and analysis of acylcarnitines from plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard method for their quantification.

1. Sample Preparation (Protein Precipitation and Derivatization):

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial.

  • The acylcarnitines are often derivatized (e.g., butylation) to improve chromatographic separation and detection sensitivity.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A reverse-phase C18 column suitable for separating acylcarnitines.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

3. Data Analysis:

  • Quantify each acylcarnitine by calculating the ratio of the peak area of the endogenous analyte to its stable isotope-labeled internal standard.

  • Concentrations are determined by comparing these ratios to a calibration curve.

Visualizing Metabolic Pathways and Workflows

Understanding the context of a biomarker within its metabolic pathway and the experimental process is crucial for interpretation. The following diagrams, generated using the DOT language, illustrate key concepts.

Fatty Acid β-Oxidation Pathway

This diagram illustrates the mitochondrial fatty acid β-oxidation spiral, the primary pathway for the breakdown of fatty acids to produce energy. Acylcarnitines are essential for the transport of long-chain fatty acids into the mitochondria, and their accumulation is a hallmark of defects in this pathway.

FattyAcidBetaOxidation FattyAcid Fatty Acid (e.g., Stearic Acid) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation Acylcarnitine Acylcarnitine AcylCoA->Acylcarnitine CPT1 Carnitine Carnitine Carnitine->Acylcarnitine Mitochondria Mitochondrion Acylcarnitine->Mitochondria Transport BetaOxidation β-Oxidation Spiral AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

General Workflow for Metabolomic Biomarker Discovery

This diagram outlines the typical workflow for discovering and validating novel biomarkers from biological samples, a process applicable to the evaluation of molecules like this compound.

BiomarkerDiscoveryWorkflow SampleCollection Sample Collection (e.g., Plasma, Tissue) SamplePreparation Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePreparation DataAcquisition Data Acquisition (GC-MS, LC-MS/MS) SamplePreparation->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (Biomarker Identification) DataProcessing->StatisticalAnalysis BiomarkerValidation Biomarker Validation (Independent Cohort) StatisticalAnalysis->BiomarkerValidation

References

A Guide to Inter-laboratory Performance in Methyl Stearate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of inter-laboratory performance for the analysis of Methyl Stearate, a common saturated fatty acid methyl ester. The data and protocols presented are synthesized from various proficiency testing programs and method validation studies to offer a comprehensive overview of expected analytical variability and best practices.

The analysis of this compound is typically performed as part of a broader Fatty Acid Methyl Ester (FAME) profile analysis. Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most common analytical technique.[1][2] The overall analytical process involves a critical sample preparation step, known as derivatization or transesterification, to convert fatty acids into their more volatile methyl esters.[1][3]

Inter-laboratory Comparison of this compound Quantification

The following table summarizes the typical performance of laboratories in the analysis of this compound and other FAMEs. The data is representative of results from proficiency testing programs and method validation studies, highlighting the precision (repeatability) that can be expected across different laboratories and methods.[4]

AnalyteMethodMatrixNo. of Labs/ReplicatesMean Concentration (Area % or mg/g)Repeatability (RSD%)Citation
This compoundGC-FIDCanola Oil10 samples, 2 daysNot Specified1.10 (Automated prep)
This compoundGC-FIDCanola OilNot SpecifiedNot Specified1.93 (Manual prep)
This compoundGC-FIDCorn Oil10 injectionsNot Specified< 5 (Individual FAMEs)
C16:0/C18:0 RatioGC-FIDCorn Oil10 injectionsNot Specified0.2
Total FAME ContentGC-FIDBiodieselDuplicatesNot SpecifiedMeets EN14103:2011

RSD% (Relative Standard Deviation): A measure of precision, where a lower RSD% indicates higher precision.

Experimental Protocols

Accurate and reproducible analysis of this compound relies on well-defined experimental protocols. Below are methodologies commonly employed for the derivatization of fatty acids to FAMEs and their subsequent GC analysis.

1. Sample Preparation: Transesterification

The goal of this step is to convert fatty acids from lipids into their corresponding methyl esters (FAMEs). Two common approaches are acid-catalyzed and base-catalyzed reactions.

  • Acid-Catalyzed Transesterification: This method is suitable for both free fatty acids and those bound in lipids.

    • A known amount of the sample (e.g., oil, lipid extract) is mixed with a reagent such as 14% boron trifluoride in methanol.

    • The mixture is heated (e.g., at 80-100°C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction.

    • After cooling, water and a non-polar organic solvent (e.g., hexane) are added to extract the FAMEs.

    • The organic layer containing the FAMEs is collected for GC analysis.

  • Base-Catalyzed Transesterification: This is a rapid, one-step process that occurs at room temperature but is not suitable for free fatty acids.

    • The sample is mixed with a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol.

    • The mixture is vortexed to ensure complete reaction.

    • A non-polar solvent like hexane (B92381) is added to extract the FAMEs.

2. GC-FID Analysis

Gas chromatography with flame ionization detection is a robust and widely used technique for quantifying FAMEs.

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23, FAMEWAX, or Rt-2560, is typically used for the separation of FAMEs.

    • Injector: A split/splitless inlet is commonly used, with a temperature around 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at 100°C and ramp up to 240°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Flame Ionization Detector (FID) Conditions:

    • Temperature: The detector is typically maintained at a high temperature, such as 250°C.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for an inter-laboratory comparison study and the decision-making process for selecting a derivatization method.

G A Sample Preparation (Multiple Laboratories) B Derivatization to FAMEs (e.g., Acid or Base Catalysis) A->B C GC-FID/MS Analysis B->C D Data Acquisition (Peak Integration and Identification) C->D E Data Analysis (Statistical Evaluation of Results) D->E F Performance Evaluation (Z-scores, RSD%) E->F G Inter-laboratory Comparison Report F->G

Caption: General workflow for an inter-laboratory comparison of FAME analysis.

G Start Sample Contains Free Fatty Acids? Acid Use Acid-Catalyzed Derivatization Start->Acid Yes Base Base-Catalyzed Derivatization is an Option Start->Base No Rapid Need for Rapid, Room Temperature Reaction? Base->Rapid Rapid->Acid No FinalBase Use Base-Catalyzed Derivatization Rapid->FinalBase Yes

Caption: Decision pathway for choosing a FAME derivatization method.

References

A Comparative Analysis of Methyl Stearate Production: Balancing Efficiency with Environmental Responsibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity methyl stearate (B1226849) is a critical step in various applications, from the manufacturing of surfactants and lubricants to its use as an excipient in pharmaceutical formulations. The choice of production method, however, carries significant environmental implications. This guide provides a comparative analysis of the predominant industrial methods for methyl stearate production, focusing on their environmental impact, supported by available quantitative data and detailed experimental protocols.

The industrial synthesis of this compound is primarily achieved through three main routes: conventional acid-catalyzed esterification, transesterification of triglycerides, and enzymatic synthesis. Each method presents a unique balance of reaction efficiency, cost-effectiveness, and environmental footprint. This analysis delves into the specifics of each, offering a clear comparison to aid in the selection of the most appropriate and sustainable method for a given application.

At a Glance: Comparing the Environmental Impact

ParameterHomogeneous Acid-Catalyzed EsterificationHeterogeneous Acid-Catalyzed EsterificationTransesterificationEnzymatic Synthesis
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acidFly Ash Supported Tin Oxide, Montmorillonite ClaySodium or Potassium Hydroxide/Methoxide (B1231860)Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B)
Global Warming Potential Data not available (expected to be significant due to energy intensity and catalyst production)4.03 kg CO₂-Eq. per kg of this compound[1]Data varies depending on feedstock and processGenerally lower than chemical methods[2]
Fossil Depletion Potential Data not available4.34 kg oil-Eq. per kg of this compound[1]Data not availableLower feedstock and energy consumption[2]
Energy Consumption High, due to high reaction temperatures and distillation[3]Moderate to high, depending on catalyst preparation and reaction conditionsModerate, typically lower temperatures than esterificationLow, due to mild reaction temperatures
Water Usage Significant, for catalyst neutralization and washing stepsReduced, as catalyst is filtered offHigh, for washing and purification (0.2-3 L per L of biodiesel)Minimal, often performed in solvent-free systems or with easy product separation
Wastewater Generation High, containing acidic and organic pollutantsLow, catalyst is recycledHigh, with high BOD, COD, and salt contentMinimal, biodegradable catalyst and fewer byproducts
Catalyst Reusability NoYesNoYes
Reaction Conditions High temperature (100-140°C), corrosive environmentMild to high temperature (60-240°C)Mild temperature (50-70°C)Mild temperature (40-60°C)
Byproducts Water, unreacted acidWaterGlycerol (B35011), soap (if high FFA feedstock)Water

Production Pathways and Experimental Workflows

To visualize the distinct processes, the following diagrams illustrate the logical workflow for each primary production method of this compound.

Homogeneous_Acid_Catalyzed_Esterification cluster_input Inputs cluster_process Process cluster_output Outputs Stearic Acid Stearic Acid Reactor Esterification Reactor (High Temperature) Stearic Acid->Reactor Methanol (B129727) Methanol Methanol->Reactor H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reactor Neutralization Neutralization (e.g., NaHCO3 wash) Reactor->Neutralization Washing Water Washing Neutralization->Washing Wastewater Acidic Wastewater Neutralization->Wastewater Distillation Purification (Distillation) Washing->Distillation Washing->Wastewater This compound This compound Distillation->this compound

Caption: Workflow for Homogeneous Acid-Catalyzed Esterification.

Heterogeneous_Acid_Catalyzed_Esterification cluster_input Inputs cluster_process Process cluster_output Outputs Stearic Acid Stearic Acid Reactor Esterification Reactor Stearic Acid->Reactor Methanol Methanol Methanol->Reactor Hetero_Catalyst Heterogeneous Catalyst Hetero_Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Distillation Purification (Distillation) Filtration->Distillation Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst This compound This compound Distillation->this compound

Caption: Workflow for Heterogeneous Acid-Catalyzed Esterification.

Transesterification cluster_input Inputs cluster_process Process cluster_output Outputs Triglycerides Triglycerides (Vegetable Oil/Animal Fat) Reactor Transesterification Reactor Triglycerides->Reactor Methanol Methanol Methanol->Reactor Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reactor Separation Glycerol Separation Reactor->Separation Washing Water Washing Separation->Washing Glycerol Glycerol Separation->Glycerol Drying Drying Washing->Drying Wastewater Wastewater Washing->Wastewater Methyl Esters Methyl Esters (including this compound) Drying->Methyl Esters

Caption: Workflow for Transesterification of Triglycerides.

Enzymatic_Synthesis cluster_input Inputs cluster_process Process cluster_output Outputs Stearic Acid Stearic Acid Reactor Enzymatic Reactor (Mild Temperature) Stearic Acid->Reactor Methanol Methanol Methanol->Reactor Lipase Immobilized Lipase Lipase->Reactor Filtration Enzyme Filtration Reactor->Filtration Purification Product Purification (Optional, e.g., evaporation) Filtration->Purification Recycled_Enzyme Recycled Enzyme Filtration->Recycled_Enzyme This compound This compound Purification->this compound

Caption: Workflow for Enzymatic Synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the major production methods. These are intended to be illustrative and may require optimization based on specific laboratory or industrial conditions.

Protocol 1: Homogeneous Acid-Catalyzed Esterification of Stearic Acid

Materials:

  • Stearic Acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid and methanol. A typical molar ratio is 1:10 to 1:20 (stearic acid to methanol) to drive the reaction towards the product.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-5% by weight of stearic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 65-100°C) with continuous stirring. The reaction is monitored for completion (e.g., by thin-layer chromatography or gas chromatography) and typically runs for several hours.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent.

  • Neutralization and Washing: The organic solution is washed sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and then brine. This washing step generates a significant amount of wastewater.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Purification: The crude product is purified by vacuum distillation to obtain high-purity this compound.

Protocol 2: Heterogeneous Acid-Catalyzed Esterification of Stearic Acid

Materials:

  • Stearic Acid

  • Methanol

  • Heterogeneous acid catalyst (e.g., fly ash supported tin oxide)

Procedure:

  • Catalyst Preparation: The heterogeneous catalyst is prepared and activated according to specific literature procedures.

  • Reaction Setup: In a batch reactor, stearic acid, methanol, and the heterogeneous catalyst are mixed.

  • Reaction: The mixture is heated to the desired temperature (e.g., 60-150°C) with vigorous stirring for a specified duration.

  • Catalyst Separation: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation. The recovered catalyst can often be washed, dried, and reused.

  • Product Isolation: The excess methanol is removed from the filtrate by evaporation or distillation.

  • Purification: The resulting this compound can be further purified by vacuum distillation if required.

Protocol 3: Transesterification of Triglycerides

Materials:

  • Vegetable oil or animal fat (containing stearic acid triglycerides)

  • Methanol

  • Base catalyst (e.g., Sodium Hydroxide - NaOH or Potassium Hydroxide - KOH)

Procedure:

  • Catalyst Preparation: A solution of the base catalyst in methanol (sodium methoxide or potassium methoxide) is prepared.

  • Reaction Setup: The oil or fat is heated in a reactor with constant stirring. The catalyst/methanol solution is then added.

  • Reaction: The reaction is typically carried out at a moderate temperature (e.g., 50-70°C) for 1-2 hours.

  • Glycerol Separation: After the reaction, the mixture is allowed to settle. The denser glycerol layer separates at the bottom and is drained off.

  • Washing: The upper methyl ester layer is washed with warm water to remove any residual catalyst, soap, and methanol. This step is a major source of wastewater in the process.

  • Drying: The washed methyl esters are then dried to remove any remaining water.

Protocol 4: Enzymatic Synthesis of this compound

Materials:

  • Stearic Acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: Stearic acid, methanol, and the immobilized lipase are combined in a reaction vessel. The reaction can often be performed in a solvent-free system.

  • Reaction: The mixture is incubated at a mild temperature (e.g., 40-60°C) with gentle agitation. Molecular sieves can be added to remove the water produced during the reaction, which can improve the conversion rate.

  • Enzyme Separation: Upon completion of the reaction, the immobilized enzyme is easily separated by filtration. The enzyme can be washed and reused for multiple cycles.

  • Product Isolation: The liquid product, which is primarily this compound, is obtained after the removal of the enzyme. Further purification is often minimal due to the high selectivity of the enzyme.

Conclusion

The production of this compound offers a clear example of the trade-offs between traditional chemical synthesis and greener alternatives. While homogeneous acid-catalyzed esterification is a well-established and often cost-effective method, it suffers from significant environmental drawbacks, including high energy consumption and the generation of corrosive and polluting wastewater.

Heterogeneous catalysis and, in particular, enzymatic synthesis, present more sustainable pathways. Heterogeneous catalysts offer the significant advantage of being easily separated and reused, which reduces waste. Enzymatic synthesis operates under the mildest conditions, leading to lower energy consumption and minimal byproduct formation, making it an environmentally superior choice. However, the higher initial cost of enzymes can be a barrier to their widespread industrial adoption.

For researchers and professionals in drug development, where product purity and process control are paramount, the specificity and mild conditions of enzymatic synthesis are highly advantageous. As the demand for sustainable chemical manufacturing grows, it is anticipated that further research and development will continue to improve the economic viability of these greener technologies, making them the preferred methods for this compound production in the future.

References

Safety Operating Guide

Proper Disposal of Methyl Stearate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl stearate (B1226849), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Before handling methyl stearate for disposal, it is crucial to understand its properties and potential hazards. While some safety data sheets (SDS) classify this compound as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2], others indicate potential risks that necessitate careful handling.

  • Primary Hazards : Some sources state that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Accidental ingestion may also be damaging to health.[4]

  • Environmental Hazards : It may be toxic to aquatic organisms and cause long-term adverse effects in the aquatic environment.[4] Therefore, it should not be released into the environment.

  • Combustibility : this compound is a combustible solid but does not easily propagate flame. However, dust clouds may form an explosive mixture with air, so generating dust should be avoided.

  • Personal Protective Equipment (PPE) : When handling this compound, always wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.

Given the potential for irritation and environmental toxicity, this compound waste should be managed as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.

PropertyValueSource(s)
CAS Number 112-61-8
Molecular Formula C₁₉H₃₈O₂
Physical State Crystalline Powder / Viscous Liquid
Melting Point 37 - 42 °C / 98.6 - 107.6 °F
Boiling Point 215 °C / 419 °F @ 15 mmHg
Flash Point > 112 °C / > 233.6 °F
Density 0.86 g/cm³ at 20 °C
Solubility in Water Insoluble

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The following protocol is based on general guidelines for laboratory chemical waste.

Step 1: Waste Determination

  • Treat all unwanted this compound, including residues, contaminated materials, and expired stock, as hazardous waste. A chemical is considered waste when you no longer intend to use it.

Step 2: Select an Appropriate Waste Container

  • Choose a container that is in good condition, leak-proof, and chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste.

  • The container must have a secure, tight-fitting lid.

Step 3: Label the Waste Container

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include the following information:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The quantity or percentage of the waste. For mixtures, list all components.

    • The date of waste generation (the date the container was started).

    • The physical hazards (e.g., combustible, irritant).

    • The location of origin (e.g., building and room number).

    • The name and contact information of the Principal Investigator or responsible person.

Step 4: Store the Waste Container Properly

  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.

  • Keep the container closed at all times, except when adding waste.

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents like nitrates or oxidizing acids.

  • Ensure the SAA is inspected weekly for any signs of leakage.

Step 5: Arrange for Waste Pickup

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Once the container is full, or within one year of the start date (regulations may vary), submit a hazardous waste collection request to your institution's EHS office.

  • Do not transport the hazardous waste yourself. Trained EHS personnel or licensed contractors will collect the waste directly from your laboratory.

Step 6: Disposal of Empty Containers

  • A container that held this compound must be triple-rinsed with a suitable solvent (such as 60-70% ethanol) to remove all residue.

  • The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, deface or remove all chemical labels from the empty container. It may then be disposed of as regular trash, though institutional policies may vary.

Spill and Emergency Procedures

In the event of a spill, follow these immediate procedures:

  • Remove Ignition Sources : Immediately remove all sources of ignition from the area.

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Control the Spill : For small spills, dampen the solid material with 60-70% ethanol (B145695) to minimize dust generation and transfer it to a suitable, labeled container for disposal. Use absorbent paper dampened with the same solvent to clean up any remaining residue.

  • Decontaminate : Wash all contaminated surfaces with the ethanol solution, followed by a soap and water solution.

  • Dispose of Cleanup Materials : Seal all contaminated items (absorbent pads, gloves, etc.) in a vapor-tight plastic bag and manage them as hazardous waste.

  • Seek Medical Attention :

    • Skin Contact : Wash the affected area with plenty of soap and water.

    • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if possible.

    • Inhalation : Move the affected person to fresh air.

    • Consult a physician if symptoms persist or in case of significant exposure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

MethylStearateDisposal cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal start Unwanted This compound container Select Compatible Hazardous Waste Container start->container Begin Disposal label_container Affix 'Hazardous Waste' Label & Fill Out Details container->label_container add_waste Add Waste to Container label_container->add_waste store Store in Designated Satellite Accumulation Area (SAA) add_waste->store check_full Container Full? store->check_full check_full->add_waste No request_pickup Request Pickup from EHS/Licensed Contractor check_full->request_pickup Yes end Proper Disposal by Professionals request_pickup->end

Caption: Workflow for the compliant disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Methyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a fatty acid methyl ester that may cause skin, eye, and respiratory irritation.[1] While generally considered to have low acute toxicity, proper handling is essential to prevent irritation and other potential health effects.[2][3] Good laboratory hygiene practices should always be observed.[2][3]

Key Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation, dryness, or cracking.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Combustibility: It is a combustible solid and should be kept away from ignition sources.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are paramount when handling this compound. The following provides a step-by-step guide to ensure adequate protection.

2.1. Hand Protection

  • Glove Selection: Nitrile rubber gloves are recommended for handling this compound. Always inspect gloves for any signs of degradation or punctures before use.

  • Glove Usage:

    • Ensure hands are clean and dry before donning gloves.

    • Use the proper technique to remove gloves to avoid skin contact with the outer surface.

    • Dispose of contaminated gloves in a designated waste container immediately after use.

    • Wash hands thoroughly with soap and water after removing gloves.

2.2. Eye and Face Protection

  • Primary Protection: Chemical splash goggles are required when handling this compound, especially when there is a risk of splashing.

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to chemical splash goggles.

  • Selection Criteria: Ensure that eye and face protection is ANSI Z87.1 compliant.

2.3. Skin and Body Protection

  • A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.

  • Closed-toe shoes are mandatory in the laboratory.

2.4. Respiratory Protection

  • When Required: Respiratory protection is generally not needed under normal laboratory conditions with adequate ventilation. However, a NIOSH-approved respirator is necessary if dust or aerosols are generated, or if working in a poorly ventilated area.

  • Respirator Type: A particulate respirator (e.g., N95) may be sufficient for dust. For vapors or mists, an air-purifying respirator with organic vapor cartridges is recommended.

  • Fit Testing: A proper fit test is required for all tight-fitting respirators to ensure a protective seal.

PPE ComponentSpecificationBasis for Recommendation
Hand Protection Nitrile Rubber GlovesRecommended for good chemical resistance to this compound.
Minimum Thickness: 0.11 mmProvides a sufficient barrier for handling.
Breakthrough Time: > 480 minutesEnsures protection for extended laboratory procedures.
Eye Protection Chemical Splash GogglesProtects against splashes and droplets.
Face Protection Face Shield (in addition to goggles)Required for high-splash risk procedures.
Respiratory Protection NIOSH-approved respiratorNecessary when dust or aerosols are generated.
(e.g., N95 or with organic vapor cartridges)
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a safety data sheet (SDS) for this compound is accessible.

    • Verify that an eyewash station and safety shower are readily available and unobstructed.

    • Work in a well-ventilated area, preferably in a chemical fume hood if there is a risk of generating dust or aerosols.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or fumes.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from oxidizing agents and sources of ignition.

Disposal Plan: Waste Management Protocol
  • Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and other disposable items in a designated, labeled hazardous waste container.

  • Unused Product: Unused this compound should be disposed of as hazardous waste. Do not pour down the drain.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

5.1. Spill Response

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Cleanup:

    • Wear appropriate PPE as outlined above.

    • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • For solid spills, you can dampen the material with 60-70% ethanol (B145695) to reduce dust before sweeping.

    • Clean the spill area with soap and water.

  • Reporting: Report all spills to the appropriate laboratory supervisor or safety officer.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical advice if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess Task and Potential for Exposure start->assess_task ppe_basics Standard PPE: - Lab Coat - Closed-toe Shoes assess_task->ppe_basics hand_protection Hand Protection: - Nitrile Gloves ppe_basics->hand_protection eye_protection Eye Protection: - Chemical Splash Goggles hand_protection->eye_protection splash_risk Risk of Splashing? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Risk of Dust or Aerosol Generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add NIOSH-approved Respirator aerosol_risk->respirator Yes proceed Proceed with Task aerosol_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.